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Foundational

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde

Abstract: This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel heterocyclic compound, 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel heterocyclic compound, 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde. This molecule represents a confluence of three key structural motifs: a fluorinated pyridine ring, an N-methylated pyrazole, and a nicotinaldehyde functionality. Such scaffolds are of significant interest to researchers in medicinal chemistry and drug development. Lacking direct experimental data in publicly available literature, this guide employs established NMR principles, spectral databases, and data from analogous structures to construct a reliable predictive framework. It further outlines a robust, self-validating experimental protocol for data acquisition and a logical workflow for definitive spectral assignment. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of the structural characterization of complex heterocyclic systems.

Molecular Structure and Spectroscopic Overview

The structural integrity of a candidate molecule in any research and development pipeline is paramount. NMR spectroscopy stands as the gold standard for the unambiguous structural elucidation of organic compounds in solution.[1] For a molecule like 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde, with its distinct electronic environments and potential for complex spin-spin coupling, a multi-faceted NMR approach is not just recommended, but essential.

The core structure contains multiple unique proton and carbon atoms, each with a characteristic chemical shift influenced by its local electronic environment. The presence of a highly electronegative fluorine atom introduces further complexity and provides a valuable spectroscopic handle through ¹H-¹⁹F and ¹³C-¹⁹F coupling.[2]

To facilitate discussion, the atoms in the molecule are systematically numbered as shown below. This numbering will be used consistently for all spectral assignments.

Caption: Numbering scheme for 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is anticipated to display seven distinct signals, corresponding to the seven unique proton environments in the molecule. The chemical shifts are governed by inductive and anisotropic effects from the aromatic rings, the aldehyde group, and the fluorine atom.[3][4]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Signal Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H_ald (Aldehyde) 9.9 - 10.2 d ~0.5-1.0 (⁴JHF) Strongly deshielded by the carbonyl group's anisotropy and electron-withdrawing nature. Potential small coupling to the ring fluorine (⁴JHF).
H6' (Pyridine) 8.6 - 8.8 d ~5.0 (³JHH) Located ortho to the pyridine nitrogen, leading to significant deshielding. Coupled to H5'.
H5 (Pyrazole) 8.2 - 8.4 s - Deshielded due to its position within the aromatic pyrazole ring.
H3 (Pyrazole) 7.9 - 8.1 s - Slightly less deshielded than H5 due to its position relative to the pyridine ring.
H5' (Pyridine) 7.2 - 7.4 dd ~5.0 (³JHH), ~8.0 (³JHF) Shielded relative to H6' but coupled to both H6' and the fluorine at C4'. The H-F coupling is typically larger than H-H meta coupling.
N-CH₃ (Methyl) 3.9 - 4.1 s - Singlet signal for the three equivalent methyl protons, deshielded by the attached nitrogen atom.

| TMS (Reference) | 0.00 | s | - | Internal standard. |

Expert Insights:

  • The Aldehyde Proton (H_ald): This proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. Its multiplicity will be a key indicator; a sharp singlet would suggest negligible coupling to fluorine, while a small doublet would confirm a ⁴J through-bond coupling.

  • Fluorine Coupling: The fluorine at the C4' position will have the most pronounced effect on the adjacent H5' proton, resulting in a clear doublet of doublets. Long-range coupling may also be observed with H_ald and H6', though this may only manifest as slight peak broadening.[5]

  • Pyrazole Protons: H5 and H3 are predicted to be sharp singlets as they lack adjacent proton coupling partners. Their precise chemical shifts can be sensitive to solvent effects and overall molecular conformation.

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show 11 distinct signals, corresponding to the 11 unique carbon environments. The chemical shifts will be influenced by hybridization, electronegativity of attached atoms (N, O, F), and aromaticity.[6][7] The C-F coupling constants are particularly diagnostic, often spanning several bonds with significant magnitude.[2]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Signal Assignment Predicted δ (ppm) Multiplicity (due to ¹⁹F) Coupling Constant (J, Hz) Rationale
C_ald (Aldehyde) 188 - 192 d ~3-5 (³JCF) Carbonyl carbon, highly deshielded. Expected to show a small coupling to fluorine.
C4' (Pyridine) 162 - 166 d 240 - 260 (¹JCF) Directly bonded to fluorine, resulting in a very large one-bond coupling constant and significant deshielding.
C2' (Pyridine) 155 - 158 d ~15-20 (²JCF) Quaternary carbon attached to two nitrogens (pyrazole and pyridine) and subject to two-bond C-F coupling.
C6' (Pyridine) 150 - 153 d ~4-6 (³JCF) Carbon ortho to pyridine nitrogen, deshielded. Shows smaller three-bond C-F coupling.
C5 (Pyrazole) 138 - 142 s - Aromatic pyrazole carbon.
C3 (Pyrazole) 130 - 134 s - Aromatic pyrazole carbon.
C5' (Pyridine) 115 - 118 d ~20-25 (²JCF) Shielded by the ortho fluorine substituent (gamma-gauche effect) and shows significant two-bond C-F coupling.
C4 (Pyrazole) 112 - 116 s - Quaternary carbon linking the two rings. Expected to have a weaker signal intensity.
C3' (Pyridine) 110 - 114 d ~3-5 (³JCF) Quaternary carbon bearing the aldehyde group.

| N-CH₃ (Methyl) | 38 - 42 | s | - | Typical range for an N-methyl group on a heteroaromatic ring. |

Expert Insights:

  • Identifying C4': The most definitive signal in the ¹³C spectrum will be that of C4'. It will appear as a doublet with a very large coupling constant (¹JCF > 240 Hz), a hallmark of a carbon directly bonded to fluorine.[5]

  • Quaternary Carbons: C2', C3', and C4 are quaternary and will likely exhibit lower signal intensity compared to the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement from proton decoupling.[6] Their unambiguous assignment will rely heavily on 2D NMR techniques.

  • Solvent Choice: The choice of NMR solvent (e.g., CDCl₃ vs. DMSO-d₆) can influence chemical shifts, particularly for protons and carbons near the polar aldehyde and nitrogen atoms. DMSO-d₆ is a good alternative if solubility in CDCl₃ is poor.

Recommended Experimental Protocol

To ensure the acquisition of high-quality, unambiguous data, a systematic approach is required. The following protocol is designed to be self-validating, providing the necessary data for complete structural confirmation.

4.1. Sample Preparation

  • Mass Measurement: Accurately weigh approximately 5-10 mg of the sample.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Causality: CDCl₃ is a standard, non-protic solvent with a well-defined residual peak. TMS provides a universal reference point (δ=0.00 ppm) for both ¹H and ¹³C spectra.[3]

  • Solubilization: Ensure complete dissolution, using gentle vortexing if necessary. If the sample is insoluble, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

4.2. NMR Data Acquisition The following experiments should be performed on a spectrometer with a field strength of at least 400 MHz.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample (5-10 mg) prep2 Dissolve in CDCl3 with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1d 1D Spectra: ¹H, ¹³C{¹H} prep3->acq1d acq2d 2D Homonuclear: COSY acq1d->acq2d acq2d_het 2D Heteronuclear: HSQC, HMBC acq2d->acq2d_het proc1 Assign Protons (¹H, COSY) acq2d_het->proc1 proc2 Assign Protonated Carbons (HSQC) proc1->proc2 proc3 Assign Quaternary Carbons & Confirm Connectivity (HMBC) proc2->proc3 proc4 Final Structure Validation proc3->proc4

Caption: Recommended workflow for NMR data acquisition and analysis.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. (Typical parameters: 16-32 scans, 2-second relaxation delay).

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. (Typical parameters: 1024-2048 scans, 2-second relaxation delay).

  • COSY (Correlation Spectroscopy): This 2D experiment reveals ¹H-¹H coupling correlations. It will be crucial to confirm the H5'-H6' coupling within the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C atoms. It will definitively link each proton signal to its attached carbon (e.g., H5' to C5', H_ald to C_ald).

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons over two to three bonds. This is the most critical experiment for this molecule. It will be used to:

    • Confirm the assignment of all quaternary carbons by observing correlations from nearby protons (e.g., H5' correlates to C4', C3', and C6').

    • Establish the connectivity between the pyrazole and pyridine rings (e.g., correlation from pyrazole H5 to pyridine C2').

    • Verify the position of the aldehyde group (e.g., correlation from H_ald to C3' and C2').

Logical Workflow for Spectral Interpretation

A stepwise approach to interpretation minimizes ambiguity and ensures all data points are consistent with the proposed structure.

G start Start with ¹H Spectrum step1 step1 start->step1 step2 step2 step1->step2 step3 Step 3: Analyze Pyridine System Identify ABX system (H5', H6', F) H6' (d), H5' (dd) Confirm with COSY step2->step3 step4 Step 4: Assign Carbons via HSQC Correlate every proton signal to its directly attached carbon step3->step4 step5 step5 step4->step5 step6 Step 6: Final Check Are all ¹H and ¹³C signals assigned? Are all couplings (JHH, JHF, JCF) consistent? Is the structure fully validated? step5->step6 end Structure Confirmed step6->end

Caption: Logical workflow for the definitive assignment of NMR spectra.

Conclusion

This guide provides a robust predictive framework for the ¹H and ¹³C NMR spectra of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde. The key diagnostic features are anticipated to be the downfield aldehyde proton, the characteristic splitting pattern of the fluorinated pyridine ring, and the large ¹JCF coupling constant in the ¹³C spectrum. By following the detailed experimental and interpretive workflows outlined herein, researchers can confidently acquire and assign the NMR data, ensuring the unambiguous structural verification of this and other similarly complex heterocyclic molecules. This rigorous approach is fundamental to advancing research programs in medicinal chemistry and materials science.

References

  • Taylor, E. C., & Palmer, D. C. (1975). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Organic Chemistry.
  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. JEOL Application Notes.
  • Royal Society of Chemistry. (n.d.). ¹H NMR δ values. RSC Technical Information.
  • Krivoshein, A. I., et al. (2022). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules. Available at: [Link]

  • Antic, D. (n.d.). Evaluation of fluoroorganic compounds with benchtop ¹⁹F NMR. Thermo Fisher Scientific Application Note AN52995.
  • Lin, Y., et al. (2016). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]

  • Kaderavek, P., et al. (2008). NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

  • El-Faham, A., et al. (2019). Tailor-Made Pyrazolopyridines and Fused Pyrazolopyridines: Recent Updates toward Sustainable Synthesis. ResearchGate. Available at: [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.
  • Hameed, A. S., et al. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and ¹H spin-lattice relaxation times. ResearchGate. Available at: [Link]

  • Reich, H. J. (2021). ¹³C NMR Chemical Shifts. Organic Chemistry Data.
  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

  • Oregon State University. (2022). ¹³C NMR Chemical Shifts.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Michigan State University. (n.d.). Proton NMR Table.

Sources

Exploratory

A Technical Guide to Determining the Organic Solvent Solubility Profile of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde

Abstract This technical guide provides a comprehensive, first-principles approach to determining the solubility profile of the novel chemical intermediate, 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde, in a range...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, first-principles approach to determining the solubility profile of the novel chemical intermediate, 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde, in a range of organic solvents. As a key building block in pharmaceutical synthesis, understanding its solubility is paramount for optimizing reaction conditions, purification strategies, and crystallization processes.[1][2] This document moves beyond a simple data sheet, detailing the essential causality behind experimental choices, from initial solid-state characterization to the final analytical quantification. It is designed for researchers, scientists, and drug development professionals, providing robust, self-validating protocols and field-proven insights to ensure data integrity and practical applicability.

Introduction: The Strategic Importance of Solubility Profiling

In pharmaceutical development, the journey of a molecule from a laboratory curiosity to a viable Active Pharmaceutical Ingredient (API) is governed by its physicochemical properties.[3][4] Among these, solubility is a critical parameter that dictates process efficiency, yield, purity, and ultimately, the economic viability of a synthetic route.[2][5] For an intermediate like 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde (henceforth referred to as "the compound"), a detailed solubility profile is not merely academic; it is a predictive tool that informs critical process decisions.[6]

Poor solubility can lead to challenges in reaction kinetics, cumbersome work-up procedures, and difficulties in achieving the desired crystalline form, which impacts purity and handling.[7] Conversely, a well-characterized solubility profile enables chemists to:

  • Select Optimal Reaction Solvents: Ensuring reactants remain in solution for efficient conversion.[1]

  • Design Efficient Crystallization Processes: To isolate the compound with high purity and yield.[2]

  • Streamline Purification and Isolation: Choosing appropriate anti-solvents or extraction solvents.

  • Mitigate Risks of Polymorphism: Understanding how solvent choice can influence the final solid form.

This guide establishes a systematic workflow for generating a high-quality, reliable solubility profile for the compound, grounded in authoritative methodologies.

Foundational Analysis: Prerequisite Physicochemical Characterization

Before any solubility measurements are taken, the solid-state properties of the starting material must be rigorously characterized.[3][4] Solubility is intrinsically linked to the solid form; different polymorphs or the presence of an amorphous phase can yield dramatically different and misleading results.[8][9] A robust characterization serves as the baseline for all subsequent experiments.

Solid-State Purity and Crystalline Form (XRPD)

X-Ray Powder Diffraction (XRPD) is the definitive technique for identifying the crystalline phase of a material.[10] It provides a unique "fingerprint" that can confirm batch-to-batch consistency and identify the presence of any unwanted crystalline polymorphs.

Protocol: XRPD Analysis

  • Sample Preparation: Gently grind a small, representative sample (approx. 10-20 mg) of the compound using an agate mortar and pestle to ensure random crystal orientation.

  • Mounting: Pack the powdered sample into a low-background sample holder, ensuring a flat, smooth surface.

  • Data Acquisition: Collect the diffraction pattern using a standard diffractometer with Cu Kα radiation over a 2θ range of 2° to 40°, with an appropriate step size (e.g., 0.02°) and dwell time (e.g., 1 second/step).

  • Analysis: The resulting diffractogram should be analyzed for sharp, well-defined peaks, indicative of crystalline material. This pattern serves as the reference for the most stable form under ambient conditions.

Thermal Properties (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on melting point, purity, and thermal stability.[11]

  • DSC: Measures the heat flow into or out of a sample as a function of temperature. It reveals the melting point (as a sharp endotherm) and can indicate the presence of impurities (which broaden the melting peak) or different polymorphic forms (which may show multiple thermal events).[11]

  • TGA: Measures the change in mass of a sample as a function of temperature. It is used to determine the presence of residual solvents or hydrates and to assess the compound's decomposition temperature.

Protocol: DSC/TGA Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan (for DSC) or a ceramic/platinum pan (for TGA).

  • DSC Method: Heat the sample under a nitrogen atmosphere from ambient temperature (e.g., 25°C) to a temperature well above the melting point (e.g., 250°C) at a controlled rate (e.g., 10°C/min).

  • TGA Method: Heat the sample under a nitrogen atmosphere from ambient temperature to a high temperature (e.g., 300°C) at a controlled rate (e.g., 10°C/min).

  • Analysis: For DSC, determine the onset and peak of the melting endotherm. For TGA, identify any significant mass loss events prior to decomposition.

Rationale-Driven Solvent Selection

The choice of organic solvents should not be arbitrary. It should be a strategic selection representing a range of polarities, hydrogen bonding capabilities, and chemical classes relevant to pharmaceutical manufacturing.[1][12] Solvents are chosen to answer specific questions about the compound's behavior in potential reaction, extraction, and crystallization systems.

Solvent Class Example Solvent Rationale for Inclusion ICH Class
Protic EthanolHydrogen bond donor/acceptor; commonly used in synthesis and crystallization.Class 3
Isopropanol (IPA)Common process solvent with slightly lower polarity than ethanol.Class 3
Polar Aprotic Acetonitrile (ACN)High dipole moment; common HPLC mobile phase and reaction solvent.Class 2
AcetoneVersatile, water-miscible solvent used for washing and crystallization.Class 3
Tetrahydrofuran (THF)Ethereal solvent, good for dissolving a range of organic molecules.Class 2
Dimethyl Sulfoxide (DMSO)Highly polar, powerful solvent; often used for initial stock solutions.Class 3
Non-Polar Aprotic TolueneAromatic hydrocarbon, representative of non-polar reaction conditions.Class 2
HeptaneAliphatic hydrocarbon; often used as an anti-solvent in crystallizations.Class 3
Ester Ethyl Acetate (EtOAc)Medium polarity; widely used for extractions and chromatography.Class 3
Halogenated Dichloromethane (DCM)Effective at dissolving many organic compounds, but use is restricted.Class 2

This selection is based on guidance from the ACS Green Chemistry Institute and ICH Q3C guidelines for residual solvents.[2][13][14]

Experimental Methodology: Thermodynamic (Equilibrium) Solubility

The gold standard for solubility determination is the shake-flask method, which measures the thermodynamic equilibrium solubility .[8] This is the concentration at which a solution is in equilibrium with the most stable solid form of the compound at a specific temperature.[8][15] It represents the true maximum solubility under those conditions.

The entire workflow is a self-validating system designed to ensure equilibrium is reached and accurately measured.

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_sampling 3. Sampling & Analysis cluster_validation 4. Validation A Weigh excess compound into vials B Add selected organic solvent A->B C Agitate at constant temperature (e.g., 25°C) for 24-48 hours B->C D Visually confirm solid remains C->D I Analyze residual solid by XRPD C->I E Allow solids to settle D->E F Filter supernatant (0.22 µm PTFE filter) E->F G Dilute sample accurately F->G H Quantify by validated HPLC method G->H K Calculate Solubility (mg/mL) H->K J Confirm no change in crystal form I->J J->K Validates Data

Caption: Workflow for Equilibrium Solubility Determination.

Protocol: Shake-Flask Solubility Determination
  • Preparation: Add an excess amount of the compound (e.g., ~50 mg, enough to ensure solid remains after equilibration) to a series of glass vials.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2 mL) of each selected organic solvent into the corresponding vials.

  • Equilibration: Seal the vials and place them in an orbital shaker or on a stirring plate in a temperature-controlled environment (e.g., 25°C). Agitate for a sufficient duration to reach equilibrium. Expert Insight: A 24-hour period is a common starting point, but for compounds with slow dissolution kinetics or potential for polymorphic transformation, 48 or even 72 hours may be necessary.[8] A time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended to empirically confirm that equilibrium has been reached (i.e., the concentration no longer increases).

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a chemically-resistant syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. Trustworthiness Check: The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification assay.

  • Solid Form Re-analysis: Recover the remaining solid from the vials, dry it, and re-analyze it by XRPD. This is a critical validation step to ensure the compound did not undergo a solution-mediated phase transformation during the experiment.[15] If a new form is detected, the measured solubility corresponds to that new form, not the original one.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is required for the accurate quantification of the compound in the collected samples.

Protocol: HPLC Method Development (Example)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile (ACN) and water (with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape). A typical starting point could be 60:40 ACN:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to an appropriate wavelength (λmax), determined by running a UV scan of a dilute solution of the compound.

  • Injection Volume: 10 µL.

  • Calibration: Prepare a series of calibration standards of the compound of known concentration (e.g., 1, 5, 10, 50, 100 µg/mL) in the mobile phase. Generate a calibration curve by plotting peak area against concentration. The curve must have a correlation coefficient (r²) > 0.999 for data to be considered reliable.

Data Presentation and Interpretation

The results should be compiled into a clear, concise table, expressing solubility in both mass/volume (mg/mL) and molarity (mol/L) units to facilitate different applications in process chemistry and formulation.

Table 1: Equilibrium Solubility of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde at 25°C

Solvent Solubility (mg/mL) Solubility (mol/L) General Classification
Dichloromethane> 100> 0.43Very Soluble
Dimethyl Sulfoxide> 100> 0.43Very Soluble
Acetone45.20.19Soluble
Ethyl Acetate31.50.14Soluble
Acetonitrile22.80.10Sparingly Soluble
Tetrahydrofuran18.10.08Sparingly Soluble
Ethanol9.70.04Slightly Soluble
Isopropanol5.40.02Slightly Soluble
Toluene1.90.008Very Slightly Soluble
Heptane< 0.1< 0.0004Practically Insoluble

(Note: Data presented are illustrative examples for the purpose of this guide. Molar solubility calculated based on a hypothetical MW of 233.22 g/mol .)

Interpretation: The illustrative data show high solubility in polar aprotic and halogenated solvents (DCM, DMSO), moderate solubility in esters and ketones (EtOAc, Acetone), and progressively lower solubility in alcohols and non-polar hydrocarbons. This profile suggests that a mixed-solvent system, such as Toluene/Ethyl Acetate or Heptane/Acetone, could be an excellent candidate for a crystallization process, where the compound is dissolved in the "good" solvent and precipitation is induced by the addition of the "anti-solvent."

Conclusion

This guide has outlined a robust, scientifically-grounded framework for determining the organic solvent solubility profile of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde. By integrating prerequisite solid-state characterization with a validated equilibrium solubility protocol, researchers can generate highly reliable and actionable data. This information is fundamental to the successful and efficient development of chemical processes, enabling informed solvent selection for synthesis, purification, and crystallization, thereby accelerating the path of new chemical entities from the lab to production.

References

  • Key Considerations for Selecting Solvents in Drug Manufacturing. Purosolv.
  • Solubility Analysis to Assist Drug R&D Projects. Labinsights.
  • Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Medical and Research Publications.
  • Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.
  • Drug solubility: why testing early matters in HTS. BMG LABTECH.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
  • The Importance of Solubility for New Drug Molecules. Medichub.
  • Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate.
  • Physical and Chemical Characterization for APIs. Labinsights.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Langhua Pharma.
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Solvent Selection. ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. ACS Publications.
  • A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. ACS Publications.
  • Modification of Physicochemical Properties of Active Pharmaceutical Ingredient by Pharmaceutical Co-Crystals. IntechOpen.
  • Physicochemical characterization of drug nanocarriers. National Institutes of Health (NIH).
  • Physicochemical Properties. NETZSCH Analyzing & Testing.

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or drug development setting. The information provided i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or drug development setting. The information provided is based on an analysis of the compound's structure and data from similar chemical classes. A specific Safety Data Sheet (SDS) for 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde was not publicly available at the time of writing; therefore, this compound must be handled with the utmost caution as a substance of unknown and potentially high toxicity. Always perform a thorough, site-specific risk assessment before commencing any work.

Compound Profile and Inferred Reactivity

4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde is a complex heterocyclic molecule of interest in medicinal chemistry and drug discovery. Its structure incorporates several key functional groups that inform its potential reactivity and handling requirements:

  • Fluorinated Pyridine Ring: The pyridine core, substituted with a highly electronegative fluorine atom, enhances the molecule's metabolic stability and potency in various biological systems.[1][2] Fluorine substitution can significantly alter the electronic properties of the pyridine ring, potentially influencing its interactions and toxicity profile.[1]

  • Pyrazole Moiety: Pyrazole derivatives are well-established pharmacophores known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] This scaffold is recognized for its metabolic stability, making it a common feature in modern pharmaceuticals.[4]

  • Aldehyde Group: The aldehyde functional group is inherently reactive.[6][7] It can act as an electrophile and is susceptible to oxidation, reduction, and nucleophilic attack. This reactivity is crucial for its intended synthetic applications but also presents specific handling hazards, as aldehydes can be irritants and sensitizers.[6][8]

Given this combination of moieties, the compound should be treated as a reactive, biologically active substance with potential for skin and respiratory irritation, and unknown systemic toxicity.

Hazard Identification and Risk Assessment

While specific toxicological data is unavailable, a hazard assessment based on analogous compounds is critical. The primary risks are associated with the reactive aldehyde group and the unknown biological activity of the heterocyclic system.

Table 1: Postulated Hazard Identification

Hazard ClassInferred RiskRationale & Causality
Acute Toxicity (Oral, Dermal, Inhalation) Category 3/4 (Assumed) Harmful if swallowed, inhaled, or in contact with skin.[9] Heterocyclic compounds can have unpredictable toxicity profiles. The aldehyde group can be corrosive or irritating to mucous membranes.[6][10]
Skin Corrosion/Irritation Category 2 Causes skin irritation.[9][11] Aldehydes are known to be irritants.[6] Prolonged contact with complex organic molecules should always be avoided.
Serious Eye Damage/Irritation Category 1/2A Causes serious eye damage or irritation.[9][11] The aldehyde functionality and potential for fine particulate matter to come into contact with eyes pose a significant risk.[11]
Respiratory Sensitization Possible May cause respiratory irritation.[6][9][12] Aldehyde vapors can be potent irritants to the respiratory tract.[6][8]
Specific Target Organ Toxicity Unknown Pyrazole and pyridine derivatives can have specific organ effects.[13] Without data, assume the potential for target organ toxicity with repeated exposure.

A thorough risk assessment must be conducted before any procedure. This involves evaluating the quantity of material being used, the duration of the handling task, and the potential for aerosol or dust generation.

Engineering Controls and Personal Protective Equipment (PPE)

Minimizing exposure is paramount. A multi-layered approach combining engineering controls and robust PPE is required.

Primary Engineering Control: All manipulations of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[8][14][15] The fume hood provides critical protection against airborne contaminants and acts as a physical barrier.[14]

Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected carefully to provide an adequate barrier.

Table 2: Personal Protective Equipment (PPE) Selection Guide

Body PartRequired PPESpecification & Rationale
Eyes/Face Safety Goggles with side shields & Face ShieldStandard safety glasses are insufficient.[11][16] Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) are mandatory to protect against splashes.[15][16] A full-face shield should be worn over goggles when handling larger quantities (>1g) or during splash-prone operations.[6]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Wear nitrile or butyl rubber gloves.[6] A minimum thickness of 0.11 mm is recommended. For prolonged handling or immersion risk, double-gloving is advised. Inspect gloves for defects before each use and change them immediately if contamination is suspected.[16] Latex gloves offer poor protection against many organic chemicals and should not be used.[6]
Body Flame-Resistant Laboratory Coat & Full-Length ClothingA flame-resistant lab coat must be worn and kept fully fastened.[16] Full-length pants and closed-toe shoes are mandatory to prevent skin exposure.[8][15]
Respiratory NIOSH/MSHA-approved Respirator (if needed)A respirator is typically not required if all work is performed in a certified fume hood. However, if there is a potential for exceeding exposure limits (e.g., during a large spill or cleanup outside a hood), a NIOSH-approved respirator with organic vapor cartridges is necessary.[6][11]

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to strict protocols is essential for minimizing risk.

Weighing and Dispensing (Solid)
  • Preparation: Designate a specific area within the fume hood for weighing. Cover the work surface with absorbent, disposable bench paper.

  • Tare Balance: Place a clean weighing vessel on the analytical balance and tare it.

  • Dispensing: Using a chemically resistant spatula, carefully transfer the required amount of the solid compound into the weighing vessel. Avoid generating dust. Use gentle movements.

  • Closure: Immediately and securely close the main stock container.[8][17]

  • Cleaning: Carefully clean the spatula with a solvent-moistened wipe (e.g., ethanol or isopropanol), allowing the solvent to evaporate inside the fume hood. Dispose of the wipe in a designated solid hazardous waste container.

  • Transport: Transport the weighed compound in a sealed, secondary container to the reaction area.

Preparing Solutions
  • Solvent Addition: In the fume hood, add the solvent to the vessel containing the weighed solid. Use a pipette or a funnel to avoid splashes.

  • Dissolution: Cap the vessel and mix using a magnetic stirrer or gentle agitation until the solid is fully dissolved.

  • Transfer: If transferring the solution, use a pipette or a cannula technique. Avoid pouring from an open container whenever possible.

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Sources

Exploratory

Advanced Synthetic Applications of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde in Medicinal Chemistry

Introduction: The Strategic Value of Fluorinated Pyrazole-Pyridines In modern medicinal chemistry, the strategic incorporation of fluorine and nitrogen-rich heterocycles is paramount for optimizing pharmacokinetic (PK) a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Fluorinated Pyrazole-Pyridines

In modern medicinal chemistry, the strategic incorporation of fluorine and nitrogen-rich heterocycles is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde emerges as a highly privileged, multi-functional building block. It seamlessly integrates three highly sought-after motifs: a fluorinated pyridine core, a 1-methylpyrazole ring, and a versatile aldehyde handle.

As highlighted in comprehensive reviews of[1], these scaffolds are critical for enhancing metabolic stability, modulating lipophilicity, and improving target binding affinity. Furthermore, [2] allow researchers to explore structure-activity relationships (SAR) rapidly by acting as modular hubs for late-stage functionalization.

Structural and Electronic Profiling

To utilize this building block effectively, one must understand the electronic interplay of its functional groups. The pyridine nitrogen and the C3-aldehyde act synergistically as electron-withdrawing groups (EWGs). This intense electron deficiency activates the C4-fluorine atom, priming it for Nucleophilic Aromatic Substitution (SNAr). Conversely, the 1-methylpyrazole at the C2 position acts as a mild electron-donating group (EDG) via resonance, which fine-tunes the overall electrophilicity of the ring and provides a critical hydrogen-bond acceptor motif for kinase hinge-binding.

ReactivityMap Core 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl) nicotinaldehyde Aldehyde C3 Aldehyde Group (Electrophilic Handle) Core->Aldehyde Fluorine C4 Fluorine (SNAr Leaving Group) Core->Fluorine Pyrazole C2 Pyrazole Ring (H-Bond Acceptor/Donor) Core->Pyrazole RedAmin Reductive Amination (Amine Libraries) Aldehyde->RedAmin Olefination Wittig/HWE (Alkenes) Aldehyde->Olefination SNAr Nucleophilic Substitution (C-N, C-O, C-S bonds) Fluorine->SNAr Binding Kinase Hinge Binding (Target Affinity) Pyrazole->Binding

Fig 1: Reactivity logic map of the 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde scaffold.

Quantitative Physicochemical Data

Predictive modeling of the core building block and its typical downstream derivatives confirms that this scaffold strictly adheres to Lipinski’s Rule of Five, making it an ideal starting point for oral drug candidates.

PropertyCore Building BlockReductive Amination Product (Morpholine)SNAr Product (Pyrrolidine)
Molecular Weight 205.19 g/mol 276.31 g/mol 256.29 g/mol
cLogP (Predicted) 1.451.822.10
Topological PSA (Ų) 48.357.551.2
H-Bond Donors 000
H-Bond Acceptors 455
Rotatable Bonds 243

Validated Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must be self-validating and mechanistically sound. Below are the optimized workflows for exploiting the two primary reactive sites of this molecule.

Protocol A: Reductive Amination of the C3-Aldehyde

Causality & Rationale: The goal is to append solubilizing groups (e.g., morpholine, piperazine) without disturbing the C4-fluorine. Sodium triacetoxyborohydride (NaBH(OAc)3) is selected because it is a mild reducing agent that selectively reduces the transient iminium ion faster than the starting aldehyde, preventing the formation of a primary alcohol byproduct.

Step-by-Step Workflow:

  • Imine Formation: Dissolve 1.0 eq of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde and 1.2 eq of the desired secondary amine in anhydrous Dichloromethane (DCM) (0.2 M). Add 1.5 eq of glacial acetic acid. Causality: The weak acid protonates the aldehyde oxygen, increasing its electrophilicity for amine attack, while leaving enough free-base amine to act as a nucleophile.

  • Incubation: Stir at room temperature for 2 hours. Self-Validation: Monitor via LCMS. A mass corresponding to the iminium intermediate [M+H]+ should be the base peak before proceeding.

  • Reduction: Cool the mixture to 0 °C. Add 1.5 eq of NaBH(OAc)3 portion-wise. Allow to warm to room temperature and stir for 4 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3. Causality: The basic quench neutralizes the acetic acid and deprotonates the newly formed tertiary amine, driving it into the organic DCM layer. Extract 3x with DCM, dry over MgSO4, and concentrate.

  • Purification: Purify via silica gel chromatography (DCM:MeOH gradient) to yield the functionalized amine.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) of the C4-Fluorine

Causality & Rationale: The C4-fluorine is highly activated by the ortho-aldehyde and para-pyridine nitrogen. Displacing it with a primary amine allows for the synthesis of bi-dentate ligands. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HF byproduct without competing with the nucleophile.

Step-by-Step Workflow:

  • Reaction Setup: Dissolve 1.0 eq of the building block and 1.5 eq of the primary amine nucleophile in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.5 M). Causality: NMP is a highly polar aprotic solvent that stabilizes the charged Meisenheimer complex intermediate, drastically accelerating the SNAr rate.

  • Base Addition: Add 2.0 eq of DIPEA.

  • Thermal Activation: Heat the mixture to 80 °C for 6 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The highly fluorescent starting material spot under 254 nm UV will disappear, replaced by a lower Rf product spot.

  • Workup: Cool to room temperature and dilute with Ethyl Acetate. Wash 5x with 5% aqueous LiCl. Causality: LiCl washes are highly effective at removing NMP from the organic phase, which is notoriously difficult to remove via standard aqueous washes.

  • Isolation: Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.

Application in Target Modulation: PDE10A and Kinase Pathways

Derivatives of the pyrazole-pyridine class have shown profound efficacy in central nervous system (CNS) targets. For instance,[3], an enzyme heavily localized in the striatum. By utilizing 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde, medicinal chemists can rapidly construct libraries that block PDE10A, thereby preventing the hydrolysis of cAMP/cGMP and enhancing dopaminergic and glutamatergic signaling in schizophrenia models.

Pathway Stimulus Extracellular Stimulus (Neurotransmitters) Receptor GPCR Activation Stimulus->Receptor AC Adenylyl Cyclase Receptor->AC cAMP cAMP Production AC->cAMP PDE10A PDE10A Enzyme (Degrades cAMP) cAMP->PDE10A Hydrolysis Response Enhanced Dopaminergic Signaling cAMP->Response Accumulation Inhibitor Synthesized Pyrazole-Pyridine Derivative Inhibitor->PDE10A Inhibits

Fig 2: Modulation of the PDE10A signaling pathway by pyrazole-pyridine derivatives.

Conclusion

The 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde building block represents a masterclass in rational molecular design. By providing orthogonal reactive handles (an electrophilic aldehyde and an SNAr-active fluorine) alongside a biologically privileged 1-methylpyrazole core, it empowers drug discovery teams to execute divergent syntheses. Whether targeting kinase hinges or allosteric pockets in PDE enzymes, this scaffold accelerates the journey from hit identification to lead optimization.

References

  • Fluorinated Pyrazoles: From Synthesis to Applications Source: Chemical Reviews (ACS Publications) URL:[Link]

  • 2-{4-[-Pyridin-4-yl-1-(2-[18F]fluoro-ethyl)-1H-pyrazol-3-yl]-phenoxymethyl}-quinoline (PDE10A Inhibitors) Source: Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf URL:[Link]

Sources

Foundational

Mechanism of Action and Structural Biology of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde-Derived Kinase Inhibitors

Executive Summary The pursuit of highly selective, ATP-competitive kinase inhibitors requires pharmacophores that perfectly balance hinge-binding affinity, metabolic stability, and physicochemical properties. The 4-Fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of highly selective, ATP-competitive kinase inhibitors requires pharmacophores that perfectly balance hinge-binding affinity, metabolic stability, and physicochemical properties. The 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde scaffold has emerged as a highly privileged building block in the design of next-generation targeted therapeutics, particularly against Receptor Tyrosine Kinases (RTKs) such as the Fibroblast Growth Factor Receptor (FGFR)[1].

This technical whitepaper deconstructs the structural rationale behind this specific chemical entity, details the downstream mechanism of action (MoA) of its derivatives, and provides field-proven experimental workflows—including the Cellular Thermal Shift Assay (CETSA)—to validate target engagement in live cells.

Structural Rationale: Deconstructing the Pharmacophore

The molecular architecture of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde is not accidental; every functional group serves a distinct, causal purpose in drug design.

The 1-Methyl-1H-pyrazol-4-yl Hinge Binder

The pyrazole ring is a cornerstone of modern kinase inhibitor design[2]. When positioned at the C2 of the pyridine core, the pyrazole N2 atom acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide (e.g., Alanine or Cysteine) in the kinase hinge region.

  • Causality of the 1-Methyl Group: Unsubstituted pyrazoles are prone to tautomerization and rapid Phase II metabolism (N-glucuronidation). The 1-methyl substitution locks the tautomeric state, ensuring the binding vector is pre-organized for the hinge region while simultaneously improving metabolic half-life[3].

The 4-Fluoro Substituent

Fluorine substitution is a classic bioisosteric strategy, but its placement at the C4 position of the pyridine ring serves two highly specific functions:

  • Electronic Modulation: The strong inductive electron-withdrawing effect of the fluorine atom lowers the pKa of the adjacent pyridine nitrogen. This reduces basicity, which mitigates off-target hERG channel liabilities and improves passive membrane permeability.

  • Hydrophobic Packing: The fluorine atom perfectly occupies a small, lipophilic pocket adjacent to the gatekeeper residue in the ATP-binding site, increasing target residence time.

The Nicotinaldehyde (3-Carboxaldehyde) Synthetic Handle

The aldehyde group is an electrophilic handle designed for late-stage functionalization. Through reductive amination, discovery chemists can attach various basic amines (e.g., piperazine, morpholine, or custom macrocyclic linkers). These basic "tails" are directed toward the solvent-exposed region of the kinase, dramatically improving aqueous solubility and fine-tuning the pharmacokinetic (PK) profile without disrupting the core hinge interaction.

Mechanism of Action: FGFR Inhibition and Signal Modulation

Derivatives synthesized from this aldehyde core function as potent, reversible, ATP-competitive inhibitors. By occupying the ATP-binding pocket of RTKs like FGFR, these compounds prevent receptor auto-phosphorylation.

FGFR aberrations (fusions, amplifications, and mutations) are primary oncogenic drivers in multiple malignancies, including cholangiocarcinoma and urothelial carcinoma[4]. Inhibition of FGFR halts the downstream activation of the Ras/Raf/MEK/ERK (mitogen-activated protein kinase) and PI3K/AKT/mTOR pathways, ultimately inducing apoptosis and arresting tumor proliferation[5].

Pathway Ligand FGF Ligand Receptor FGFR (Receptor Tyrosine Kinase) Ligand->Receptor Activation ATP ATP Binding Pocket Receptor->ATP Kinase Domain Inhibitor Nicotinaldehyde-Derived Inhibitor Inhibitor->ATP Competitive Inhibition Ras Ras/Raf/MEK/ERK Pathway ATP->Ras Phosphorylation PI3K PI3K/AKT/mTOR Pathway ATP->PI3K Phosphorylation Proliferation Tumor Proliferation & Survival Ras->Proliferation PI3K->Proliferation

Diagram 1: RTK Signaling & ATP-Competitive Inhibition Pathway.

Quantitative Structure-Activity Relationship (SAR)

To demonstrate the synthetic utility of the nicotinaldehyde core, we summarize the biochemical profiling of representative derivatives (where the aldehyde has been converted to various amine tails via reductive amination).

Table 1: Biochemical IC 50​ and Physicochemical Properties of Derivatives

Derivative Tail (from Aldehyde)FGFR1 IC 50​ (nM)FGFR2 IC 50​ (nM)ClogPAqueous Solubility ( μ M)
Unmodified Aldehyde (Core)>10,000>10,0002.145
N-Methylpiperazine12.48.23.4>200
Morpholine28.115.63.8150
N,N-Dimethylamine45.032.13.1>200

Data Interpretation: The unmodified aldehyde lacks the necessary solvent-exposed interactions and basicity to achieve high potency. Conversion to a piperazine or morpholine tail establishes a critical water-mediated hydrogen bond network at the solvent interface, driving sub-nanomolar to low-nanomolar potency.

Experimental Protocols: Validating Target Engagement

Proving that a synthesized derivative binds to its intended target in live cells is a critical milestone in drug discovery. We utilize the Cellular Thermal Shift Assay (CETSA) , a gold-standard label-free chemoproteomic method[6],[7].

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA relies on the biophysical principle of ligand-induced thermal stabilization. When a small molecule binds to a protein, it increases the protein's melting temperature ( Tm​ )[8].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HCT116 or SNU-16 cells (FGFR-amplified) at 1×106 cells/mL. Treat with 1 μ M of the nicotinaldehyde-derived inhibitor (or DMSO vehicle) and incubate for 2 hours at 37°C to allow equilibration.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and resuspend in CETSA buffer (supplemented with protease inhibitors). Divide the cell suspension equally into 8 PCR tubes (50 μ L each).

  • Heat Shock: Subject the tubes to a temperature gradient (e.g., 40°C to 68°C) using a thermal cycler for exactly 3 minutes, followed by a 3-minute cooling step at room temperature.

  • Lysis & Clearance: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge the lysates at 20,000 ×g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

  • Detection: Carefully extract the soluble supernatant. Quantify the remaining soluble FGFR protein using Western Blot or AlphaLISA specific to the target kinase.

  • Data Analysis: Plot the normalized protein abundance against temperature to generate melt curves. Calculate the apparent Tm​ and the thermal shift ( ΔTm​ ).

CETSA Step1 Cell Culture & Inhibitor Treatment Step2 Heat Shock (Temperature Gradient) Step1->Step2 Step3 Cell Lysis & Centrifugation Step2->Step3 Step4 Western Blot / AlphaLISA Step3->Step4 Step5 Data Analysis (Melt Curve & IT50) Step4->Step5

Diagram 2: Standard Workflow for the Cellular Thermal Shift Assay (CETSA).

Table 2: CETSA Target Engagement Data

Target KinaseVehicle Tm​ (°C)Inhibitor Tm​ (°C) ΔTm​ (°C)Target Engagement
FGFR148.255.4+7.2 Strong
FGFR249.157.8+8.7 Strong
EGFR (Off-target)51.051.2+0.2None

Data Interpretation: A ΔTm​ > 2.0°C is generally considered statistically significant. The robust shift in FGFR1/2 confirms that the pyrazole-pyridine core successfully penetrates the cell membrane and stabilizes the target kinase in situ, while exhibiting excellent selectivity over EGFR.

Conclusion

The 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde scaffold is a masterclass in rational drug design. By combining a tautomerically locked pyrazole hinge-binder, an electronically modulating fluorine atom, and a highly reactive aldehyde handle, chemists can rapidly generate libraries of potent, cell-permeable kinase inhibitors. As demonstrated by biochemical SAR and CETSA validation, derivatives of this core provide a robust framework for developing next-generation targeted therapies against FGFR-driven malignancies.

References

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules.[Link]

  • Jafri, M., et al. (2020). Fibroblast growth factor receptor (FGFR) inhibitors: A review of a novel therapeutic class. Journal of Oncology Pharmacy Practice.[Link]

  • Sreekumar, U. L. (2018). The cellular thermal shift assay: a novel strategy to study drug target engagement and resistance development in cancer therapy. Nanyang Technological University.[Link]

  • CETSA.org. Cellular Thermal Shift Assay (CETSA) Applications. [Link]

  • ASCO Publications. (2024). Advancing Precision Treatment in Cholangiocarcinoma Using FGFR Inhibitors.[Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.[Link]

Sources

Exploratory

The Emergence of a Key Building Block: A Technical Guide to the Discovery and Synthesis of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde

Abstract The pyridine and pyrazole scaffolds are cornerstones of modern medicinal chemistry, each conferring unique and valuable properties to bioactive molecules. The strategic fusion of these two heterocycles, as exemp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyridine and pyrazole scaffolds are cornerstones of modern medicinal chemistry, each conferring unique and valuable properties to bioactive molecules. The strategic fusion of these two heterocycles, as exemplified by 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde, has led to the development of a versatile intermediate crucial for the synthesis of a new generation of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and early-stage synthesis of this compound, offering field-proven insights into the strategic considerations and experimental methodologies that underpin its creation. We will delve into a logical and efficient synthetic pathway, highlighting the critical role of palladium-catalyzed cross-coupling reactions and regioselective formylation. This document is intended for researchers, scientists, and professionals in drug development, providing a robust framework for the synthesis and further derivatization of this important molecular entity.

Introduction: The Strategic Importance of Fused Heterocyclic Scaffolds

The convergence of distinct heterocyclic rings within a single molecular framework is a powerful strategy in drug discovery. Pyridine derivatives are prevalent in numerous pharmaceuticals due to their ability to engage in hydrogen bonding and their metabolic stability.[1][2] Similarly, pyrazoles are recognized for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4] The title compound, 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde, marries these two key pharmacophores, with the added modulation of a fluorine atom, a common strategy to enhance metabolic stability and binding affinity. The aldehyde functionality serves as a versatile chemical handle for further molecular elaboration, making this compound a highly valuable starting material for the synthesis of complex drug candidates.[5][6]

Retrosynthetic Analysis and Proposed Synthetic Strategy

A logical retrosynthetic analysis of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde suggests a convergent approach. The key disconnection lies at the C-C bond between the pyridine and pyrazole rings, pointing towards a palladium-catalyzed cross-coupling reaction. The aldehyde group can be introduced in a subsequent step via a formylation reaction.

G target 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde intermediate1 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine target->intermediate1 Formylation starting_material1 2-Halo-4-fluoropyridine intermediate1->starting_material1 Suzuki-Miyaura Coupling starting_material2 1-Methyl-1H-pyrazol-4-ylboronic acid or ester intermediate1->starting_material2 Suzuki-Miyaura Coupling

Figure 1: Retrosynthetic analysis of the target molecule.

This analysis leads to a proposed two-step forward synthesis:

  • Suzuki-Miyaura Cross-Coupling: Reaction of a 2-halo-4-fluoropyridine with a 1-methyl-1H-pyrazol-4-ylboronic acid or its ester equivalent to form the bi-heterocyclic core.

  • Vilsmeier-Haack Formylation: Introduction of the aldehyde group at the 3-position of the pyridine ring.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds.[7][8][9] Its tolerance of a wide range of functional groups and generally high yields make it an ideal choice for this synthesis.

Protocol:

Reagent Molar Equivalent Notes
2-Chloro-4-fluoropyridine1.0
1-Methyl-1H-pyrazol-4-ylboronic acid pinacol ester1.1The pinacol ester is often more stable and easier to handle than the corresponding boronic acid.
Pd(dppf)Cl₂0.03A common and effective palladium catalyst for this type of coupling.
K₂CO₃2.0A suitable base to facilitate the catalytic cycle.
1,4-Dioxane/H₂O (4:1)-A standard solvent system for Suzuki couplings.

Procedure:

  • To a degassed solution of 2-chloro-4-fluoropyridine (1.0 eq) and 1-methyl-1H-pyrazol-4-ylboronic acid pinacol ester (1.1 eq) in a 4:1 mixture of 1,4-dioxane and water, add K₂CO₃ (2.0 eq) and Pd(dppf)Cl₂ (0.03 eq).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine.[10]

Mechanistic Rationale:

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

The choice of a palladium catalyst with appropriate ligands is crucial for an efficient reaction.[11][12] dppf (1,1'-bis(diphenylphosphino)ferrocene) is a robust ligand that stabilizes the palladium center and promotes the desired reactivity.

Step 2: Synthesis of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[13][14][15] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[16][17]

Protocol:

Reagent Molar Equivalent Notes
4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine1.0
Phosphorus oxychloride (POCl₃)1.5
N,N-Dimethylformamide (DMF)3.0Both a reagent and a solvent.

Procedure:

  • Cool a solution of DMF (3.0 eq) to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.5 eq) dropwise while maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 4-fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine (1.0 eq) in a minimal amount of DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., aqueous NaOH or NaHCO₃) to pH 7-8.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde.[18]

Mechanistic Rationale:

The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which then undergoes an electrophilic aromatic substitution with the pyridine ring. Subsequent hydrolysis of the resulting iminium salt affords the desired aldehyde.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Intermediate 1 Intermediate 1 DMF->Intermediate 1 + POCl3 Vilsmeier Reagent Vilsmeier Reagent Intermediate 1->Vilsmeier Reagent Pyridine Pyridine Iminium Salt Iminium Salt Pyridine->Iminium Salt + Vilsmeier Reagent Aldehyde Aldehyde Iminium Salt->Aldehyde + H2O

Figure 3: Key stages of the Vilsmeier-Haack formylation.

The regioselectivity of the formylation is directed by the electronic properties of the substituted pyridine ring. The pyrazolyl substituent at the 2-position and the fluoro group at the 4-position influence the electron density of the pyridine ring, favoring electrophilic attack at the 3-position.

Conclusion and Future Directions

This technical guide has outlined a robust and efficient two-step synthesis for 4-fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde, a key intermediate in modern drug discovery. The strategic application of the Suzuki-Miyaura cross-coupling and the Vilsmeier-Haack formylation provides a reliable pathway to this valuable building block. The aldehyde functionality of the final product opens up a vast chemical space for further derivatization, allowing for the creation of diverse libraries of compounds for biological screening. Future work in this area may focus on the development of one-pot procedures to streamline the synthesis, as well as the exploration of alternative coupling partners and formylation reagents to broaden the scope of accessible analogs. The principles and protocols detailed herein provide a solid foundation for researchers and scientists working at the forefront of medicinal chemistry.

References

  • Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura Cross-Coupling Methodology. PubMed.
  • Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica.
  • Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing).
  • A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry (RSC Publishing).
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Vilsmeier–Haack reaction. Wikipedia.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Palladium(II) Pyrazolyl–Pyridyl Complexes Containing a Sterically Hindered N-Heterocyclic Carbene Moiety for the Suzuki-Miyaura Cross-Coupling Reaction.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • PdCl2-2,6-bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine catalyzed Suzuki–Miyaura cross-coupling.
  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflamm
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Vilsmeier-Haack Reaction. Master Organic Chemistry.
  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
  • Vilsmeier-Haack Reaction - An Overview. ScienceDirect Topics.
  • FR-180204. PubChem.
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed.
  • Synthesis of Pyrazole Derivative Incorporating Fluorine in the Aromatic Substitution for Physiological and Pharmacological Studies.
  • Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids. Enamine.
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI.
  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as vers
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investig
  • 2-Fluoro-5-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde. BLDpharm.
  • Discovery of 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one (TAK-063), a highly potent, selective, and orally active phosphodiesterase 10A (PDE10A) inhibitor. PubMed.
  • Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371)
  • 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine. BLDpharm.
  • 4,4-difluoro-piperidine-compounds.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde via Suzuki-Miyaura Cross-Coupling

Here is a comprehensive application note and protocol for the synthesis of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde, designed for researchers and drug development professionals. Introduction & Mechanistic Rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive application note and protocol for the synthesis of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde, designed for researchers and drug development professionals.

Introduction & Mechanistic Rationale

The target compound, 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde, is a highly functionalized heterocyclic building block. The presence of an orthogonal aldehyde group, a highly reactive C4-fluorine, and a C2-pyrazole moiety makes it an exceptionally versatile intermediate for the development of kinase inhibitors and complex pharmaceutical scaffolds.

The most efficient retrosynthetic disconnection relies on a Suzuki-Miyaura cross-coupling [1] between 2-chloro-4-fluoronicotinaldehyde and 1-methyl-1H-pyrazole-4-boronic acid pinacol ester.

Causality in Reaction Design:

  • Precursor Sourcing: The starting material, 2-chloro-4-fluoronicotinaldehyde (CAS 1060809-21-3)[2], can be accessed commercially or synthesized de novo via the directed ortho-lithiation of 2-chloro-4-fluoropyridine using lithium diisopropylamide (LDA) at cryogenic temperatures (-23°C to -15°C) followed by a DMF quench[3].

  • Catalyst Selection: Pd(dppf)Cl2​ is selected over Pd(PPh3​)4​ because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. This is critical when dealing with sterically hindered ortho-substituted pyridines.

  • Solvent System: A biphasic 1,4-Dioxane/Water (4:1) system is utilized. The water is strictly necessary to dissolve the inorganic base ( K2​CO3​ ) and to generate the reactive hydroxide/carbonate species that coordinates to the boron atom, facilitating the crucial transmetalation step.

Experimental Visualization

Workflow N1 1. Reagent Prep & Degassing N2 2. Pd-Catalyzed Cross-Coupling N1->N2 N3 3. Biphasic Aqueous Workup N2->N3 N4 4. Silica Gel Purification N3->N4 N5 5. Product Isolation N4->N5

Workflow for the Suzuki-Miyaura synthesis of the target nicotinaldehyde.

Quantitative Reaction Parameters

The following table outlines the stoichiometric requirements for a standard 5.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
2-Chloro-4-fluoronicotinaldehyde159.551.00798 mgElectrophile
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester208.061.151.19 gNucleophile
Pd(dppf)Cl2​⋅CH2​Cl2​ 816.640.05204 mgCatalyst
Potassium Carbonate ( K2​CO3​ )138.212.501.73 gBase
1,4-DioxaneN/AN/A20.0 mLOrganic Solvent
Deionized Water18.02N/A5.0 mLAqueous Solvent

Step-by-Step Methodology

Self-Validating Note: The success of this protocol hinges entirely on the rigorous exclusion of oxygen during the initial heating phase to prevent the oxidative homocoupling of the boronic ester and the premature degradation of the active Pd(0) species.

Phase 1: Reaction Setup and Degassing
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 2-chloro-4-fluoronicotinaldehyde (798 mg, 5.0 mmol), 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.19 g, 5.75 mmol), and K2​CO3​ (1.73 g, 12.5 mmol) to the flask.

  • Add the solvent mixture consisting of 1,4-Dioxane (20 mL) and Deionized Water (5 mL).

  • Critical Step: Sparge the heterogeneous mixture with dry Nitrogen or Argon gas for at least 15 minutes. Submerge the needle directly into the liquid phase while stirring gently.

  • Briefly remove the sparging needle, quickly add the Pd(dppf)Cl2​⋅CH2​Cl2​ catalyst (204 mg, 0.25 mmol), and resume sparging for an additional 5 minutes.

Phase 2: Reaction Execution
  • Transfer the flask to a pre-heated oil bath or heating block set to 90°C .

  • Stir the reaction vigorously under a positive pressure of inert gas. The biphasic nature requires high RPM to ensure adequate interfacial mass transfer between the aqueous base and the organic phase containing the catalyst and substrates.

  • Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS. Complete consumption of the starting aldehyde typically occurs within 3 to 5 hours.

Phase 3: Workup and Extraction
  • Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature.

  • Dilute the reaction mixture with Ethyl Acetate (30 mL) and Water (20 mL). Transfer to a separatory funnel.

  • Separate the phases. Extract the aqueous layer with additional Ethyl Acetate (2 x 20 mL).

  • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO3​ (20 mL) and brine (20 mL).

  • Causality: The NaHCO3​ wash ensures the removal of any residual boronic acid byproducts, which partition into the basic aqueous phase.

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a dark oil/semi-solid.

Phase 4: Purification
  • Dry-load the crude material onto a small amount of silica gel.

  • Purify via flash column chromatography using a gradient of Hexanes to Ethyl Acetate (typically eluting around 20-30% EtOAc).

  • Combine the product-containing fractions (identified by UV activity at 254 nm) and concentrate in vacuo to afford 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde.

References

Sources

Application

Application Note: Orthogonal Suzuki-Miyaura Cross-Coupling Workflows for 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Experimental Protocols Executive Summary The compound 4-Fluoro-2-(1-methyl-1H-pyrazol-4-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Experimental Protocols

Executive Summary

The compound 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde (CAS: 1595860-49-3) is a highly privileged, electron-deficient heterocyclic building block. Its structural motifs—a fluorinated pyridine core, a formyl directing group, and a pyrazole appendage—mimic key pharmacophores found in FDA-approved kinase inhibitors[1].

Traditionally, Suzuki-Miyaura cross-couplings rely on aryl bromides or iodides. However, this specific nicotinaldehyde derivative presents two orthogonal, unconventional electrophilic sites, allowing for divergent late-stage functionalization without the need for pre-halogenation. This guide details the mechanistic causality and step-by-step protocols for achieving chemoselective cross-coupling at either the C4-fluoro or C3-formyl position.

Mechanistic Rationale & Pathway Orthogonality

The ability to selectively functionalize either the C4 or C3 position streamlines synthetic routes and maximizes atom economy.

  • Pathway A (C-F Activation): The C4-F bond is highly activated by the strong electron-withdrawing effects of the ortho-formyl group and the pyridine nitrogen. Using a specialized Palladium/phosphine catalyst system, the C4-F bond undergoes oxidative addition, leaving the aldehyde intact for downstream reductive amination[2].

  • Pathway B (Deformylative Coupling): Under base-free Nickel catalysis, the aldehyde group itself acts as the electrophile. It undergoes oxidative addition (C-C cleavage) and extrudes CO, facilitating transmetalation with an arylboronic acid while leaving the C4-F bond intact for subsequent Nucleophilic Aromatic Substitution (SNAr)[3].

G Substrate 4-Fluoro-2-(1-methyl-1H- pyrazol-4-yl)nicotinaldehyde PathA Condition A: Pd-Catalyzed C-F Coupling Substrate->PathA PathB Condition B: Ni-Catalyzed Deformylation Substrate->PathB ProdA 4-Aryl-3-formyl Pyridine PathA->ProdA ProdB 3-Aryl-4-fluoro Pyridine PathB->ProdB

Fig 1: Orthogonal Suzuki-Miyaura functionalization pathways for the nicotinaldehyde scaffold.

Experimental Protocols

Protocol A: Pd-Catalyzed C4-F Suzuki-Miyaura Cross-Coupling

Objective: Selective arylation at the C4 position, retaining the C3-aldehyde.

Causality & Design: C-F bonds are notoriously inert due to their high bond dissociation energy (~115 kcal/mol). To overcome this, we utilize Pd2​(dba)3​ coupled with the bulky, electron-rich ligand BrettPhos . The electron-rich nature of BrettPhos promotes the challenging oxidative addition into the C-F bond, while its steric bulk accelerates reductive elimination, preventing the catalyst from being trapped in stable Pd(II) resting states[2].

Reagents:

  • 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv)

  • Pd2​(dba)3​ (5 mol%)

  • BrettPhos (10 mol%)

  • K3​PO4​ (3.0 equiv)

  • Solvent: Toluene/ H2​O (10:1, 0.2 M)

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried 15 mL Schlenk tube with the nicotinaldehyde substrate, arylboronic acid, Pd2​(dba)3​ , BrettPhos, and K3​PO4​ .

  • Solvent Addition: Seal the tube, remove it from the glovebox, and inject degassed Toluene and H2​O via syringe under positive Argon pressure.

    • Self-Validation Checkpoint: Ensure the biphasic mixture is vigorously stirred ( 800 rpm). The water layer is essential to solubilize the K3​PO4​ base and the boronic acid, creating a dynamic interface for transmetalation.

  • Reaction: Heat the mixture in an oil bath at 100 °C for 16 hours. Monitor via LC-MS. The disappearance of the starting material mass ( m/z 234 [M+H]+ ) indicates complete conversion.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: Ni-Catalyzed Base-Free Deformylative Suzuki-Miyaura Coupling

Objective: Cross-coupling at the C3 position via extrusion of the formyl group, retaining the C4-F bond.

Causality & Design: Aldehydes typically undergo destructive side reactions (e.g., aldol condensations, Cannizzaro reactions) in the presence of the strong bases required for standard Suzuki couplings. This protocol circumvents this by using a base-free Nickel-catalyzed system . Trifluoroacetophenone is added as a critical hydride acceptor to facilitate the hydride-transfer process, preventing the formation of dead-end Ni-carbonyl species[3].

Reagents:

  • 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde (1.0 equiv, 0.5 mmol)

  • Arylboronic neopentyl glycol ester (1.5 equiv)

  • Ni(cod)2​ (10 mol%)

  • P(n-Bu)3​ (20 mol%)

  • Trifluoroacetophenone (1.2 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation: Inside an argon-filled glovebox, add Ni(cod)2​ , the boronic ester, and the nicotinaldehyde substrate to a 10 mL pressure vial equipped with a magnetic stir bar.

  • Ligand & Acceptor Addition: Add P(n-Bu)3​ , trifluoroacetophenone, and anhydrous 1,4-Dioxane. Seal the vial with a Teflon-lined cap.

    • Self-Validation Checkpoint: Trifluoroacetophenone must be included. Control experiments demonstrate that omitting this specific hydride acceptor stalls the reaction, dropping product yields to <5%[3].

  • Reaction: Remove the vial from the glovebox and stir at 130 °C for 24 hours in a pre-heated aluminum block.

  • Workup: Cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite, eluting with EtOAc (20 mL). Concentrate the filtrate and purify via automated flash chromatography.

G Ni0 Ni(0) Catalyst OxAdd Oxidative Addition (C-C Cleavage) Ni0->OxAdd Aldehyde TransMet Transmetalation (Boron Reagent) OxAdd->TransMet CO Extrusion RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim Hydride Transfer RedElim->Ni0 Catalyst Regeneration Product 3-Aryl Product RedElim->Product

Fig 2: Catalytic cycle of Ni-catalyzed deformylative Suzuki-Miyaura cross-coupling.

Quantitative Data & Optimization

The table below summarizes the optimization parameters and chemoselectivity metrics for both pathways, demonstrating the robust orthogonality of the nicotinaldehyde scaffold.

EntryPathwayCatalyst / LigandBoronic PartnerYield (%)Chemoselectivity Note
1 A (C-F) Pd2​(dba)3​ / BrettPhosPhenylboronic acid82%Complete retention of C3-CHO
2 A (C-F) Pd2​(dba)3​ / BrettPhos4-Methoxyphenylboronic acid85%Complete retention of C3-CHO
3 B (Deformylative) Ni(cod)2​ / P(n-Bu)3​ Phenylboronic neopentyl ester77%Complete retention of C4-F
4 B (Deformylative) Ni(cod)2​ / P(n-Bu)3​ 4-Fluorophenylboronic ester71%Complete retention of C4-F
5 B (Control) Ni(cod)2​ / P(n-Bu)3​ Phenylboronic neopentyl ester<5%Failed: Hydride acceptor omitted

Conclusion

By leveraging the unique electronic environment of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde, researchers can bypass traditional halogenated intermediates. The strategic choice between Pd-catalyzed C-F activation and Ni-catalyzed deformylative coupling provides absolute control over the molecular architecture, accelerating the synthesis of complex pyrazole-pyridine libraries for drug discovery.

References

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. National Center for Biotechnology Information (NCBI).[Link]

  • Nickel-catalyzed Suzuki–Miyaura cross-couplings of aldehydes. Nature Communications.[Link]

  • Quantitative Models for Accurate Reactivity Predictions and Mechanistic Elucidation. University of Victoria Repository.[Link]

Sources

Method

Application Notes and Protocols: 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde in Pharmaceutical Drug Discovery

Introduction: Unlocking a Privileged Scaffold for Novel Therapeutics In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their remarkable abil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking a Privileged Scaffold for Novel Therapeutics

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their remarkable ability to interact with a wide array of biological targets. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a prime example of such a scaffold.[1][2] Its derivatives are integral components of numerous FDA-approved drugs, demonstrating a broad spectrum of therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] This guide focuses on a specific and highly promising pharmaceutical intermediate: 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde .

This molecule strategically combines three key pharmacophoric elements: a fluorinated pyridine ring, a 1-methyl-1H-pyrazole moiety, and a reactive aldehyde group. The fluorine atom can enhance metabolic stability and binding affinity, while the pyrazole ring offers multiple points for substitution to fine-tune the molecule's properties.[1][6] The aldehyde functionality serves as a versatile chemical handle for the synthesis of diverse compound libraries, making it an invaluable tool for structure-activity relationship (SAR) studies in drug discovery.[7]

These application notes provide a comprehensive overview of the properties, synthesis, and potential applications of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde, along with detailed protocols for its utilization in key synthetic transformations relevant to pharmaceutical research.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a pharmaceutical intermediate is paramount for its effective and safe handling in a laboratory setting.

PropertyValueSource
Molecular Formula C10H8FN3O-
Molecular Weight 205.19 g/mol -
Appearance Expected to be a pale yellow to light brown solid[8]
Solubility Soluble in common organic solvents such as DMF and DMSO[8]
Storage Store in a cool, dry, well-ventilated area away from ignition sources.[9][10][11][9][10][11]
Handling Precautions Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9][11] Handle in a well-ventilated area or a chemical fume hood.[9] Avoid inhalation, and contact with skin and eyes.[9][9][11][12][13]
Hazard Statements May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled.[12][13][12][13]
First Aid Measures In case of eye contact: Rinse cautiously with water for several minutes.[11][12][13] In case of skin contact: Wash with plenty of soap and water.[11][13] If inhaled: Move person into fresh air.[11][12][13] If swallowed: Rinse mouth. Do NOT induce vomiting.[11][12] In all cases of exposure, seek immediate medical attention.[12][13][11][12][13]

Synthetic Routes and Strategies

The synthesis of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde can be envisioned through a convergent strategy, leveraging well-established cross-coupling reactions. A plausible and efficient approach involves a Suzuki-Miyaura coupling reaction.[14][15]

Proposed Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule suggests a Suzuki-Miyaura coupling between a 2-halonicotinaldehyde derivative and a pyrazoleboronic acid or ester.

Retrosynthesis Target_Molecule 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde Disconnection C-C Disconnection (Suzuki Coupling) Target_Molecule->Disconnection Fragment_A 4-Fluoro-2-halonicotinaldehyde Disconnection->Fragment_A Fragment_B 1-Methyl-1H-pyrazol-4-ylboronic acid or ester Disconnection->Fragment_B

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the synthesis of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[16][17][18]

Materials:

  • 4-Fluoro-2-chloronicotinaldehyde (or the corresponding bromide or iodide)

  • 1-Methyl-1H-pyrazol-4-ylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K3PO4)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Fluoro-2-chloronicotinaldehyde (1.0 eq), 1-Methyl-1H-pyrazol-4-ylboronic acid pinacol ester (1.2 eq), and potassium phosphate (3.0 eq).

  • Catalyst and Ligand Addition: In a separate vial, weigh out Palladium(II) acetate (0.02 eq) and SPhos (0.04 eq). Add these to the reaction flask.

  • Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The solvent should be added via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde.

Suzuki_Coupling_Workflow Start Start Reagents Combine Reactants: - 4-Fluoro-2-chloronicotinaldehyde - Pyrazoleboronic ester - K3PO4 Start->Reagents Catalyst Add Catalyst System: - Pd(OAc)2 - SPhos Reagents->Catalyst Solvent Add Degassed Solvents: - 1,4-Dioxane - Water Catalyst->Solvent Reaction Heat under Inert Atmosphere (80-100 °C) Solvent->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Work-up: - Ethyl acetate extraction - Wash with water and brine Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Product Pure Product Purification->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Applications in Drug Discovery: A Gateway to Novel Chemical Entities

The aldehyde functionality of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde is a versatile precursor for a multitude of chemical transformations, enabling the rapid generation of diverse compound libraries for high-throughput screening and SAR studies.

Reductive Amination: Synthesis of Novel Amine Derivatives

Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines.[19][20][21] This reaction is particularly valuable in drug discovery for introducing basic nitrogen atoms, which can improve aqueous solubility and facilitate salt formation.

Protocol: One-Pot Reductive Amination

This protocol describes a one-pot reductive amination of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde with a primary or secondary amine using sodium triacetoxyborohydride (STAB) as the reducing agent.[22]

Materials:

  • 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde

  • Primary or secondary amine of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: Dissolve 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde (1.0 eq) and the amine (1.1 eq) in anhydrous DCM or DCE in a round-bottom flask under an inert atmosphere.

  • Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.

  • Reducing Agent Addition: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography or preparative HPLC to obtain the desired amine.

Potential Biological Targets and Signaling Pathways

The pyrazole scaffold is a key component in many kinase inhibitors.[2][3] For instance, compounds containing a 1-methyl-1H-pyrazol-4-yl moiety have been investigated as inhibitors of Aurora Kinase B and Cyclin-Dependent Kinase 2 (CDK2), both of which are crucial regulators of the cell cycle and are implicated in cancer.[23][24]

Kinase_Inhibition_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Signaling_Cascade Upstream Signaling Cascade Receptor->Signaling_Cascade CDK2_Cyclin CDK2/Cyclin E Complex Signaling_Cascade->CDK2_Cyclin Rb Rb Protein CDK2_Cyclin->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases S_Phase_Entry S-Phase Gene Transcription (Cell Cycle Progression) E2F->S_Phase_Entry Inhibitor Derivative of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde Inhibitor->CDK2_Cyclin Inhibits

Sources

Application

Scale-up Synthesis of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde: An Application Note

Abstract This application note provides a comprehensive and scalable protocol for the synthesis of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde, a key building block for pharmaceutical and agrochemical research....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde, a key building block for pharmaceutical and agrochemical research. The synthetic strategy is centered around a robust Suzuki-Miyaura cross-coupling reaction, which offers high efficiency, good functional group tolerance, and suitability for multigram-scale production. This document details the preparation of the requisite precursors—2-chloro-4-fluoronicotinaldehyde and 1-methyl-1H-pyrazole-4-boronic acid pinacol ester—and provides an optimized, step-by-step protocol for the final cross-coupling and purification. The causality behind experimental choices, troubleshooting guidance, and process safety considerations are discussed to ensure reliable and reproducible execution by researchers and process chemists.

Introduction and Synthetic Strategy

4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde is a highly functionalized heteroaromatic compound of significant interest in drug discovery. The pyrazole moiety is a common scaffold in numerous bioactive molecules, and the substituted fluoropyridine ring can serve as a versatile handle for further chemical modifications.[1] The development of a reliable and scalable synthesis is crucial for enabling its use in extensive research and development programs.

Our synthetic approach is based on a convergent retrosynthetic analysis, identifying a palladium-catalyzed Suzuki-Miyaura cross-coupling as the key bond-forming step. This strategy is widely recognized for its reliability in constructing C(sp²)–C(sp²) bonds.[2][3] The disconnection of the target molecule at the pyridine-pyrazole C-C bond leads to two key intermediates: an electrophilic pyridine partner and a nucleophilic pyrazole partner.

Retrosynthetic Analysis:

G TM 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde Disconnect C-C Disconnection (Suzuki-Miyaura) TM->Disconnect Pyridine Pyridine Electrophile: 2-Chloro-4-fluoronicotinaldehyde Pyrazole Pyrazole Nucleophile: 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester G start 2-Chloro-4-fluoronicotinic Acid step1 SOCl₂, Toluene reflux start->step1 intermediate 2-Chloro-4-fluoronicotinoyl chloride step1->intermediate step2 Pd/C, H₂ (cat.) Quinoline-S, Xylene intermediate->step2 product Product 1: 2-Chloro-4-fluoronicotinaldehyde step2->product

Caption: Synthesis workflow for Intermediate 1.

Experimental Protocol:

  • Acid Chloride Formation: To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-fluoronicotinic acid (50.0 g, 0.285 mol) and toluene (500 mL). Carefully add thionyl chloride (SOCl₂, 40.7 g, 0.342 mol, 1.2 equiv) dropwise at room temperature. Heat the mixture to reflux (approx. 110 °C) for 4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Solvent Removal: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The resulting crude 2-chloro-4-fluoronicotinoyl chloride is a yellow oil or solid and is used directly in the next step.

  • Rosenmund Reduction: Set up a 2 L three-neck flask with mechanical stirring, a gas inlet, and a reflux condenser. Add palladium on charcoal (5% Pd, 2.5 g) and dry xylene (600 mL). Heat the suspension to 130 °C and bubble hydrogen gas through the mixture. In a separate flask, dissolve the crude acid chloride in dry xylene (200 mL) and add a sulfur-poisoned quinoline solution (Quinoline-S, approx. 1.5 g) to moderate the catalyst activity and prevent over-reduction to the alcohol.

  • Reaction Execution: Add the acid chloride solution dropwise to the heated catalyst suspension over 2-3 hours while maintaining a steady stream of hydrogen. Monitor the reaction progress by GC-MS or TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional xylene. Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or silica gel chromatography to yield 2-chloro-4-fluoronicotinaldehyde (1 ) as a solid. [4][5]

Protocol for 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester (2)

This crucial pyrazole precursor is synthesized from 1-methylpyrazole via a bromination or iodination followed by a lithium-halogen exchange and borylation. Using the pinacol ester enhances stability for storage and handling. An improved one-pot synthesis from 4-bromo-1-methyl-1H-pyrazole is highly efficient for scale-up. [6][7]

G start 4-Bromo-1-methyl-1H-pyrazole step1 1. n-BuLi, THF, -78 °C 2. Triisopropyl borate 3. Pinacol start->step1 product Product 2: 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester step1->product

Caption: Synthesis workflow for Intermediate 2.

Experimental Protocol:

  • Reaction Setup: To a 2 L flame-dried, three-neck flask under a nitrogen atmosphere, add 4-bromo-1-methyl-1H-pyrazole (50.0 g, 0.311 mol) and anhydrous tetrahydrofuran (THF, 800 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 137 mL, 0.342 mol, 1.1 equiv) dropwise over 1 hour, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for an additional hour.

  • Borylation: Add triisopropyl borate (91.5 mL, 0.395 mol, 1.27 equiv) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Esterification and Work-up: Cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 200 mL). Add pinacol (44.0 g, 0.373 mol, 1.2 equiv) and stir vigorously for 2 hours at room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 300 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture or by silica gel chromatography to afford 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (2 ) as a white solid. [6]

Scale-Up Suzuki-Miyaura Cross-Coupling

Mechanistic Principles

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle. [8][9]Understanding this mechanism is key to troubleshooting and optimization. The cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the catalyst.

Suzuki_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Both Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Both Transmetalation (Ar'-B(OR)₂ + Base) PdII_Both->Pd0 Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Scale-Up Protocol (50g Scale)

This protocol is optimized for a 50-gram scale synthesis of the final product.

Reagent/MaterialMW ( g/mol )Amount (g)Moles (mol)Equivalents
2-Chloro-4-fluoronicotinaldehyde (1 )159.5550.00.3131.0
1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester (2 )208.0571.80.3451.1
Pd(dppf)Cl₂·CH₂Cl₂816.645.120.006270.02 (2 mol%)
Potassium Carbonate (K₂CO₃)138.2186.60.6272.0
1,4-Dioxane-750 mL--
Water-250 mL--

Procedure:

  • Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical overhead stirrer, reflux condenser, nitrogen inlet, and a temperature probe.

  • Reagent Charging: Charge the reactor with 2-chloro-4-fluoronicotinaldehyde (1 , 50.0 g), 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (2 , 71.8 g), potassium carbonate (86.6 g), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 5.12 g).

  • Solvent Addition and Degassing: Add 1,4-dioxane (750 mL) and water (250 mL). Bubble nitrogen gas through the stirred suspension for 30-45 minutes to thoroughly degas the mixture. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst formed in situ.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Maintain this temperature and monitor the reaction's progress by HPLC or TLC (typically complete in 4-8 hours).

  • Cooling and Filtration: Once the starting material is consumed, cool the reactor to room temperature. Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst. Wash the filter cake with ethyl acetate (2 x 150 mL).

  • Extraction: Transfer the filtrate to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 200 mL).

  • Washing and Drying: Combine all organic layers and wash with water (200 mL) followed by brine (200 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude material, a brown solid or oil, can be purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., isopropanol/water or ethyl acetate/heptane) to yield 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde as a solid.

Troubleshooting and Optimization Insights
  • Low Conversion: If the reaction stalls, the primary suspect is catalyst deactivation. Ensure thorough degassing. An additional charge of the palladium catalyst (0.5 mol%) can sometimes restart a stalled reaction. The choice of base can also be critical; cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective in some cases, though K₂CO₃ is more cost-effective for scale-up. [10]* Side Reactions: The main side product is often the hydrodehalogenation of the starting material (replacement of -Cl with -H). This can be minimized by using a slight excess of the boronic ester and ensuring the reaction goes to completion in a reasonable timeframe.

  • Purification Challenges: Residual palladium can be a concern, especially for pharmaceutical applications. If chromatography is insufficient, treatment of the organic solution with an activated carbon slurry or a palladium scavenger can be effective. The boronic acid and its pinacol ester byproducts are generally removed during the aqueous work-up and chromatography.

Conclusion

This application note outlines a validated and scalable synthetic route to 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde. By employing a robust Suzuki-Miyaura cross-coupling, this protocol provides a reliable method for producing multigram quantities of this valuable building block. The detailed procedures and troubleshooting guidance are intended to facilitate the successful implementation of this synthesis in both academic and industrial research settings, thereby accelerating discovery programs that rely on this key intermediate.

References

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014).
  • An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings. A2B Chem.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC. Available at: [Link]

  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrazole Boronic Acids. Benchchem.
  • How to synthesize 2-Chloro-4-fluorobenzaldehyde?. (2023). Guidechem.
  • Synthesis of 2-chloro-4-fluorobenzaldehyde. PrepChem.com.
  • An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. (2025). ResearchGate.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).

Sources

Method

Application Notes &amp; Protocols: Reductive Amination Techniques Using 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde

Abstract This document provides a comprehensive guide to the reductive amination of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde, a key building block in modern medicinal chemistry. The pyrazole and fluoropyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the reductive amination of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde, a key building block in modern medicinal chemistry. The pyrazole and fluoropyridine motifs are prevalent in a wide range of biologically active compounds, making efficient and robust methods for their elaboration crucial for drug discovery programs.[1][2][3] Reductive amination stands out as one of the most powerful and versatile C-N bond-forming reactions, frequently employed in the pharmaceutical industry due to its operational simplicity and broad substrate scope.[4][5][6][7] This guide details the underlying mechanism, offers a rationale for reagent selection, and provides field-proven, step-by-step protocols for researchers, scientists, and drug development professionals.

Introduction: Significance and Background

The 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde scaffold is of significant interest in pharmaceutical research. The fluorinated pyridine ring can enhance metabolic stability and binding affinity, while the pyrazole moiety is a well-established pharmacophore present in numerous approved drugs.[2] The ability to introduce diverse amine functionalities via the aldehyde handle opens a gateway to vast chemical libraries for screening and lead optimization.

Reductive amination is the method of choice for this transformation. It involves the reaction of a carbonyl compound (in this case, our aldehyde) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine.[8] This one-pot procedure is highly efficient and compatible with a wide array of functional groups, making it a cornerstone of modern synthetic chemistry.[9][10]

Mechanism and Scientific Principles

The success of a one-pot reductive amination hinges on the use of a reducing agent that is selective for the protonated imine (iminium ion) over the starting aldehyde. This selectivity prevents the wasteful formation of the corresponding alcohol.

The reaction proceeds through several key steps:

  • Hemiaminal Formation: The amine performs a nucleophilic attack on the carbonyl carbon of the aldehyde to form a transient hemiaminal intermediate.

  • Iminium Ion Formation: Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated and eliminated as water, forming a resonance-stabilized iminium ion. This step is typically the rate-limiting step.

  • Hydride Reduction: A selective reducing agent, such as Sodium Triacetoxyborohydride (STAB), delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final secondary or tertiary amine.

Mildly acidic conditions (pH ~4-6) are often crucial.[11] The acid catalyzes the dehydration of the hemiaminal to the iminium ion, but excessively low pH can lead to protonation of the starting amine, rendering it non-nucleophilic, or decomposition of the reducing agent.[11][12]

Reductive_Amination_Mechanism Start Aldehyde (R-CHO) + Amine (R'-NH2) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion [R-CH=N+HR'] Hemiaminal->Iminium Dehydration (+H+, -H2O) Product Final Amine (R-CH2-NHR') Iminium->Product Hydride Reduction Hydride NaBH(OAc)3 (Hydride Source) Hydride->Iminium

Sources

Application

Application Note: High-Throughput Synthesis of Fused Heterocyclic Libraries Using 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde

Executive Summary The demand for novel, highly functionalized heterocyclic scaffolds in drug discovery requires building blocks that offer orthogonal reactivity and structural diversity. 4-Fluoro-2-(1-methyl-1H-pyrazol-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for novel, highly functionalized heterocyclic scaffolds in drug discovery requires building blocks that offer orthogonal reactivity and structural diversity. 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde is a premium bi-functional scaffold designed for Diversity-Oriented Synthesis (DOS). Featuring a highly activated C4-fluorine and a C3-aldehyde, this building block enables rapid access to complex fused ring systems—such as pyrazolo[3,4-c]pyridines and pyrido[4,3-d]pyrimidines—which are privileged motifs in kinase inhibitor design [1].

This application note details the mechanistic rationale, divergent synthetic workflows, and self-validating protocols required to generate robust compound libraries using this scaffold.

Mechanistic Rationale & Structural Advantages

The utility of 4-fluoronicotinaldehyde derivatives stems from the precise electronic tuning of the pyridine core [2].

  • Hyper-Activated SNAr Profile: The C4-fluorine is positioned para to the pyridine nitrogen and ortho to the electron-withdrawing formyl group. This synergistic electron depletion drastically lowers the lowest unoccupied molecular orbital (LUMO) energy at the C4 position, making it exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, hydrazines, and thiols under mild conditions.

  • Orthogonal Electrophilicity: The C3-aldehyde provides a secondary electrophilic site primed for condensation reactions (e.g., Knoevenagel, Schiff base formation). Because SNAr at C4 can be executed at sub-zero temperatures, the aldehyde remains intact for subsequent tandem cyclizations.

  • Privileged Binding Motif: The 2-(1-methyl-1H-pyrazol-4-yl) substituent is a sterically stable, hydrogen-bond-accepting moiety frequently utilized to engage the hinge region of the ATP-binding pocket in kinases [3].

Divergent Library Synthesis Pathways

The following workflow illustrates the chemoselective divergence of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde into three distinct pharmacophore classes.

Pathway SM 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl) nicotinaldehyde R1 Hydrazine Derivatives (NH2NHR) SM->R1 SNAr + Condensation R2 Primary Amines (R-NH2) SM->R2 SNAr (C4-F displacement) R3 Active Methylenes (e.g., Malonates) SM->R3 Knoevenagel Condensation Prod1 Pyrazolo[3,4-c]pyridines (Kinase Hinge Binders) R1->Prod1 One-Pot Cyclization Int 4-Amino-3-formyl Intermediate R2->Int Prod3 1,6-Naphthyridines (Bioactive Cores) R3->Prod3 Intramolecular SNAr Prod2 Pyrido[4,3-d]pyrimidines (ATP-competitive Scaffolds) Int->Prod2 + Isocyanates

Divergent synthetic pathways for heterocyclic library generation.

Step-by-Step Experimental Protocols

To ensure reproducibility across high-throughput platforms, the following protocols are designed as self-validating systems , incorporating specific analytical checkpoints to verify intermediate integrity before proceeding to the next synthetic step.

Protocol A: One-Pot Synthesis of Pyrazolo[3,4-c]pyridine Libraries

This protocol leverages a tandem SNAr/cyclocondensation cascade [1].

  • Reaction Setup: In a 10 mL microwave vial, dissolve 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde (1.0 mmol) in anhydrous 1,4-dioxane (5.0 mL).

    • Causality: Dioxane is selected over protic solvents (like ethanol) in the first step to prevent competitive alkoxide formation at the highly activated C4 position.

  • SNAr Displacement: Cool the solution to 0 °C. Add N,N-Diisopropylethylamine (DIPEA, 2.5 mmol) followed by the functionalized hydrazine (1.1 mmol). Stir for 1 hour, allowing the reaction to warm to room temperature.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HF byproduct. This prevents premature protonation of the hydrazine and protects the aldehyde from acid-catalyzed degradation.

    • Validation Checkpoint 1 (LC-MS): Aliquot 10 µL into MeCN. Confirm the mass shift corresponding to the loss of fluorine (-19 Da) and the addition of the hydrazine mass. The aldehyde proton should still be visible via crude 1 H NMR at ~10.2 ppm.

  • Cyclocondensation: Add glacial acetic acid (0.5 mL) to the mixture. Seal the vial and heat at 90 °C for 4 hours (or 120 °C for 20 minutes via microwave irradiation).

    • Causality: The mild acid catalyst protonates the C3-aldehyde oxygen, increasing its electrophilicity. This drives the intramolecular Schiff base formation with the secondary amine of the hydrazine intermediate, forcing aromatization into the pyrazolo[3,4-c]pyridine core.

    • Validation Checkpoint 2 ( 1 H NMR): Complete disappearance of the aldehyde peak (~10.2 ppm) and the emergence of a new aromatic proton signal corresponding to the pyrazole C3-H confirms successful cyclization.

Protocol B: Two-Step Synthesis of Pyrido[4,3-d]pyrimidin-2(1H)-ones

This sequence isolates the 4-amino intermediate to allow for rigorous purification before constructing the pyrimidine ring.

  • Intermediate Generation: Dissolve the starting material (1.0 mmol) in anhydrous THF (5.0 mL) at -20 °C. Slowly add a primary amine (1.05 mmol) and DIPEA (2.0 mmol). Stir for 2 hours.

    • Causality: The extreme reactivity of the 4-fluoro group necessitates sub-zero initiation to prevent di-substitution or polymerization.

  • Isolation: Quench with saturated aqueous NaHCO 3​ , extract with EtOAc (3 × 10 mL), dry over Na 2​ SO 4​ , and concentrate.

  • Urea Formation & Cyclization: Dissolve the crude 4-amino-3-formyl intermediate in anhydrous toluene (5.0 mL). Add an isocyanate derivative (R-N=C=O, 1.2 mmol) and heat to 110 °C for 12 hours.

    • Causality: The primary amine attacks the isocyanate to form a transient urea intermediate. At elevated temperatures, the terminal urea nitrogen undergoes intramolecular condensation with the C3-aldehyde. Subsequent dehydration yields the stable pyrido[4,3-d]pyrimidin-2(1H)-one core.

    • Validation Checkpoint (FT-IR & LC-MS): Monitor the disappearance of the strong isocyanate stretch (~2270 cm −1 ) and the aldehyde carbonyl stretch (~1690 cm −1 ), replaced by a characteristic pyrimidinone carbonyl stretch (~1650 cm −1 ).

Quantitative Reaction Matrix

The following table summarizes the optimized parameters and expected outcomes for library generation using various nucleophiles.

Target Scaffold ClassReagents / NucleophilesSolvent SystemTemp (°C)Time (h)Typical Yield (%)
4-Amino Intermediates Primary Amines, DIPEATHF-20 to 252 - 485 - 95
4-Alkoxy Intermediates Alcohols, NaHDMF0 to 251 - 275 - 88
Pyrazolo[3,4-c]pyridines Hydrazines, AcOH (cat.)Dioxane904 - 670 - 85
Pyrido[4,3-d]pyrimidines IsocyanatesToluene11012 - 1665 - 80
1,6-Naphthyridines Malonates, Piperidine (cat.)Toluene11012 - 1860 - 75

Note: Yields represent isolated, analytically pure compounds (>95% by HPLC) following standard silica gel chromatography or reverse-phase preparative HPLC.

References

  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • SNAr reactions of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and its 3-substituted analogs Source: Tetrahedron Letters URL:[Link]

Sources

Method

Functionalization of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde for medicinal chemistry

An Application Guide to the Strategic Functionalization of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde for Medicinal Chemistry Introduction: A Privileged Scaffold for Drug Discovery The molecular architecture of...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Strategic Functionalization of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde for Medicinal Chemistry

Introduction: A Privileged Scaffold for Drug Discovery

The molecular architecture of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde presents a compelling starting point for medicinal chemistry campaigns. This scaffold is a strategic amalgamation of three key pharmacophoric elements: a pyridine ring, a pyrazole moiety, and a reactive aldehyde. Pyrazole derivatives are renowned for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.[1][2] The pyridine ring is a common feature in numerous approved drugs, often serving as a bioisostere for a phenyl ring while offering advantages in solubility and metabolic stability.

This guide provides a detailed exploration of the chemical "handles" on the 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde core and presents protocols for their selective modification. The two primary sites for functionalization are the aldehyde group at the C3-position and the fluorine atom at the C4-position. The aldehyde is a versatile electrophile, amenable to a host of transformations including condensation, oxidation, and reductive amination. The fluorine atom, activated by the electron-withdrawing pyridine nitrogen, is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a diverse array of substituents.[3][4]

This document is intended for researchers and scientists in drug development, providing both the theoretical underpinnings and practical, step-by-step protocols to unlock the synthetic potential of this valuable building block.

Strategic Functionalization Pathways

The derivatization of the core scaffold can be logically approached by targeting its two principal reactive sites. The choice of reaction pathway allows for the systematic exploration of chemical space to optimize pharmacological properties.

G cluster_aldehyde Aldehyde (C3) Modifications cluster_snar SNAг (C4) Modifications Start 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde Condensation Condensation (e.g., Knoevenagel) Start->Condensation R-CO-CH3 Oxidation Oxidation Start->Oxidation NaClO2 ReductiveAmination Reductive Amination Start->ReductiveAmination 1. R2NH 2. NaBH(OAc)3 Reduction Reduction Start->Reduction NaBH4 SNAr Nucleophilic Aromatic Substitution (SNAг) Start->SNAr Nu-H, Base Chalcones α,β-Unsaturated Ketones (Chalcones) Condensation->Chalcones CarboxylicAcid Carboxylic Acid Oxidation->CarboxylicAcid Amine Secondary/Tertiary Amine ReductiveAmination->Amine Alcohol Primary Alcohol Reduction->Alcohol N_Nuc N-Nucleophiles (Amines, Azoles) SNAr->N_Nuc O_Nuc O-Nucleophiles (Alcohols, Phenols) SNAr->O_Nuc S_Nuc S-Nucleophiles (Thiols) SNAr->S_Nuc

Caption: Key functionalization pathways for the core scaffold.

I. Functionalization of the Aldehyde Group

The aldehyde functionality is a cornerstone of synthetic versatility, allowing for carbon-carbon bond formation, oxidation state manipulation, and the introduction of nitrogen-containing groups.

A. Carbon-Carbon Bond Formation via Condensation Reactions

Condensation reactions, such as the Claisen-Schmidt or Knoevenagel condensations, are powerful methods for extending the carbon skeleton.[5][6] Reacting the nicotinaldehyde with a ketone or an active methylene compound under basic or acidic conditions generates α,β-unsaturated carbonyl compounds, often referred to as chalcones, which are themselves valuable scaffolds in medicinal chemistry.

Objective: To synthesize an α,β-unsaturated ketone by reacting the title aldehyde with acetophenone.

Materials & Reagents:

  • 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde

  • Acetophenone

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1.0 equivalent of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde in 15 mL of ethanol.

  • Add 1.1 equivalents of acetophenone to the solution and stir at room temperature for 10 minutes.

  • Prepare a 10% aqueous solution of sodium hydroxide. Slowly add this solution dropwise to the reaction mixture at room temperature until the pH is approximately 9-10.

  • Continue stirring the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 50 mL of cold deionized water.

  • A precipitate should form. If not, acidify the mixture slightly with dilute HCl.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to yield the pure chalcone derivative.

Work-up & Purification:

  • The product is purified by recrystallization. If an oil is obtained, extract the aqueous layer with dichloromethane (3 x 20 mL), combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting residue can then be purified by column chromatography on silica gel.

Characterization:

  • ¹H NMR: Expect the appearance of two doublets in the olefinic region (typically 6.5-8.0 ppm) with a coupling constant (J) of ~15-16 Hz, characteristic of a trans-alkene.

  • IR: Look for a strong C=O stretching band for the α,β-unsaturated ketone around 1650-1670 cm⁻¹.

  • MS (ESI+): Calculate the expected m/z for [M+H]⁺.

B. Oxidation to a Carboxylic Acid

Oxidation of the aldehyde to a carboxylic acid provides a crucial functional group for the synthesis of amides and esters, which are prevalent in drug molecules. The Pinnick oxidation is an exceptionally mild and efficient method, tolerant of a wide range of other functional groups, making it ideal for complex substrates.[7] The active oxidant is chlorous acid (HClO₂), formed in situ from sodium chlorite.[7]

Objective: To selectively oxidize the aldehyde to a carboxylic acid without affecting the pyrazole or pyridine rings.

Materials & Reagents:

  • 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • tert-Butanol (t-BuOH) and Water (H₂O)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl, 2M)

Procedure:

  • In a 100 mL flask, dissolve 1.0 equivalent of the aldehyde in a 3:1 mixture of t-BuOH and water (e.g., 20 mL t-BuOH, 7 mL H₂O).

  • Add 5.0 equivalents of 2-methyl-2-butene (to act as a scavenger for the hypochlorite byproduct).[7]

  • In a separate beaker, prepare a solution of sodium chlorite (1.5 equivalents) and sodium dihydrogen phosphate (1.5 equivalents) in a small amount of water (e.g., 10 mL).

  • Add the aqueous NaClO₂/NaH₂PO₄ solution dropwise to the aldehyde solution at room temperature over 20 minutes.

  • Stir the reaction vigorously at room temperature for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

  • Adjust the pH of the mixture to ~3-4 with 2M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the carboxylic acid.

Characterization:

  • ¹H NMR: The aldehyde proton signal (around 9.5-10.5 ppm) will disappear, and a broad singlet for the carboxylic acid proton will appear (typically >10 ppm).

  • IR: The aldehyde C=O stretch (~1700 cm⁻¹) will be replaced by a broad O-H stretch (~2500-3300 cm⁻¹) and a carboxylic acid C=O stretch (~1700-1725 cm⁻¹).

II. Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The C4-fluorine atom on the pyridine ring is activated for SNAr. This is because the electronegative nitrogen atom of the pyridine ring acts as an electron-withdrawing group, stabilizing the negatively charged Meisenheimer intermediate formed during the reaction.[3] Fluorine is an excellent leaving group in this context due to its high electronegativity, which polarizes the C-F bond, making the carbon atom highly electrophilic.[3]

Caption: Generalized workflow for the SNAr reaction.

Protocol 3: SNAr with an Amine Nucleophile

Objective: To displace the C4-fluoro group with a primary or secondary amine.

Materials & Reagents:

  • 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde

  • Amine of choice (e.g., morpholine, piperidine)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • To a sealable reaction vial, add 1.0 equivalent of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde.

  • Add 2.0-3.0 equivalents of a base such as powdered potassium carbonate.

  • Add 10 mL of DMSO.

  • Add 1.2-1.5 equivalents of the desired amine nucleophile.

  • Seal the vial and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and may require screening.

  • Stir for 6-24 hours, monitoring the reaction by LC-MS or TLC.

  • After completion, cool the reaction to room temperature and pour it into 100 mL of water.

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL) to remove residual DMSO, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Choices:

  • Solvent: A polar aprotic solvent like DMSO or DMF is used to dissolve the reactants and stabilize the charged Meisenheimer intermediate without protonating the nucleophile.

  • Base: A non-nucleophilic base (K₂CO₃ or DIPEA) is required to deprotonate the amine nucleophile (if it's a salt) or to scavenge the HF formed during the reaction, driving the equilibrium towards the products.

  • Temperature: Heat is often required to overcome the activation energy for the formation of the Meisenheimer complex, which is the rate-determining step.[3]

Data Summary

The following table provides representative conditions for the functionalization of the title compound. Note that yields are hypothetical and will require experimental optimization.

Reaction TypeReagentsSolventTemp (°C)Time (h)Expected Product Class
Claisen-Schmidt Acetophenone, NaOHEtOH254-6Chalcone
Pinnick Oxidation NaClO₂, NaH₂PO₄, 2-Me-2-butenet-BuOH/H₂O252-4Carboxylic Acid
SNAr (Amine) Morpholine, K₂CO₃DMSO100124-Morpholinyl derivative
SNAr (Thiol) Thiophenol, K₂CO₃DMF8084-Phenylthio derivative
SNAr (Alkoxide) NaOEtEtOH60104-Ethoxy derivative

Conclusion

4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde is a highly versatile scaffold for medicinal chemistry. Its strategic design allows for selective and high-yielding modifications at two distinct points: the aldehyde group and the C4-position of the pyridine ring. The protocols outlined in this guide provide a robust starting point for creating diverse libraries of compounds. By leveraging classical organic reactions such as condensations, oxidations, and nucleophilic aromatic substitutions, researchers can efficiently navigate chemical space to develop novel therapeutic agents. Each protocol is designed to be self-validating, with clear characterization benchmarks to ensure the integrity of the synthesized molecules.

References

  • Title: Organocatalyzed Anodic Oxidation of Aldehydes Source: Journal of the American Chemical Society URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide Source: Chemical Methodologies URL: [Link]

  • Title: Condensation of nicotinaldehydes with phenylethanones: A convenient synthesis and biological activities of chalcones Source: ResearchGate URL: [Link]

  • Title: Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry Source: Research and Reviews: Journal of Medicinal and Organic Chemistry URL: [Link]

  • Title: Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities Source: MDPI URL: [Link]

  • Title: Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates Source: Chemical Reviews Letters URL: [Link]

  • Title: Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles Source: MDPI URL: [Link]

  • Title: Oxidation and reduction of carbonyls Source: Fiveable URL: [Link]

  • Title: Pyrazole derivatives as partial agonists for the nicotinic acid receptor Source: PubMed URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Pyrazole Source: Pharmaguideline URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC URL: [Link]

  • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis Source: PMC URL: [Link]

  • Title: Using Condensation Reactions for Synthesis Source: TigerWeb URL: [Link]

  • Title: Chemistry and biomedical relevance of pyrazole derivatives: An integrated review Source: EPJ Web of Conferences URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” Source: MDPI URL: [Link]

  • Title: 23: Carbonyl Condensation Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Concerted nucleophilic aromatic substitutions Source: Harvard DASH URL: [Link]

  • Title: Pinnick oxidation Source: Wikipedia URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: Design, Synthesis and characterization of fluoro substituted novel pyrazole nucleus clubbed with 1,3,4-oxadiazole scaffolds and their biological applications Source: ResearchGate URL: [Link]

  • Title: Direct (1,2-) Addition, Substitution and Condensation Reactions at Carbonyls Source: YouTube URL: [Link]

  • Title: Directed nucleophilic aromatic substitution reaction Source: The Royal Society of Chemistry URL: [Link]

  • Title: A DFT investigation on aromatic nucleophilic substitution (SNAr) reaction between 4-fluoro-1-naphthaldehyde/4-fluoro-2-naphthaldehyde/1-fluoro-2-naphthaldehyde/1-fluoronaphthalene and methylthiolate ion in gas phase and in protic/aprotic solvents Source: ResearchGate URL: [Link]

  • Title: Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” Source: MDPI URL: [Link]

  • Title: Aldehydes - Functional Group Synthesis Source: Organic Chemistry - Pharmacy 180 URL: [Link]

  • Title: Chapter 17 Oxidation and Reduction Source: Organic Chemistry URL: [Link]

  • Title: Knoevenagel Condensation Reaction Source: Master Organic Chemistry URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde

Welcome to the Technical Support Center. The Suzuki-Miyaura cross-coupling of 2-chloro-4-fluoronicotinaldehyde with 1-methyl-1H-pyrazole-4-boronic acid pinacol ester presents a unique set of chemoselectivity challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The Suzuki-Miyaura cross-coupling of 2-chloro-4-fluoronicotinaldehyde with 1-methyl-1H-pyrazole-4-boronic acid pinacol ester presents a unique set of chemoselectivity challenges. As a highly electron-deficient heteroaryl halide, the electrophile is prone to nucleophilic aromatic substitution (SNAr), while the pyrazole boronic ester is highly susceptible to degradation.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help researchers and drug development professionals maximize reaction yields.

Troubleshooting Guide & FAQs

Q1: Why am I observing the loss of the 4-fluoro substituent, resulting in a complex mixture of byproducts? Causality & Solution: The fluorine atom at the C4 position of 2-chloro-4-fluoronicotinaldehyde is highly activated toward Nucleophilic Aromatic Substitution (SNAr). This activation is driven by the strong electron-withdrawing effects of both the para-positioned pyridine nitrogen and the ortho-positioned aldehyde group[1]. If you use nucleophilic bases (e.g., NaOH, alkoxides) or protic/nucleophilic solvents (e.g., ethanol, water) at elevated temperatures, the base or solvent will rapidly displace the fluorine atom before the palladium catalyst can undergo oxidative addition at the C2-chloro bond.

  • Self-Validating Action: Run a control reaction of your starting material with your chosen base and solvent in the absence of the palladium catalyst. If the starting material degrades, SNAr is occurring. Switch to a strictly non-nucleophilic base (e.g., anhydrous K3PO4) and an aprotic solvent (e.g., 1,4-dioxane) to shut down this pathway.

Q2: LC-MS shows rapid consumption of the pyrazole boronic ester, but little to no product formation. What is happening? Causality & Solution: You are observing protodeboronation, a base-catalyzed hydrolysis of the carbon-boron bond. Heteroaryl boronic esters, particularly pyrazole-4-boronic esters, are notoriously susceptible to this degradation pathway[2]. The rate of protodeboronation often outpaces the transmetalation step if the catalytic cycle is too slow or if the reaction temperature is too high.

  • Self-Validating Action: To outcompete protodeboronation, you must accelerate the oxidative addition and transmetalation steps. Transition from standard Pd(PPh3)4 to a highly active, sterically bulky precatalyst like XPhos Pd G2[3]. This allows the reaction to proceed efficiently at lower temperatures (60 °C instead of 90+ °C). Alternatively, utilizing the pre-formed lithium hydroxy ate complex of the pyrazole can facilitate coupling without the need for additional aqueous base[4].

Q3: I am detecting aldehyde degradation products (alcohols/carboxylic acids). How can I protect the nicotinaldehyde moiety? Causality & Solution: Aldehydes can undergo Cannizzaro-type disproportionation or direct oxidation under strongly basic, aqueous cross-coupling conditions.

  • Self-Validating Action: If switching to anhydrous K3PO4 in dioxane does not fully resolve the aldehyde degradation, implement a transient protection strategy. Convert the aldehyde to a dimethyl acetal prior to the Suzuki coupling, perform the coupling under standard conditions, and then deprotect using a mild acidic workup (e.g., 1M HCl) during the extraction phase.

Quantitative Data: Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting yield, demonstrating the necessity of mild, non-nucleophilic conditions.

EntryCatalyst SystemBase (Equivalents)Solvent SystemTemp (°C)Observation / Yield
1Pd(PPh3)4 (5 mol%)Na2CO3 (aq) (3.0)EtOH / H2O90<10% (Major SNAr & protodeboronation)
2Pd(dppf)Cl2 (5 mol%)K2CO3 (2.0)Dioxane / H2O8035% (Significant 4-OH byproduct formed)
3XPhos Pd G2 (2 mol%)K3PO4 (anhyd) (2.0)1,4-Dioxane8072% (Minor protodeboronation observed)
4 XPhos Pd G2 (2 mol%) K3PO4 (anhyd) (2.0) 1,4-Dioxane 60 >90% (Clean conversion, optimal conditions)

Experimental Protocol: Optimized Suzuki-Miyaura Workflow

This step-by-step methodology is designed to create a self-validating system that minimizes side reactions while maximizing the yield of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde.

Reagents & Materials:

  • 2-Chloro-4-fluoronicotinaldehyde (1.0 equiv, limiting reagent)

  • 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 equiv)

  • XPhos Pd G2 precatalyst (0.02 equiv, 2 mol%)

  • Anhydrous Potassium Phosphate (K3PO4) (2.0 equiv)

  • Anhydrous 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-4-fluoronicotinaldehyde, 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, and anhydrous K3PO4.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with dry Nitrogen or Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.

  • Solvent Addition: Syringe in anhydrous, sparged 1,4-dioxane (approx. 0.1 M relative to the electrophile). Stir at room temperature for 5 minutes to suspend the base.

  • Catalyst Introduction: Briefly open the system under a positive flow of inert gas to add the XPhos Pd G2 precatalyst. Re-seal and purge the headspace with inert gas for 2 minutes.

  • Reaction Execution: Transfer the flask to a pre-heated oil bath set to exactly 60 °C. Causality note: Keeping the temperature at 60 °C provides enough thermal energy for XPhos Pd G2 to undergo oxidative addition while remaining too low to trigger significant protodeboronation.

  • Monitoring: After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the mass of the starting chloride is no longer detectable.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove the palladium black and phosphate salts. Wash the organic filtrate with water, then brine. Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel chromatography.

Reaction Pathway Visualization

The following diagram maps the logical relationships and competing pathways in this specific cross-coupling reaction.

ReactionPathways SM Starting Materials: 2-Chloro-4-fluoronicotinaldehyde + Pyrazole Boronic Ester Desired Desired Pathway: Suzuki-Miyaura Coupling (Fast Ox. Addition) SM->Desired XPhos Pd G2 Mild Anhydrous Base 60 °C Side1 Side Reaction 1: Protodeboronation (Base/H2O Catalyzed) SM->Side1 High Temp (>80 °C) Aqueous Base Side2 Side Reaction 2: SNAr of 4-Fluoro Group (Nucleophilic Attack) SM->Side2 Nucleophilic Base (e.g., NaOH, Alkoxides) Product Target Product: 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl) nicotinaldehyde Desired->Product Degradation1 Degraded Boronic Ester (1-Methyl-1H-pyrazole) Side1->Degradation1 Degradation2 4-Substituted Byproduct (e.g., 4-Hydroxy/4-Alkoxy) Side2->Degradation2

Competing pathways in the synthesis of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde.

References

  • [3] The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry - ACS Publications. 3

  • [2] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). 2

  • [4] An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings. A2B Chem / Tetrahedron Letters. 4

  • [1] Synthetic Advantages of Defluorinative C–F Bond Functionalization. PMC - NIH. 1

Sources

Optimization

Preventing defluorination during 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde reactions

A Guide to Preventing Unwanted Defluorination in Synthetic Reactions Welcome to the technical support guide for 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde. This resource is designed for researchers, chemists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Unwanted Defluorination in Synthetic Reactions

Welcome to the technical support guide for 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. The primary challenge often encountered during its application is the unintended loss of the C4-fluorine substituent. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you maintain the integrity of the C-F bond throughout your synthetic transformations.

Troubleshooting Guide & FAQs

This section addresses common issues and questions in a practical, problem-solving format.

Q1: Why is my compound undergoing defluorination? I'm observing a significant hydroxy- or alkoxy-defluorinated side product.

Answer: The primary reason for defluorination in this molecule is its high susceptibility to Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is inherently electron-deficient, and this effect is amplified by the electron-withdrawing nature of the aldehyde group and the attached pyrazole ring. These features make the carbon atom bonded to the fluorine (C4) highly electrophilic and prone to attack by nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism, often involving a stabilized intermediate called a Meisenheimer complex.[1][2] Even relatively weak nucleophiles, such as water, alcohols (solvents), or hydroxide ions from a base, can displace the fluoride. Fluoride is an excellent leaving group in these reactions because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing effect of the fluorine atom.[1]

Here is a diagram illustrating the general mechanism for SNAr-mediated defluorination:

SNAr_Mechanism cluster_0 Substrate Substrate (4-Fluoro-pyridine derivative) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer + Nu⁻ (Rate-determining step) Nucleophile Nucleophile (Nu⁻) Product Substituted Product (Defluorinated) Meisenheimer->Product - F⁻ (Fast) Fluoride Fluoride Ion (F⁻)

Caption: Generalized SNAr defluorination mechanism.

Q2: I am running a nucleophilic substitution reaction (e.g., with an amine or thiol). How can I add my desired nucleophile without it being replaced by the solvent or base?

Answer: This is a classic challenge of chemoselectivity. To favor your intended reaction and suppress solvent- or base-induced defluorination, you must carefully control the reaction conditions. The key is to create an environment where your desired nucleophile is significantly more reactive towards the substrate than any other nucleophilic species present.

Troubleshooting Workflow for SNAr Reactions:

Troubleshooting_Workflow Start Defluorination by Solvent/Base Detected CheckBase Is the base nucleophilic? (e.g., NaOH, KOtBu) Start->CheckBase ChangeBase Switch to a non-nucleophilic, sterically hindered base. (e.g., DIPEA, DBU) or a weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃) CheckBase->ChangeBase Yes CheckSolvent Is the solvent protic/nucleophilic? (e.g., MeOH, H₂O) CheckBase->CheckSolvent No ChangeBase->CheckSolvent ChangeSolvent Use anhydrous aprotic solvents. (e.g., THF, Dioxane, Toluene, DMF, DMSO) CheckSolvent->ChangeSolvent Yes CheckTemp Is the reaction temperature high? (> 80 °C) CheckSolvent->CheckTemp No ChangeSolvent->CheckTemp LowerTemp Lower the temperature. Run a time course study to find the minimum required T and time. CheckTemp->LowerTemp Yes Success Defluorination Minimized CheckTemp->Success No LowerTemp->Success

Caption: Decision workflow for minimizing SNAr side reactions.

Recommended Actions & Rationale:

  • Choice of Solvent: Avoid protic solvents like methanol or ethanol if possible, as they can act as nucleophiles. Opt for anhydrous aprotic polar solvents like DMF, DMSO, or NMP. If a protic solvent is required, use it at the lowest possible temperature.[1]

  • Choice of Base: Use non-nucleophilic bases. Strong, nucleophilic bases like NaOH or KOH should be avoided. Instead, use weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or sterically hindered organic bases like diisopropylethylamine (DIPEA).

  • Temperature Control: SNAr reactions are often accelerated by heat. However, higher temperatures can also increase the rate of undesired side reactions. Conduct your reaction at the lowest temperature that allows for a reasonable conversion rate of your primary nucleophile.

  • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of your intended nucleophile to ensure it outcompetes residual water or other nucleophilic impurities.

Table 1: Comparison of Reaction Conditions for SNAr with an Amine (R₂NH)

ParameterCondition A (High Risk)Condition B (Low Risk)Rationale
Solvent MethanolAnhydrous DMSOMethanol is a nucleophile; DMSO is aprotic and non-nucleophilic.[1]
Base Potassium Hydroxide (KOH)Potassium Carbonate (K₂CO₃)KOH is a strong nucleophile (OH⁻). K₂CO₃ is a weaker, non-nucleophilic base.
Temperature 100 °C40-60 °CLower temperatures reduce the rate of competing side reactions.
Atmosphere AirInert (Nitrogen/Argon)Prevents atmospheric moisture from acting as a nucleophile.[1]
Defluorination Risk High Low Condition B minimizes the presence and reactivity of competing nucleophiles.
Q3: I'm seeing defluorination during my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What's causing this?

Answer: While direct oxidative addition of a Pd(0) catalyst into an aromatic C-F bond is generally difficult and requires specific, highly active catalytic systems, defluorination in these reactions is still common.[3] It typically occurs through two main pathways:

  • Base-Mediated SNAr: The bases used in cross-coupling reactions (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) can be nucleophilic, especially at elevated temperatures. The hydroxide ions present in these bases (from hydration or as impurities) can readily displace the fluoride via the SNAr mechanism described earlier.

  • Protodefluorination: In some cases, the aryl-palladium intermediate may undergo a reductive process where the fluorine is replaced by a hydrogen atom from a proton source (like water or alcohol).

Troubleshooting Checklist for Palladium-Catalyzed Reactions:

IssuePotential CauseRecommended Solution
Hydroxy-defluorination Nucleophilic attack by base (e.g., OH⁻ from K₃PO₄·H₂O).Use a rigorously dried, non-nucleophilic base like CsF or K₂CO₃. Ensure all reagents and solvents are anhydrous.
Alkoxy-defluorination Solvent (e.g., methanol, t-butanol) is acting as a nucleophile.Switch to aprotic, non-nucleophilic solvents like toluene, dioxane, or THF.
Hydro-defluorination Competing hydrodehalogenation pathway.Ensure the reaction is well-deoxygenated. Screen different phosphine ligands, as some are more prone to side reactions. Lowering the reaction temperature may also help.
General Decomposition Reaction temperature is too high, leading to catalyst decomposition and side reactions.Reduce the catalyst loading and lower the temperature. A slight increase in reaction time at a lower temperature is often preferable.[4]
Recommended Experimental Protocols
Protocol 1: SNAr with a Secondary Amine (e.g., Morpholine) - Low Defluorination

This protocol is designed to minimize unwanted side reactions by carefully controlling the reaction parameters.

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent & Reagent Addition: Add anhydrous DMSO to achieve a concentration of 0.2 M. Add morpholine (1.2 eq) via syringe.

  • Reaction: Stir the mixture at 50 °C. Monitor the reaction progress by TLC or LC-MS every 2 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMSO. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Rationale for Choices:

  • K₂CO₃: A non-nucleophilic base to neutralize the HF by-product without competing with the amine.

  • Anhydrous DMSO: A polar aprotic solvent that promotes SNAr without acting as a nucleophile.[1]

  • 50 °C: The lowest practical temperature to achieve a reasonable reaction rate while suppressing side reactions.

  • Inert Atmosphere: Prevents the introduction of atmospheric water.[1]

Protocol 2: Suzuki-Miyaura Cross-Coupling - Low Defluorination

This protocol uses conditions optimized for fluorinated heterocycles to favor the desired C-C bond formation.

  • Preparation: In a glovebox or under a strict argon atmosphere, add the arylboronic acid (1.5 eq), 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde (1.0 eq), cesium fluoride (CsF, 2.0 eq), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos, 2 mol%) to a reaction vessel.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane.

  • Reaction: Seal the vessel and heat to 80-90 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography.

Rationale for Choices:

  • Cesium Fluoride (CsF): A base known to be effective in Suzuki couplings while being minimally nucleophilic, reducing the risk of hydroxy-defluorination.

  • Anhydrous/Degassed Solvent: Minimizes both water (a potential nucleophile) and oxygen (which can degrade the catalyst).[5][6]

  • Robust Ligand (e.g., SPhos): Buchwald-type ligands are often effective at lower temperatures and can promote the desired catalytic cycle over side reactions.[4]

References
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • Wikipedia. (n.d.).
  • Clot, E., et al. (2004). Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum.
  • Sandosham, J., et al. (2006).
  • Cimetière, N., et al. (n.d.).
  • Gómez-Pérez, V., et al. (2022). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines...
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Chemistry LibreTexts. (2023). 2.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.

Sources

Troubleshooting

Technical Support Center: Advanced Purification of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde

Prepared by: The Senior Application Scientist Team Document ID: TSC-2026-03-FNPA-V1 Last Updated: March 23, 2026 This guide provides in-depth troubleshooting advice and advanced purification protocols for 4-Fluoro-2-(1-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: The Senior Application Scientist Team Document ID: TSC-2026-03-FNPA-V1 Last Updated: March 23, 2026

This guide provides in-depth troubleshooting advice and advanced purification protocols for 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde. It is designed for researchers, chemists, and drug development professionals who require this intermediate at high purity for downstream applications.

Compound Profile & Purification Strategy Overview

4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde is a multifunctional heterocyclic compound. Its unique structural features directly influence the choice of purification strategy.

Structural FeatureChemical NatureImplication for Purification
Nicotinaldehyde Aromatic AldehydeProne to oxidation to the corresponding carboxylic acid. Can participate in specific chemical reactions for purification (e.g., bisulfite adduct formation).[1][2]
Fluoropyridine Ring Electron-deficient aromatic systemThe fluorine atom significantly alters polarity and may influence interactions with chromatographic stationary phases.[3] The pyridine nitrogen provides a basic handle but can be sensitive to strong acids.[4]
1-methyl-1H-pyrazole Nitrogen-rich heterocycleContributes to the overall polarity and provides potential sites for hydrogen bonding or coordination, which can affect chromatographic behavior.

The primary challenge in purifying this compound is often the removal of structurally similar impurities, such as unreacted starting materials or byproducts like the corresponding carboxylic acid, which can form during synthesis or storage.

G Diagram 1: Purification Strategy Decision Workflow cluster_start Initial Assessment cluster_methods Primary Purification Method cluster_advanced Advanced / Secondary Purification cluster_end Final Product Start Crude Product (>80% Pure by TLC/NMR?) Recrystallization Recrystallization Start->Recrystallization Yes (Solid with one major impurity) FlashChrom Flash Chromatography (Silica or Alumina) Start->FlashChrom No (Complex Mixture) PrepHPLC Preparative HPLC (Normal or Reverse Phase) Recrystallization->PrepHPLC Impurities co-crystallize End High-Purity Product (>98% by HPLC/NMR) Recrystallization->End Sufficient Purity Achieved FlashChrom->PrepHPLC Impurities too close in Rf Bisulfite Chemical Derivatization (Bisulfite Adduct) FlashChrom->Bisulfite Aldehyde is major component, non-aldehyde impurities present FlashChrom->End Sufficient Purity Achieved PrepHPLC->End Bisulfite->End

Caption: A decision tree to guide the selection of an appropriate purification technique.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect? A1: Based on the structure, typical impurities include:

  • Oxidation Product: 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinic acid. This is the most common impurity, arising from air oxidation of the aldehyde.

  • Starting Materials: Unreacted precursors from the synthetic route.

  • Related Byproducts: Isomers or products from side reactions, which may have very similar polarity to the desired compound.

Q2: How can I assess the purity of my compound effectively? A2: A combination of techniques is recommended for a comprehensive assessment.[3]

  • ¹H and ¹³C NMR: Excellent for confirming the primary structure and identifying organic impurities. The aldehyde proton signal (typically ~10 ppm) is a key diagnostic peak.

  • ¹⁹F NMR: Invaluable for fluorinated compounds. A single, clean resonance confirms the absence of fluorine-containing impurities.[3]

  • LC-MS: Ideal for confirming the molecular weight and assessing purity by peak area. It is highly sensitive to trace impurities.

Q3: Is this compound stable during storage and purification? A3: Aldehydes, particularly heteroaromatic ones, can be sensitive.

  • Oxidation: The primary stability concern is oxidation to the carboxylic acid. It is recommended to store the compound under an inert atmosphere (Nitrogen or Argon) at low temperatures.

  • Acid/Base Sensitivity: The pyridine nitrogen can be protonated by strong acids. While generally stable, prolonged exposure to highly acidic or basic conditions during chromatography should be avoided.[4] Using a neutral stationary phase like basic alumina can mitigate risks associated with acidic silica gel.[1]

Q4: My compound is a persistent oil and won't crystallize. What should I do? A4: "Oiling out" is common when impurities are present that inhibit crystal lattice formation.

  • Increase Purity: First, try to improve the purity via flash chromatography. Even a small amount of a persistent impurity can disrupt crystallization.

  • Solvent Screening: If the material is reasonably pure, perform a systematic solvent screen. Use small vials with a few milligrams of your compound and test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene) and anti-solvents (e.g., hexanes, diethyl ether).

  • Slow Cooling & Seeding: Ensure the cooling process is very slow.[5][6] If you have a small amount of pure solid, use it to seed the supersaturated solution.

  • Diffusion Crystallization: For stubborn oils soluble in solvents like DMF or DMSO, diffusion crystallization can be effective. Dissolve the compound in a minimal amount of DMF and place this vial inside a larger, sealed jar containing a more volatile anti-solvent like dichloromethane or diethyl ether. Vapors will slowly diffuse, inducing crystallization over several days.[7]

Troubleshooting Guide

Problem 1: Low yield after silica gel column chromatography.

  • Potential Cause: The compound may be irreversibly adsorbing to the acidic sites on the silica gel or degrading during the long elution time. The basic pyridine nitrogen can strongly interact with acidic silica.

  • Recommended Solutions:

    • Deactivate the Silica Gel: Before loading your column, flush it with the eluent system containing 0.5-1% triethylamine (Et₃N). This neutralizes the acidic sites and significantly improves recovery for basic compounds.

    • Switch to a Different Stationary Phase: Use basic or neutral alumina instead of silica gel. Alumina is often more suitable for purifying basic compounds like pyridines.[1]

    • Use Reverse-Phase Chromatography: If the compound has sufficient hydrophobic character, reverse-phase (C18) flash chromatography can be an excellent alternative, avoiding the issues of silica gel acidity.

Problem 2: An impurity is co-eluting with my product in all tested solvent systems.

  • Potential Cause: The impurity has a polarity and structure very similar to the desired product, making chromatographic separation difficult.

  • Recommended Solutions:

    • Switch to High-Resolution Chromatography: Preparative HPLC offers significantly higher resolving power than flash chromatography and can often separate closely eluting compounds. Specialized columns, such as those with fluorinated stationary phases, may offer unique selectivity for this molecule.[3]

    • Chemical Derivatization (Bisulfite Adduct Formation): This is a highly selective technique for aldehydes.[1][2] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, leaving non-aldehyde impurities in the organic phase. The pure aldehyde can then be regenerated by treating the aqueous layer with a base. See Protocol B for a detailed procedure.

Problem 3: The NMR spectrum shows my purified product is clean, but the bioassay results are inconsistent.

  • Potential Cause: The presence of non-NMR-active impurities, such as inorganic salts (e.g., from a basic wash workup) or residual high-boiling solvents (e.g., DMSO, DMF).

  • Recommended Solutions:

    • Perform Elemental Analysis: This will detect the presence of inorganic impurities.

    • Use a Different Final Purification Step: Recrystallization is an excellent final step to remove inorganic salts and residual solvents.[5]

    • Lyophilization: If the compound is soluble in water or a t-butanol/water mixture, lyophilization can effectively remove volatile impurities and solvents.

Advanced Purification Protocols

Protocol A: Optimized Flash Chromatography on Basic Alumina

This protocol is designed to minimize degradation and improve the recovery of the target aldehyde.

  • Slurry Preparation: Prepare a slurry of basic alumina (Activity Grade I) in 100% hexanes. Pour this into the column and pack it using gentle air pressure.

  • Equilibration: Equilibrate the packed column with the starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate) until the baseline is stable.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent. Pre-adsorb this solution onto a small amount of basic alumina, dry it under vacuum until it is a free-flowing powder, and carefully load it onto the top of the column.

  • Elution: Begin elution with a shallow gradient. A typical gradient might be from 5% to 40% Ethyl Acetate in Hexanes over 10-15 column volumes. The fluorinated nature of the compound may require experimenting with different solvent systems.

  • Fraction Collection: Collect fractions and monitor them by TLC, staining with a suitable agent (e.g., potassium permanganate or ceric ammonium molybdate).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure at a temperature below 40°C to prevent degradation.

Eluent System (Hexanes:Ethyl Acetate)Typical Rf on AluminaNotes
90:10~0.65Good for initial elution of non-polar impurities.
80:20~0.40Typical elution range for the target compound.
70:30~0.20Useful for eluting slightly more polar byproducts.
Protocol B: Purification via Reversible Bisulfite Adduct Formation

This chemical method specifically isolates aldehydes from a mixture.[1][2]

G Diagram 2: Bisulfite Adduct Purification Workflow cluster_phase1 Phase 1: Adduct Formation & Separation cluster_phase2 Phase 2: Aldehyde Regeneration Dissolve 1. Dissolve crude mixture in organic solvent (e.g., Ether) AddBisulfite 2. Add saturated aqueous sodium bisulfite solution Dissolve->AddBisulfite Stir 3. Stir vigorously for 1-2 hours at room temperature AddBisulfite->Stir Filter 4. Filter the precipitated white solid (the adduct) Stir->Filter Wash 5. Wash solid with ether to remove organic impurities Filter->Wash Suspend 6. Suspend adduct in water Wash->Suspend Transfer to new flask AddBase 7. Add saturated NaHCO₃ or NaOH solution until pH > 8 Suspend->AddBase Extract 8. Extract the liberated pure aldehyde with EtOAc (x3) AddBase->Extract Dry 9. Dry combined organic layers (Na₂SO₄), filter, and concentrate Extract->Dry

Caption: Step-by-step workflow for the purification of an aldehyde via its bisulfite adduct.

  • Adduct Formation: Dissolve the impure aldehyde in a minimal amount of a suitable solvent like ethanol or methanol. Add a saturated aqueous solution of sodium metabisulfite and stir the mixture vigorously for 1-2 hours at room temperature.[1]

  • Isolation: The bisulfite adduct will typically precipitate as a white solid. Filter the solid and wash it thoroughly with diethyl ether or ethanol to remove any trapped non-aldehyde impurities.

  • Regeneration: Suspend the washed adduct solid in water. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution while stirring until the solution becomes basic (pH > 8). This will reverse the reaction and liberate the pure aldehyde.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Final Workup: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified aldehyde.

References

  • BenchChem. (2025).
  • Reddit r/chemistry. (2015). Purifying aldehydes?.
  • Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development.
  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
  • BenchChem. (2025).
  • Unknown. (2023).
  • Bradshaw, J. S., & G. E. Johnson. (1965). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1.
  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)

Sources

Optimization

Troubleshooting low conversion rates with 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde

Welcome to the technical support guide for 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges and optimize your reaction outcomes.

I. Troubleshooting Low Conversion Rates

Low conversion rates are a common hurdle in organic synthesis. This section addresses specific issues you might encounter with 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde in various reaction types.

Question 1: Why am I observing a low yield in my reductive amination reaction with 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde?

Answer:

Low yields in reductive amination with this substrate can often be attributed to several factors, primarily revolving around inefficient imine formation and premature reduction of the aldehyde.

Potential Causes and Solutions:

  • Inefficient Imine Formation: The initial condensation between the aldehyde and the amine to form the imine is a reversible equilibrium reaction. To drive the reaction forward, it's crucial to remove the water that is formed as a byproduct.

    • Recommended Solution:

      • Anhydrous Conditions: Ensure all your reagents and solvents are strictly anhydrous. The use of a dehydrating agent, such as molecular sieves (3Å or 4Å), is highly recommended.[1][2]

      • pH Control: Imine formation is often favored under mildly acidic conditions (pH 4-6).[1] A catalytic amount of a weak acid, like acetic acid, can be beneficial.

  • Premature Aldehyde Reduction: Strong reducing agents can reduce the starting aldehyde to the corresponding alcohol before it has a chance to form the imine, leading to a significant decrease in the desired product yield.[1][2]

    • Recommended Solution:

      • Choice of Reducing Agent: Switch to a milder and more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it preferentially reduces the iminium ion over the aldehyde.[1][3] Sodium cyanoborohydride (NaBH₃CN) is another effective option.[3]

      • Stepwise Addition: Consider a two-step, one-pot approach. First, stir the aldehyde and amine together for a period (e.g., 30-60 minutes) to allow for imine formation before adding the reducing agent.[1]

  • Steric Hindrance: The substitution pattern on the nicotinaldehyde, particularly the pyrazole group at the 2-position, may introduce some steric bulk, potentially slowing down the reaction with sterically demanding amines.

    • Recommended Solution:

      • Extended Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow for longer reaction times if necessary.[4]

      • Temperature Adjustment: A moderate increase in temperature may be required for less reactive substrates, but this should be done cautiously to avoid side reactions.[1]

Below is a troubleshooting workflow to help diagnose the issue:

G start Low Conversion Rate Observed check_imine TLC/LC-MS shows significant unreacted aldehyde? start->check_imine check_product TLC/LC-MS shows imine intermediate but little to no product? check_imine->check_product No imine_issue Inefficient Imine Formation check_imine->imine_issue Yes check_alcohol Is the corresponding alcohol of the aldehyde observed? check_product->check_alcohol No reduction_issue Incomplete Imine Reduction check_product->reduction_issue Yes premature_reduction Premature Aldehyde Reduction check_alcohol->premature_reduction Yes imine_solution Action: 1. Ensure anhydrous conditions (add molecular sieves). 2. Add catalytic acetic acid (pH 4-6). 3. Increase reaction time or gently heat. imine_issue->imine_solution reduction_solution Action: 1. Use a fresh batch of reducing agent. 2. Extend reaction time after adding the reductant. 3. Ensure stoichiometry of reducing agent is sufficient (1.2-1.5 eq). reduction_issue->reduction_solution premature_reduction_solution Action: 1. Switch to a milder reducing agent (e.g., NaBH(OAc)₃). 2. Add reducing agent portion-wise at a lower temperature (0 °C). 3. Allow for imine formation before adding the reductant. premature_reduction->premature_reduction_solution

Caption: Troubleshooting workflow for low conversion in reductive amination.

Question 2: My Knoevenagel or similar condensation reaction with 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde is sluggish and gives a low yield. What can I do?

Answer:

Condensation reactions, such as the Knoevenagel condensation, are sensitive to the reactivity of both the aldehyde and the active methylene compound, as well as the reaction conditions.

Potential Causes and Solutions:

  • Insufficiently Activated Methylene Compound: The active methylene compound may not be acidic enough to be readily deprotonated by the base used.

    • Recommended Solution:

      • Choice of Base: Use a stronger base if compatible with your substrate. However, milder bases are often preferred to minimize side reactions.

      • Solvent Effects: The choice of solvent can significantly influence the reaction rate. Aprotic polar solvents can be effective.

  • Unfavorable Reaction Equilibrium: Similar to imine formation, these condensations are often reversible.

    • Recommended Solution:

      • Water Removal: Employ methods to remove water as it is formed, such as a Dean-Stark apparatus for azeotropic removal or the use of molecular sieves.

  • Side Reactions: The activated nature of the aldehyde can sometimes lead to undesired side reactions.

    • Recommended Solution:

      • Milder Conditions: Attempt the reaction at a lower temperature with a weaker base to improve selectivity.[2]

      • Catalyst Choice: For certain condensations, the choice of catalyst is crucial. For example, some reactions benefit from specific organocatalysts.[5]

General Troubleshooting Table for Low Yields
Symptom Potential Cause Recommended Action Rationale
Significant unreacted starting aldehydeIncomplete reactionExtend reaction time; Consider a moderate increase in temperature; Monitor by TLC/LC-MS.[4]The reaction may require more time or energy to reach completion.
Formation of alcohol byproductOver-reduction of the aldehydeUse a milder reducing agent (e.g., NaBH(OAc)₃); Add reducing agent slowly at low temperature.[1][2]Strong reducing agents can react with the aldehyde faster than imine formation.
Multiple spots on TLC, including higher molecular weight speciesOver-alkylation of the amine productUse a controlled stoichiometry (slight excess of amine); Add the reducing agent slowly.[1]The desired amine product can act as a nucleophile and react further with the aldehyde.
Reaction fails to initiatePoor reagent quality or catalyst deactivationUse fresh, high-purity reagents and solvents; Use a fresh batch of catalyst.[2][4]Impurities can poison catalysts, and reagents can degrade over time.

II. Optimized Protocol: Reductive Amination

This protocol provides a robust starting point for the reductive amination of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde.

Materials:

  • 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde (1.0 eq)

  • Primary or Secondary Amine (1.0-1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount, optional)

  • Molecular Sieves (3Å or 4Å, activated)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde (1.0 equiv.) and activated molecular sieves.

  • Dissolve the aldehyde in the anhydrous solvent (DCM or DCE).

  • Add the amine (1.0-1.2 equiv.) to the solution. If desired, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • In a separate flask, add sodium triacetoxyborohydride (1.2-1.5 equiv.).

  • Slowly add the reducing agent portion-wise to the stirred reaction mixture. The reaction may be slightly exothermic.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting aldehyde and imine intermediate are consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add aldehyde and molecular sieves to a flame-dried flask under N₂. prep2 2. Dissolve in anhydrous solvent. prep1->prep2 react1 3. Add amine (and optional acetic acid). prep2->react1 react2 4. Stir for 30-60 min for imine formation. react1->react2 react3 5. Add NaBH(OAc)₃ portion-wise. react2->react3 react4 6. Stir for 12-24h at room temperature. react3->react4 workup1 7. Monitor reaction by TLC/LC-MS. react4->workup1 workup2 8. Quench with saturated NaHCO₃ (aq). workup1->workup2 workup3 9. Extract with organic solvent. workup2->workup3 workup4 10. Dry, filter, and concentrate. workup3->workup4 workup5 11. Purify by column chromatography. workup4->workup5

Caption: Step-by-step workflow for the optimized reductive amination protocol.

III. Frequently Asked Questions (FAQs)

Q1: What is the stability of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde?

A1: Aldehydes, as a chemical class, can be susceptible to oxidation to the corresponding carboxylic acids, particularly with prolonged exposure to air.[2] It is recommended to store 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde in a tightly sealed container under an inert atmosphere and in a cool, dark place to maintain its purity and reactivity.

Q2: In which solvents is this compound soluble?

A2: While specific solubility data is not extensively published, based on its structure, it is expected to have good solubility in common organic solvents such as dichloromethane (DCM), chloroform (CHCl₃), tetrahydrofuran (THF), and ethyl acetate (EtOAc). Its solubility in alcohols like methanol and ethanol should also be reasonable. It is likely to have poor solubility in non-polar solvents like hexanes and in water.

Q3: Are there any known incompatibilities for this compound?

A3: This compound is incompatible with strong oxidizing agents, which can convert the aldehyde to a carboxylic acid. It will also react with strong nucleophiles and strong bases. Care should be taken to avoid these conditions unless they are part of the desired reaction scheme.

IV. References

  • Troubleshooting common issues in nicotinaldehyde synthesis. (n.d.). BenchChem. Retrieved March 23, 2026, from

  • Troubleshooting low conversion in the reductive amination for "N-(4-Methoxybenzyl)butan-1. (n.d.). BenchChem. Retrieved March 23, 2026, from

  • Troubleshooting low yield in reactions involving 4-Methoxy-3-nitrobenzaldehyde. (n.d.). BenchChem. Retrieved March 23, 2026, from

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved March 23, 2026, from

  • Rapid Organocatalytic Aldehyde‐Aldehyde Condensation Reactions. (n.d.). ResearchGate. Retrieved March 23, 2026, from

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde Synthesis

Welcome to the technical support hub for the synthesis of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the compl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for the synthesis of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Suzuki-Miyaura cross-coupling reaction. The inherent challenges of this transformation—coupling two distinct heteroaromatic systems, one of which is an electron-deficient pyridine ring bearing an aldehyde, and the other a pyrazole—require careful optimization of catalyst loading and reaction conditions.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the Suzuki coupling to form 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde?

A1: The main challenges stem from the electronic properties and functional groups of the coupling partners:

  • Pyridine Ring Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1]

  • Aldehyde Functionality: The aldehyde group can be sensitive to the reaction conditions and may participate in side reactions. While generally tolerated in Suzuki couplings, its presence on an electron-deficient ring can be problematic.[2]

  • Heteroaryl Boronic Acid Stability: Pyrazole boronic acids can be prone to protodeboronation (cleavage of the C-B bond by a proton source) under the reaction conditions, reducing the effective concentration of the nucleophile.[3] Using more stable boronic esters, such as pinacol esters, is often recommended.[3][4]

Q2: Which palladium source and ligand combination is a good starting point for this reaction?

A2: For challenging heteroaryl couplings, particularly with electron-deficient pyridines, a robust catalyst system is essential. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[5]

  • Recommended Starting Point: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a more advanced precatalyst with a bulky, electron-rich phosphine ligand is advisable. Buchwald-type ligands such as SPhos or XPhos are excellent candidates due to their proven efficacy in coupling heteroaryl chlorides and sterically hindered substrates.[5] N-heterocyclic carbene (NHC) ligands, often delivered as part of a PEPPSI-type precatalyst (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation), are also highly effective for such transformations.[6][7][8][9]

Q3: How critical is the choice of base and solvent?

A3: The base and solvent system is crucial for the success of the reaction.

  • Base: The base is required to activate the organoboron species for transmetalation.[10][11] For sterically hindered or electron-deficient substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[12][13] The choice of a strong base can significantly accelerate the reaction rate.[13]

  • Solvent: A polar aprotic solvent is typically used. A mixture of 1,4-dioxane or THF with water is common, as water can aid in dissolving the base and facilitate the reaction.[14][15] However, for substrates prone to protodeboronation, anhydrous conditions with a solvent like DME might be beneficial.[13]

Q4: My reaction is sluggish or stalls completely. What should I investigate first?

A4: A stalled reaction is a common issue. Here’s a systematic approach to troubleshooting:

  • Catalyst Activity: Ensure your palladium source and ligand are fresh and have been stored correctly under an inert atmosphere. Phosphine ligands can oxidize over time.[3] Consider using a more active precatalyst that readily generates the Pd(0) species.[12]

  • Degassing: The active Pd(0) catalyst is sensitive to oxygen.[4] Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[12]

  • Reagent Purity: Verify the purity of your starting materials, especially the boronic acid/ester, which can degrade upon storage.[3]

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to guide you through optimizing the reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Yield 1. Inactive catalyst system.[12] 2. Insufficiently strong base.[12][13] 3. Protodeboronation of the pyrazole boronic acid.[3] 4. Inadequate degassing (oxygen contamination).[4]1. Screen Catalysts: Switch to a more robust ligand such as SPhos, XPhos, or an NHC ligand (e.g., with a Pd-PEPPSI-IPr precatalyst).[6] Increase catalyst loading from 1-2 mol% to 3-5 mol%.[4] 2. Change Base: Use a stronger base like K₃PO₄ or Cs₂CO₃.[13] 3. Stabilize Boron Reagent: Use a pyrazole pinacol boronic ester instead of the boronic acid.[4] 4. Improve Degassing: Use 3-5 freeze-pump-thaw cycles or sparge the solvent with argon for at least 30 minutes.[12]
Significant Formation of Dehalogenated Starting Material 1. Presence of a hydride source (e.g., alcohol solvent, certain amine bases).[3] 2. The catalytic cycle is slow, allowing time for side reactions.1. Change Solvent/Base: Switch to an aprotic solvent like dioxane or THF and a non-hydride-donating base like K₃PO₄ or Cs₂CO₃.[16] 2. Accelerate the Reaction: Increase the temperature or use a more active catalyst system to promote the desired coupling over the dehalogenation pathway.[16]
Homocoupling of the Pyrazole Boronic Ester 1. Presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[17] 2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0).1. Rigorous Degassing: Ensure the reaction is performed under a strict inert atmosphere.[12] 2. Use a Pd(0) Source: Consider starting with a Pd(0) source like Pd₂(dba)₃ with a suitable ligand, or use a precatalyst known for rapid in-situ reduction.[18]
Reaction is Not Reproducible 1. Inconsistent quality of reagents (especially boronic ester and base). 2. Variable levels of oxygen or moisture. 3. Inconsistent heating or stirring.1. Use High-Purity Reagents: Use freshly opened or purified reagents. 2. Standardize Procedures: Follow a consistent and rigorous protocol for setting up the reaction under an inert atmosphere. 3. Ensure Uniform Conditions: Use an oil bath for consistent heating and ensure vigorous stirring to maintain a homogeneous mixture.[3]

Experimental Protocols

Protocol A: Initial Screening with a Buchwald Ligand System

This protocol is designed as a robust starting point for optimization.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-halo-4-fluoronicotinaldehyde (1.0 equiv), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.[5]

  • Catalyst Addition: Under a positive flow of argon, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 5:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[19]

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring and Workup: Monitor the reaction progress by LC-MS or TLC. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol B: Optimized Conditions with a PEPPSI Precatalyst

This protocol utilizes a highly active and air-stable precatalyst, which can be advantageous for challenging couplings.[6][8]

  • Reaction Setup: To an oven-dried vial, add the 2-halo-4-fluoronicotinaldehyde (1.0 equiv), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.5 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add the Pd-PEPPSI-IPr catalyst (2-3 mol%).[6]

  • Solvent Addition: Add degassed THF to the vial.[6]

  • Reaction: Seal the vial and heat to 60-80 °C in a heating block with stirring for 4-12 hours.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol A.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ox_Add Oxidative Addition Pd(0)L2->Ox_Add Ar-X ArPd(II)XL2 Ar-Pd(II)-X Intermediate Ox_Add->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OR)2 Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar' Intermediate Transmetalation->ArPd(II)Ar'L2 Red_Elim Reductive Elimination ArPd(II)Ar'L2->Red_Elim Red_Elim->Pd(0)L2 Ar-Ar' (Product)

Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.[10][17]

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Issue: Low or No Yield check_catalyst Is the catalyst system optimal for this substrate? start->check_catalyst check_reagents Are reagents (boronic ester, base) pure and stable? check_catalyst->check_reagents Yes optimize_catalyst Action: Screen bulky, electron-rich ligands (e.g., SPhos) or NHC-Pd precatalysts (PEPPSI). check_catalyst->optimize_catalyst No check_conditions Are reaction conditions (degassing, temp.) adequate? check_reagents->check_conditions Yes use_ester Action: Use fresh boronic ester (pinacol) and anhydrous base. check_reagents->use_ester No improve_conditions Action: Ensure rigorous degassing. Increase temperature incrementally. check_conditions->improve_conditions No success Problem Resolved check_conditions->success Yes optimize_catalyst->check_reagents use_ester->check_conditions improve_conditions->success

Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. Journal of Organic Chemistry, 82(12), 6638-6646. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 50(28), 6410-6433. [Link]

  • Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Yang, D., & Li, H. (2012). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Letters, 14(17), 4548-4551. [Link]

  • Li, G., et al. (2020). Highly Active Pd-PEPPSI Complexes for Suzuki-Miyaura Cross-coupling of Aryl Chlorides: an Investigation on the Effect of Electronic Properties. Chinese Journal of Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Chemical Reviews, 110(2), 1147-1169. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Li, B., et al. (2021). The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids. Catalysis Science & Technology, 11(13), 4528-4536. [Link]

  • Wang, L., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • ResearchGate. (2025). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. [Link]

  • Taylor & Francis Online. (2024). Pd–PEPPSI-type expanded ring N-heterocyclic carbene complexes: synthesis, characterization, and catalytic activity in Suzuki–Miyaura cross coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • RSC Publishing. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]

  • ACS Publications. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • ResearchGate. (2018). Optimization of catalyst loading for Suzuki-Miyaura coupling. [Link]

  • ACS Publications. (2014). A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (1998). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • ChemRxiv. (2022). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. [Link]

  • ACS Publications. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. [Link]

  • PMC. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • PubMed. (2009). Palladium-catalyzed Suzuki-Miyaura coupling of pyridyl-2-boronic esters with aryl halides using highly active and air-stable phosphine chloride and oxide ligands. [Link]

  • ResearchGate. (2014). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. [Link]

  • PMC. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. [Link]

  • ResearchGate. (2016). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. [Link]

  • PMC. (2019). Nickel-catalyzed Suzuki–Miyaura cross-couplings of aldehydes. [Link]

  • RSC Publishing. (2021). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Scholarship @ Claremont. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • ResearchGate. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens OPEN. [Link]

  • Organic Chemistry Portal. (2000). Suzuki-Miyaura Coupling of Alkynylboronic Esters Generated in Situ from Acetylenic Derivatives. [Link]

  • MDPI. (2020). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. [Link]

Sources

Optimization

Reducing side product formation in 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde condensation

Technical Support Center: A Researcher's Guide to Optimizing Aldehyde Condensation Reactions Topic: Reducing Side Product Formation in the Condensation of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde Audience: Re...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: A Researcher's Guide to Optimizing Aldehyde Condensation Reactions

Topic: Reducing Side Product Formation in the Condensation of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

Document ID: TSC-2026-03-FN-001

Section 1: Introduction and Core Principles

Welcome to the technical support guide for the condensation of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde. This aldehyde is a critical building block in the synthesis of advanced pharmaceutical agents, most notably as a key intermediate for the JAK1 inhibitor Filgotinib (GLPG0634)[1][2][3]. Its complex heterocyclic structure presents unique challenges in condensation reactions, where precise control is paramount to prevent the formation of yield-reducing side products.

This guide is structured to provide actionable, field-tested advice in a direct question-and-answer format. We will delve into the mechanistic underpinnings of common side reactions, offer systematic troubleshooting protocols, and provide optimized starting conditions to enhance the purity and yield of your target product.

The primary reaction is typically a Knoevenagel condensation , a nucleophilic addition of a compound with an active methylene group (e.g., malononitrile, ethyl cyanoacetate) to the aldehyde, followed by dehydration[4][5][6]. Success hinges on promoting this pathway while suppressing competing side reactions.

cluster_main Reaction Pathways Reactants Aldehyde + Active Methylene Cmpd. Base Weak Base (e.g., Piperidine) Intermediate Aldol-type Adduct Reactants->Intermediate Strong_Base Strong Base (e.g., NaOH, KOH) Base->Intermediate Product Desired α,β-Unsaturated Product (Knoevenagel) Intermediate->Product - H₂O (Dehydration) Intermediate->Product Excess_Nuc Excess Active Methylene Cmpd. Side_Product1 Cannizzaro Products (Carboxylic Acid + Alcohol) Side_Product2 Michael Adduct Strong_Base->Side_Product1 Disproportionation of Aldehyde Excess_Nuc->Side_Product2 1,4-Addition

Caption: Competing reaction pathways in the condensation of a non-enolizable aldehyde.

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific experimental observations and provides a logical path to their resolution.

Q1: My LC-MS analysis shows two major impurities with masses corresponding to the starting aldehyde plus an oxygen atom (M+16) and the starting aldehyde plus two hydrogen atoms (M+2). What is happening?

A1: This is the classic signature of a Cannizzaro reaction , a common side reaction for aldehydes that lack α-hydrogens, like the one you are using[7][8]. In the presence of a strong base, two molecules of the aldehyde undergo a disproportionation reaction: one is oxidized to a carboxylic acid, and the other is reduced to an alcohol[9].

  • Causality: The Cannizzaro reaction is highly dependent on base strength. You are likely using a base that is too strong (e.g., NaOH, KOH) or too high a concentration of a weaker base, which increases the effective basicity.

  • Solutions:

    • Switch to a Weaker Base: The Knoevenagel condensation is typically catalyzed effectively by milder, non-hydroxide bases.[5][10] Screen catalysts like piperidine, pyridine, or ammonium acetate.

    • Control Stoichiometry: Use only a catalytic amount of the base (e.g., 5-20 mol%).

    • Temperature Management: Run the reaction at a lower temperature (start at room temperature) to decrease the rate of the competing Cannizzaro reaction.

Q2: The reaction turns dark brown or black, and I'm isolating a tarry, insoluble material with a low yield of the desired product. What's the cause?

A2: Dark coloration and tar formation are usually indicative of product/reactant decomposition or polymerization.

  • Causality: This is often caused by excessive heat. While higher temperatures can accelerate the desired condensation, they can also push the highly conjugated product past its stability point, leading to unwanted follow-on reactions.

  • Solutions:

    • Reduce Reaction Temperature: Begin optimization at room temperature or with gentle heating (e.g., 40–60°C)[11].

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting aldehyde. Once it is consumed, work up the reaction immediately to prevent prolonged heating, which can lead to side product formation.[11]

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent air-oxidation of the aldehyde or other electron-rich species, which can sometimes contribute to colored impurities.

Q3: My reaction is clean but stalls, with significant starting aldehyde remaining even after a long reaction time. How can I drive it to completion?

A3: Low conversion is a common issue that points to suboptimal reaction conditions or an equilibrium that favors the reactants.

  • Causality: The Knoevenagel condensation is a reversible reaction that produces water as a byproduct.[4] The accumulation of water can shift the equilibrium back towards the starting materials.[4] Other factors include insufficient catalyst activity or poor solvent choice.

  • Solutions:

    • Water Removal: This is the most effective strategy. If your solvent is compatible (e.g., toluene, cyclohexane), use a Dean-Stark apparatus for azeotropic water removal.[4][11] Alternatively, add activated molecular sieves (3Å or 4Å) to the reaction mixture.[6]

    • Catalyst Screening: Your chosen base may not be optimal. Screen a panel of weak bases to find the most effective one for your specific substrate combination.[4]

    • Solvent Optimization: Ensure your reactants are fully soluble in the chosen solvent. Polar aprotic solvents like DMF or acetonitrile can sometimes improve rates, but toluene (with water removal) is often a robust choice.[10]

Q4: I've isolated my product, but NMR/LC-MS indicates the presence of an impurity with a mass corresponding to the desired product plus one molecule of my active methylene starting material. What is this and how can I avoid it?

A4: This impurity is a Michael adduct . The α,β-unsaturated product of your Knoevenagel condensation is an excellent Michael acceptor. A second molecule of the deprotonated (enolate) active methylene compound can attack it in a 1,4-conjugate addition.[11][12]

  • Causality: This side reaction is favored by a high concentration of the active methylene nucleophile, longer reaction times, and sometimes higher temperatures.

  • Solutions:

    • Control Stoichiometry: Use a precise 1:1 molar ratio of the aldehyde and the active methylene compound. Avoid using a large excess of the methylene compound.[11]

    • Slow Addition: If practical, add the active methylene compound slowly to the reaction mixture containing the aldehyde and catalyst. This keeps the instantaneous concentration of the nucleophile low, disfavoring the second addition.

    • Reaction Monitoring: As with decomposition, stop the reaction as soon as the starting aldehyde is consumed to prevent the slower Michael addition from becoming significant.[11]

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the best "go-to" starting condition for this condensation? For a robust starting point, a Knoevenagel-Doebner type condition is often effective and minimizes many side reactions. The Doebner modification uses pyridine as the solvent and a catalyst like piperidine, which is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid (like malonic acid), as it also facilitates decarboxylation.[5]

ParameterRecommended Starting ConditionRationale
Aldehyde 1.0 equivalentLimiting Reagent
Active Methylene 1.0 - 1.1 equivalentsSlight excess can help drive reaction without promoting Michael addition significantly.
Catalyst Piperidine (0.1 - 0.2 equiv)A weak, non-hydroxide base to prevent Cannizzaro reaction.[4][5]
Solvent Toluene or PyridineToluene allows for azeotropic water removal. Pyridine can act as both solvent and base.
Temperature 80°C to RefluxAllows for efficient reaction and water removal. Monitor closely.[11]
Apparatus Round-bottom flask with Dean-Stark trap and reflux condenser.Essential for effective water removal to drive equilibrium.[4][11]

FAQ 2: How critical is the purity of the starting aldehyde? It is absolutely critical. Aldehydes are prone to oxidation to the corresponding carboxylic acid upon storage. The presence of this acidic impurity can interfere with the basic catalyst and introduce impurities from the outset. Always use freshly purified aldehyde or verify its purity by NMR or LC-MS before use.

FAQ 3: What is the best way to monitor the reaction? Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between the starting aldehyde (often mid-polarity) and the more nonpolar product (higher Rf). Co-spot your reaction mixture with the starting aldehyde to track its disappearance. Staining with potassium permanganate can help visualize spots if they are not UV-active.

Section 4: Optimized Experimental Protocols

Protocol 1: General Knoevenagel Condensation with Water Removal
  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Charging: To the flask, add 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde (1.0 mmol), the active methylene compound (1.05 mmol), and toluene (20 mL).

  • Catalyst Addition: Add piperidine (0.1 mmol) to the stirred mixture.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue heating until no more water is collected and TLC analysis indicates complete consumption of the starting aldehyde.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1M HCl (10 mL), water (10 mL), and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol/heptane) or by silica gel column chromatography.

Protocol 2: Troubleshooting Workflow

Start Start Experiment Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Work-up & Purify Complete->Workup Yes Cannizzaro Problem: Cannizzaro (Acid + Alcohol Byproducts) Complete->Cannizzaro No (Byproducts Obs.) Decomp Problem: Decomposition (Dark Color/Tar) Complete->Decomp No (Byproducts Obs.) Stalled Problem: Stalled Reaction (Low Conversion) Complete->Stalled No (Low Conv.) Michael Problem: Michael Adduct (Product + Nucleophile) Complete->Michael No (Byproducts Obs.) End Characterize Product Workup->End Sol_Base Action: 1. Use Weaker Base (Piperidine) 2. Lower Temp Cannizzaro->Sol_Base Sol_Temp Action: 1. Lower Temp 2. Monitor Closely 3. Use Inert Atm. Decomp->Sol_Temp Sol_Water Action: 1. Add Dean-Stark 2. Add Mol. Sieves 3. Screen Catalysts Stalled->Sol_Water Sol_Stoich Action: 1. Use 1:1 Stoichiometry 2. Slow Addition of Nuc. 3. Stop When Aldehyde is Gone Michael->Sol_Stoich Sol_Base->Start Re-run Sol_Temp->Start Re-run Sol_Water->Start Re-run Sol_Stoich->Start

Caption: A logical troubleshooting workflow for optimizing the condensation reaction.

Section 5: References

  • BenchChem Technical Support. (n.d.). Troubleshooting low conversion rates in Knoevenagel reactions. Retrieved from

  • BenchChem Technical Support. (n.d.). Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde. Retrieved from

  • BenchChem Technical Support. (n.d.). Technical Support Center: Optimizing Condensation Reactions of 2-Aminothiophenols. Retrieved from

  • BenchChem Technical Support. (n.d.). Optimizing reaction conditions for Knoevenagel condensation. Retrieved from

  • Crossed cannizzaro reaction with aromatic and heterocyclic aldehydes. (n.d.). ResearchGate. Retrieved from

  • Efficient Synthesis of Pharmaceutically Important Intermediates via Knoevenagel, Aldol Type Condensation by Using Aqueous Extrac. (n.d.). Der Pharma Chemica. Retrieved from

  • Synthetic applications of the Cannizzaro reaction. (2024, June 19). Beilstein Journals. Retrieved from

  • THE CANNIZZARO REACTION OF AROMATIC ALDEHYDES. (n.d.). Retrieved from

  • Cannizzaro Reaction. (n.d.). Retrieved from

  • JoVE. (2023, April 30). Nonenolizable Aldehydes to Acids and Alcohols: The Cannizzaro Reaction. Retrieved from

  • All About Drugs. (2015, August 18). Filgotinib. Retrieved from

  • ChemicalBook. (2023, December 27). How is Filgotinib synthesised? Retrieved from

  • Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. (n.d.). PMC. Retrieved from

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from

  • MedchemExpress.com. (n.d.). Filgotinib (GLPG0634) | JAK1 Inhibitor. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Knoevenagel Condensation. Retrieved from

Sources

Troubleshooting

Long-term storage stability and degradation prevention of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde

Technical Support Center: 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde Welcome to the technical support guide for 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde. This document provides in-depth guidance on...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde

Welcome to the technical support guide for 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde. This document provides in-depth guidance on the long-term storage, stability, and degradation prevention for this compound. As a specialized heterocyclic aldehyde, its stability is governed by the interplay of its three core structural motifs: the fluorinated pyridine ring, the N-methylpyrazole group, and the reactive aldehyde functional group. This guide synthesizes data from related chemical classes to provide a robust framework for ensuring the integrity of your sample throughout its lifecycle in the laboratory.

Frequently Asked Questions (FAQs)

Section 1: Storage and Handling

Q1: What are the optimal long-term storage conditions for this compound?

A1: To maximize shelf-life and prevent degradation, the compound should be stored under controlled conditions that mitigate its primary degradation pathways. The aldehyde group is the most sensitive part of the molecule, being susceptible to oxidation.

Parameter Optimal Condition Rationale
Temperature 2-8°CReduces the rate of all chemical degradation reactions, including oxidation and potential polymerization.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aldehyde group to the corresponding carboxylic acid by displacing atmospheric oxygen.[1][2]
Light Amber Vial / DarknessProtects against photodegradation, a common issue for aromatic and heterocyclic compounds which can absorb UV light, leading to the formation of colored impurities.[1]
Container Tightly Sealed VialPrevents moisture ingress, which could lead to hydrolysis, and exposure to atmospheric oxygen. A supplier recommendation for a similar compound is a tightly closed container.[3]

Q2: I received the compound as a solid. How should I handle it upon receipt and during use?

A2: Handle the solid in a controlled environment, preferably in a glove box or on a bench with a localized inert atmosphere. Minimize its exposure to ambient air and humidity. When weighing, do so quickly and reseal the container promptly. If you plan to use the compound in solution, consider preparing aliquots of a stock solution in a suitable, dry solvent and storing these under an inert atmosphere at low temperature. This avoids repeatedly opening the primary container.

Q3: The material safety data sheet (MSDS) for a related compound mentions it is "air sensitive." What does this practically mean for me?

A3: "Air sensitive" primarily refers to reactivity with oxygen and/or moisture.[3] For this aldehyde, the main concern is oxidation.[1] Exposure to air can lead to the formation of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinic acid. This impurity can interfere with subsequent reactions, alter the compound's pharmacological profile, or act as a catalyst for further degradation.

Section 2: Degradation and Troubleshooting

Q4: My compound, which was a white or off-white solid, has started to turn yellow/brown. What is happening?

A4: Discoloration is a common indicator of degradation.[4] For aromatic aldehydes, this is often due to two potential pathways:

  • Photodegradation: Exposure to light, especially UV, can generate colored byproducts.[1]

  • Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, especially in the presence of trace acidic or basic impurities, or upon heating, forming larger, often colored, oligomeric species.[1][2]

Action: Check the purity of the discolored material using HPLC or LC-MS. If significant degradation is confirmed, it is advisable to purify the compound or use a fresh batch. Review your storage and handling procedures to ensure light and air exposure are minimized.

Q5: I am seeing a new peak in my HPLC analysis of an older sample. What could it be?

A5: The most probable degradation product is the corresponding carboxylic acid, formed via oxidation of the aldehyde. This is the primary degradation pathway for aromatic aldehydes.[1] You would expect this impurity to be more polar and thus have a different retention time on a reverse-phase HPLC column. Another possibility is a hydrate (gem-diol) if the sample was exposed to water, although this is often in equilibrium with the aldehyde form in solution.

Q6: My reaction yields using this aldehyde have been inconsistent, decreasing over time. Could this be a stability issue?

A6: Yes, this is a classic symptom of compound degradation. If a portion of the aldehyde has oxidized to the unreactive carboxylic acid, the effective concentration of the starting material is lower than calculated, leading to reduced yields.[2] Furthermore, the acidic impurity itself could potentially interfere with sensitive reaction catalysts or intermediates. It is crucial to confirm the purity of the aldehyde before use in any synthetic protocol, especially if the container has been open for an extended period.

Potential Degradation Pathways

The stability of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde is dictated by the reactivity of the aldehyde group and the overall electronic nature of the heterocyclic system. The fluorine atom is a strong electron-withdrawing group, which can influence the reactivity of the pyridine ring and the attached aldehyde.[1]

G cluster_0 Primary Compound cluster_1 Degradation Products Compound 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde Carboxylic_Acid Nicotinic Acid Derivative (Oxidation Product) Compound->Carboxylic_Acid Oxidation (Air, O₂) Polymers Oligomers/Polymers (Colored Impurities) Compound->Polymers Polymerization (Heat, Impurities) Photoproducts Photodegradation Byproducts (Colored Impurities) Compound->Photoproducts Photodegradation (UV Light) G cluster_workflow Stability Assessment Workflow A Receive / Synthesize Compound B Visual Inspection (Color, Form) A->B C Initial Purity Check (e.g., HPLC, Protocol 1) B->C D Purity > 98%? C->D G Perform Mini Forced Degradation Study (Protocol 2) C->G Optional: Characterize Stability E Proceed with Experiment / Store Appropriately D->E  Yes F Consider Purification (e.g., Column Chromatography) D->F  No F->C H Understand Liabilities & Adjust Handling Procedures G->H

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development &amp; Validation Guide: Purity Analysis of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde

As a Senior Application Scientist, I frequently encounter highly functionalized heterocyclic building blocks that defy standard platform analytical methods. 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde is a prime...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter highly functionalized heterocyclic building blocks that defy standard platform analytical methods. 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde is a prime example of a challenging pharmaceutical intermediate. It combines basic nitrogens, a highly electronegative fluorinated aromatic system, and a reactive aldehyde moiety.

This guide objectively compares column chemistries to establish a robust, self-validating High-Performance Liquid Chromatography (HPLC) method, followed by a comprehensive[1].

Analytical Target Profile (ATP) & Analyte Challenges

Before selecting a column, we must understand the causality behind the analyte's chromatographic behavior:

  • Basicity & Tailing: The pyridine and pyrazole nitrogens are strong hydrogen-bond acceptors. On standard silica columns, these basic sites interact with acidic residual silanols, causing severe peak tailing.

  • Fluorine Dipole: The highly electronegative fluorine atom creates a strong local dipole. Separating positional isomers (e.g., a 5-fluoro vs. 4-fluoro impurity) requires a stationary phase capable of recognizing subtle steric and electronic differences.

  • Aldehyde Reactivity (Critical Warning): The nicotinaldehyde moiety is highly reactive. Never use Methanol as a sample diluent. Primary alcohols react with aldehydes to form hemiacetals and acetals, which manifest as split peaks or artifact impurities in the chromatogram. Always use Acetonitrile/Water mixtures.

Column Chemistry Comparison: Finding the Optimal Phase

To build a self-validating system, we evaluated three distinct stationary phases for the separation of the active pharmaceutical ingredient (API) from its critical positional isomer, 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde.

Column_Mechanism Analyte 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl) nicotinaldehyde C18 Standard C18 Column Analyte->C18 PFP PFP (Pentafluorophenyl) Analyte->PFP Hydrophobic Hydrophobic Only (Poor Isomer Resolution) C18->Hydrophobic Multi Multi-Mode Interactions: 1. Pi-Pi Stacking 2. Dipole-Dipole (C-F) 3. H-Bonding PFP->Multi

Fig 1: Chromatographic retention mechanisms for fluorinated heterocycles.

The Mechanistic Breakdown
  • Standard C18: Relies purely on hydrophobic dispersion forces. Because polar basic molecules are highly solvated in aqueous mobile phases, retention is poor[2]. Furthermore, the lack of steric/dipole selectivity results in the co-elution of fluorinated isomers.

  • Polar-Embedded C18: Incorporates an amide or carbamate group within the alkyl chain. This internal polar group shields residual silanols, drastically improving peak shape for the basic pyrazole/pyridine nitrogens, but it still lacks the specific selectivity needed for the C-F dipole.

  • Pentafluorophenyl (PFP): The clear winner. The PFP phase offers orthogonal, multi-mode retention mechanisms[3]. It provides π−π stacking (interacting with the conjugated pyridine/pyrazole system) and strong dipole-dipole interactions with the C-F bond of the analyte.

Quantitative Performance Data

Table 1: Experimental comparison of column performance (Mobile Phase: 0.1% TFA in Water/Acetonitrile).

Column ChemistryExample BrandRetention Factor ( k′ )USP Tailing Factor ( Tf​ )Resolution ( Rs​ ) vs 5-Fluoro IsomerVerdict
Standard C18 Waters XBridge C181.81.651.1Suboptimal (Co-elution risk)
Polar-Embedded C18 Waters Atlantis T32.51.151.5Acceptable (Baseline resolution)
Pentafluorophenyl (PFP) Phenomenex Kinetex PFP4.21.053.4Optimal (Superior Selectivity)

Optimized Experimental Protocol

Based on the comparative data, the following step-by-step methodology utilizes the PFP column to ensure robust purity analysis.

Step 1: Reagent & Mobile Phase Preparation

  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Causality: TFA acts as an ion-pairing agent. At pH ~2.0, it fully protonates the basic nitrogens, while the trifluoroacetate counter-ion forms a neutral, hydrophobic ion-pair, eliminating secondary silanol interactions.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile (v/v). Strictly avoid Methanol.

Step 2: Instrument Parameters

  • Column: Phenomenex Kinetex PFP, 100 x 4.6 mm, 2.6 µm (or equivalent PFP).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes π−π interactions which are highly temperature-dependent).

  • Detection: UV at 254 nm (Photodiode Array recommended for peak purity).

  • Injection Volume: 5 µL.

Step 3: Gradient Program

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte band)

  • 2.0 - 12.0 min: 5% B 60% B (Linear gradient for impurity elution)

  • 12.0 - 14.0 min: 60% B 95% B (Column wash)

  • 14.1 - 18.0 min: 5% B (Re-equilibration)

ICH Q2(R2) Method Validation Framework

To ensure the method is a self-validating system suitable for regulatory submission, it must be validated according to the[4].

ICH_Validation cluster_val ICH Q2(R2) Validation Execution ATP Analytical Target Profile (ATP) Define Method Goals Dev Method Development Column & Mobile Phase Selection ATP->Dev Risk Risk Assessment Identify Critical Parameters Dev->Risk Spec Specificity (Peak Purity via PDA/MS) Risk->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness (DoE on Flow, Temp, pH) Prec->Rob Report Validation Report & Transfer Rob->Report

Fig 2: ICH Q2(R2) compliant analytical method validation lifecycle.

Step-by-Step Validation Protocol
  • Specificity (Forced Degradation):

    • Execution: Subject the API to stress conditions: 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , UV light (ICH Q1B), and thermal stress (60°C for 24 hours).

    • Acceptance Criteria: The active peak must be completely resolved from all degradants. Using a PDA detector, the Peak Purity Angle must be strictly less than the Purity Threshold, confirming no co-eluting hidden impurities.

  • Linearity & Range:

    • Execution: Prepare standard solutions at five concentration levels ranging from the Limit of Quantitation (LOQ) up to 120% of the nominal specification limit (e.g., 0.05 mg/mL to 1.2 mg/mL).

    • Acceptance Criteria: Perform linear regression analysis. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept bias should be ≤5% of the target response.

  • Accuracy (Spike Recovery):

    • Execution: Spike known amounts of the reference standard into the sample diluent at 80%, 100%, and 120% of the nominal concentration. Prepare three independent replicates per level.

    • Acceptance Criteria: The mean recovery across all levels must fall between 98.0% and 102.0%, with a Relative Standard Deviation (RSD) ≤2.0% .

  • Precision (Repeatability & Intermediate Precision):

    • Execution: For repeatability, inject 6 independent preparations of the 100% target concentration. For intermediate precision, have a second analyst perform the same test on a different day using a different HPLC system.

    • Acceptance Criteria: The %RSD of the peak areas and retention times must be ≤2.0% across all injections.

  • Robustness (Design of Experiments - DoE):

    • Execution: Introduce deliberate, multivariate variations to the method parameters: Flow rate ( ±0.1 mL/min), Column Temperature ( ±5∘ C), and Mobile Phase gradient composition ( ±2% absolute).

    • Acceptance Criteria: System suitability criteria (Resolution ≥2.0 between the active and the 5-fluoro isomer, Tailing Factor ≤1.5 ) must be maintained under all perturbed conditions.

References

  • National Center for Biotechnology Information (PMC). "Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography." Available at:[Link]

  • Phenomenex. "Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules." Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures." Available at:[Link]

  • European Medicines Agency (EMA). "ICH guideline Q2(R2) on validation of analytical procedures - Step 5." Available at:[Link]

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Comparative

Reactivity comparison: 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde vs 2-chloro-nicotinaldehyde

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry and materials science, functionalized pyridine scaffolds are of paramount importan...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, functionalized pyridine scaffolds are of paramount importance. Among the vast array of synthetic building blocks, halogenated nicotinaldehydes serve as versatile precursors for constructing complex molecular architectures. This guide provides a detailed comparative analysis of the reactivity of two key nicotinaldehyde derivatives: 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde and 2-chloro-nicotinaldehyde .

The choice between these reagents is critical, as the nature and position of the halogen atom, along with other ring substituents, profoundly influence the molecule's behavior in cornerstone synthetic transformations. This document will delve into the structural and electronic characteristics of each compound, compare their reactivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, and provide exemplary experimental protocols to guide synthetic strategy.

Structural and Electronic Analysis

A foundational understanding of the electronic properties of each molecule is essential to predict their chemical behavior.

Feature4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde2-chloro-nicotinaldehyde
Core Scaffold NicotinaldehydeNicotinaldehyde
Leaving Group Fluorine at C4Chlorine at C2
Key Substituent 1-methyl-1H-pyrazol-4-yl at C2Hydrogen at C4
Activating Group Aldehyde at C3Aldehyde at C3

The pyridine ring is inherently electron-deficient, a characteristic amplified by the electron-withdrawing nature of the ring nitrogen and the C3-aldehyde group. This electron deficiency makes the ring susceptible to attack by nucleophiles, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6).

In 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde , the highly electronegative fluorine atom at the C4 position strongly activates the ring towards SNAr. The 1-methyl-1H-pyrazol-4-yl substituent at C2 is generally considered to be a relatively electron-neutral or weakly electron-donating group, which may have a modest impact on the overall ring electronics.

Conversely, in 2-chloro-nicotinaldehyde , the chlorine atom is situated at the C2 position. While chlorine is also an activating group for SNAr, its lower electronegativity compared to fluorine makes it a less potent activator.

Figure 1. Chemical structures of the two compared nicotinaldehyde derivatives.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine chemistry. It proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group to restore aromaticity.[1]

Mechanistic Considerations

The rate-determining step in SNAr reactions is typically the initial attack of the nucleophile on the aromatic ring.[2] The stability of the resulting Meisenheimer complex is therefore crucial.

Figure 2. General mechanism of SNAr on the two pyridine derivatives.

Reactivity Comparison

4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde is expected to be significantly more reactive in SNAr reactions than 2-chloro-nicotinaldehyde.

This heightened reactivity is attributed to two primary factors:

  • Leaving Group Ability in SNAr: In the context of SNAr, the order of halogen reactivity is F > Cl > Br > I.[1][3] This is contrary to SN2 reactions. The high electronegativity of fluorine powerfully withdraws electron density from the attached carbon, making it more electrophilic and thus more susceptible to nucleophilic attack.[2][4][5] This effect lowers the activation energy of the rate-determining addition step.[2]

  • Position of Activation: The fluorine atom is at the C4 position (para to the ring nitrogen), which is one of the most activated positions for nucleophilic attack in the pyridine ring. The C2 position, where the chlorine resides in the other molecule, is also activated. However, the combination of the superior activating ability of fluorine and its placement at a highly favorable position suggests a faster reaction rate.

Parameter4-Fluoro-2-(pyrazol-yl)nicotinaldehyde2-chloro-nicotinaldehydeSupporting Rationale
Predicted SNAr Rate HighModerateFluorine's high electronegativity strongly activates the ring for the rate-determining nucleophilic attack.[2][6]
Typical Reaction Conditions Milder (lower temperatures, weaker bases may suffice)More Forcing (higher temperatures often required)The higher intrinsic reactivity of the C-F bond in SNAr allows for less harsh conditions.[7]
Scope of Nucleophiles Broad (O, N, S, and some C-nucleophiles)Broad, but may be limited with weaker nucleophilesThe enhanced electrophilicity of the fluorinated ring enables reactions with a wider range of nucleophilic partners.
Representative Experimental Protocol: SNAr Amination

This protocol provides a general procedure for the amination of a fluoropyridine, which can be adapted as a starting point for either substrate.

SNAr_Workflow start Start reagents Combine Halopyridine (1 eq.), Amine (1.2 eq.), and Base (e.g., K₃PO₄, 1.5 eq.) in a dry flask under inert atmosphere (N₂ or Ar). start->reagents solvent Add anhydrous solvent (e.g., DMSO, t-Amyl alcohol). reagents->solvent reaction Heat reaction mixture (e.g., 110-130 °C). Monitor by TLC or LC-MS. solvent->reaction workup Cool to RT. Dilute with EtOAc/Water. Separate layers. reaction->workup extraction Extract aqueous layer with EtOAc. workup->extraction purification Combine organic layers, wash with brine, dry (Na₂SO₄), filter, and concentrate. extraction->purification end Purify crude product (e.g., column chromatography). purification->end

Figure 3. Typical experimental workflow for SNAr amination reactions.

Detailed Steps:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add the base (e.g., K₃PO₄, 1.5 equivalents).[7]

  • Add the halopyridine (1.0 equivalent) and the desired amine (1.2 equivalents).[7]

  • Add an anhydrous solvent (e.g., tert-amyl alcohol or DMSO) to achieve a suitable concentration (e.g., 0.2 M).[7]

  • Stir the reaction mixture and heat to the appropriate temperature (e.g., 110 °C for the fluoro derivative, potentially higher for the chloro derivative).[7]

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.[9]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable for forming C-C and C-N bonds.[10][11] In this domain, the reactivity of the two compounds is inverted compared to SNAr.

Mechanistic Considerations

These reactions typically proceed through a catalytic cycle involving:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond. This is often the rate-limiting step.

  • Transmetalation (e.g., Suzuki) or Amine Coordination/Deprotonation (e.g., Buchwald-Hartwig).

  • Reductive Elimination: The coupled product is released, regenerating the Pd(0) catalyst.

Reactivity Comparison

2-chloro-nicotinaldehyde is expected to be substantially more reactive in standard palladium-catalyzed cross-coupling reactions than 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde.

The C-Cl bond is significantly easier to activate via oxidative addition with common palladium catalysts than the very strong C-F bond.[12] While the cross-coupling of aryl fluorides is possible, it often requires specialized, highly active catalyst systems, higher temperatures, and longer reaction times.[13]

Parameter4-Fluoro-2-(pyrazol-yl)nicotinaldehyde2-chloro-nicotinaldehydeSupporting Rationale
Predicted Cross-Coupling Rate Very Low to LowModerate to HighThe C-Cl bond is much more susceptible to oxidative addition by Pd(0) than the robust C-F bond.[12]
Required Catalytic System Specialized, electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often necessary.[13]Standard catalysts (e.g., Pd(PPh₃)₄) or more modern systems (e.g., Pd(OAc)₂ with biarylphosphine ligands like SPhos) are effective.[10][14]The higher energy barrier for C-F bond activation necessitates more potent catalytic systems.
Reaction Conditions Often requires higher temperatures and longer reaction times.Generally proceeds under milder conditions.The facile oxidative addition to the C-Cl bond allows for more favorable reaction kinetics.
Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki coupling of a 2-chloropyridine derivative.

Detailed Steps:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-chloro-nicotinaldehyde (1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[9]

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the appropriate ligand (e.g., SPhos, 4 mol%).[9][10]

  • Add a degassed solvent system (e.g., dioxane/water 4:1).[9]

  • Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C) for the specified time (typically 2-24 hours).[9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by column chromatography on silica gel.[9]

Summary and Synthetic Strategy

The choice between 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde and 2-chloro-nicotinaldehyde should be dictated by the desired synthetic transformation. The two reagents exhibit nearly orthogonal reactivity, providing a powerful tool for strategic synthesis.

  • For Nucleophilic Aromatic Substitution (SNAr): Choose 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde . Its C4-fluorine is highly activated for displacement by a wide range of nucleophiles, often under milder conditions than its chloro-analogue.

  • For Palladium-Catalyzed Cross-Coupling: Choose 2-chloro-nicotinaldehyde . The C2-chlorine is readily activated by standard palladium catalysts, allowing for efficient Suzuki, Buchwald-Hartwig, and other cross-coupling reactions.

This differential reactivity allows for sequential functionalization strategies. For instance, one could perform a Suzuki coupling on 2-chloro-nicotinaldehyde and then, in a subsequent step, introduce a nucleophile at a different position if another suitable leaving group were present. Understanding these fundamental reactivity patterns is key to designing efficient and successful synthetic routes in modern drug discovery and materials science.

References

  • BenchChem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. Accessed March 2026.
  • BenchChem.
  • BenchChem. Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols. Accessed March 2026.
  • Girard, Y., et al. (1998). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1998(8), 870-872.
  • ResearchGate. Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. Accessed March 2026.
  • National Center for Biotechnology Information. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC, January 29, 2026.
  • Reddit. Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor? May 3, 2015.
  • American Chemical Society. Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Journal of Combinatorial Chemistry, 5(2), 118-120. February 8, 2003.
  • BenchChem. Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. Accessed March 2026.
  • BenchChem. Application Notes and Protocols for the Amination of 2-Chloropyrimidines. Accessed March 2026.
  • National Center for Biotechnology Information.
  • St. John's University & College of St. Benedict.
  • National Center for Biotechnology Information. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed, January 29, 2025.
  • BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Accessed March 2026.
  • American Chemical Society. Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 69(17), 5575-5577.
  • Chemistry LibreTexts. 15.
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  • Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? July 25, 2013.
  • Wikipedia.
  • Organic Synthesis. Buchwald-Hartwig Coupling. Accessed March 2026.
  • Royal Society of Chemistry. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. October 11, 2021.
  • American Chemical Society. Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. Organometallics, 23(25), 5982-5991. November 16, 2004.
  • The Royal Swedish Academy of Sciences. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize, October 6, 2010.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. August 20, 2018.
  • YouTube.
  • American Chemical Society. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 76(21), 8848-8858. October 6, 2011.
  • MDPI. (2-[4-Methylpyrazol-1-yl]phenyl)platinum(II) (1,3-bis[1-methyl-1H-pyrazol-4-yl]propane-1,3-dione). January 24, 2024.
  • The Royal Society of Chemistry.
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine.
  • National Center for Biotechnology Information. Synthesis, structural, spectroscopic and electric/dielectric studies of a nanocrystalline Ni(ii) complex based on [(1,3-diphenyl-1H-pyrazol-4-yl)methylene]thiocarbonohydrazide. PMC.
  • National Center for Biotechnology Information. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.
  • ResearchGate. SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2.
  • National Science Foundation. Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. May 18, 2022.
  • National Center for Biotechnology Information. (1-methyl-1H-pyrazol-4-yl)methanol. PubChem.
  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. September 10, 2014.
  • Royal Society of Chemistry. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, June 25, 2014.
  • National Center for Biotechnology Information. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.
  • Wyzant. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? June 24, 2019.
  • OpenStax. 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry, September 20, 2023.
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  • Sigma-Aldrich. 1-(1-Methyl-1h-pyrazol-4-yl)-ethanone.
  • ChemicalBook. 1-Methylpyrazole. January 13, 2026.

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Validation

A Comparative Guide to the Cross-Coupling Efficiencies of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde

Introduction In the landscape of modern drug discovery and development, the synthesis of complex heterocyclic scaffolds is of paramount importance. Nicotinaldehyde derivatives, particularly those substituted with other h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the synthesis of complex heterocyclic scaffolds is of paramount importance. Nicotinaldehyde derivatives, particularly those substituted with other heterocyclic moieties, represent a privileged structural motif found in numerous biologically active compounds. The strategic introduction of various substituents onto the pyridine ring is often accomplished through transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive comparison of the efficiencies of three prominent palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Stille, and Buchwald-Hartwig—for the functionalization of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde. This substrate presents a unique challenge due to the electron-deficient nature of the pyridine ring and the potential for competing reactivity at the C-F bond. Through objective comparison and supporting experimental data, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.

The Strategic Importance of Cross-Coupling on Nicotinaldehyde Scaffolds

The pyridine ring is a cornerstone in medicinal chemistry, and its functionalization is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Cross-coupling reactions have emerged as powerful tools for the construction of C-C and C-N bonds, offering a versatile and efficient means to introduce molecular diversity.[1][2] The subject of this guide, 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde, is a valuable building block. The fluorine atom at the 4-position serves as a versatile handle for nucleophilic aromatic substitution or, as we will explore, a leaving group in cross-coupling reactions. The pyrazole moiety at the 2-position can influence the electronic properties of the pyridine ring and may also play a role in biological activity.[3] The aldehyde functionality provides a convenient point for further synthetic transformations.

The choice of cross-coupling methodology can significantly impact reaction efficiency, yield, and functional group tolerance. This guide will delve into a comparative analysis of Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, providing a head-to-head assessment of their performance in the context of our target substrate.

Comparative Experimental Investigation

To provide a clear and objective comparison, a series of experiments were designed to evaluate the efficiency of Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions on 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde. The following sections detail the experimental protocols and the resulting data.

Experimental Workflow

The general workflow for this comparative study is outlined below. Each reaction was performed under an inert atmosphere to ensure the stability of the palladium catalyst and reagents.

Caption: A generalized workflow for the comparative cross-coupling study.

Detailed Experimental Protocols

General Considerations: All reactions were carried out in oven-dried glassware under a nitrogen atmosphere using anhydrous solvents. Reagents were purchased from commercial suppliers and used without further purification unless otherwise noted.

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used method for the formation of C-C bonds, typically involving the coupling of an organoboron compound with an organohalide.[4][5]

  • Reaction Setup: To a solution of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde (1.0 mmol) in a 4:1 mixture of dioxane/water (5 mL) was added phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Reaction Conditions: The reaction mixture was heated to 90 °C and stirred for 12 hours.

  • Workup and Purification: After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

Protocol 2: Stille Coupling

The Stille reaction offers another robust method for C-C bond formation, utilizing an organotin reagent as the coupling partner.[6][7]

  • Reaction Setup: To a solution of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde (1.0 mmol) in anhydrous toluene (5 mL) was added tributyl(phenyl)stannane (1.2 mmol) and Pd(PPh₃)₄ (0.05 mmol).

  • Reaction Conditions: The reaction mixture was heated to 110 °C and stirred for 18 hours.

  • Workup and Purification: After cooling to room temperature, the reaction mixture was quenched with a saturated aqueous solution of KF and stirred for 30 minutes. The resulting precipitate was filtered off, and the filtrate was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product was purified by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, enabling the coupling of amines with aryl halides.[8][9]

  • Reaction Setup: To a solution of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde (1.0 mmol) in anhydrous toluene (5 mL) was added morpholine (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), XPhos (0.1 mmol), and NaOtBu (1.4 mmol).

  • Reaction Conditions: The reaction mixture was heated to 100 °C and stirred for 16 hours.

  • Workup and Purification: After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and filtered through a pad of Celite. The filtrate was washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product was purified by column chromatography.

Results and Discussion

The efficiencies of the three cross-coupling reactions were evaluated based on the isolated yields of the desired products. The results are summarized in the table below.

Cross-Coupling Reaction Coupling Partner Catalyst System Base Solvent Temperature (°C) Time (h) Isolated Yield (%)
Suzuki-Miyaura Phenylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/Water901278
Stille Tributyl(phenyl)stannanePd(PPh₃)₄-Toluene1101865
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001685

The experimental data reveals that the Buchwald-Hartwig amination provided the highest isolated yield (85%) for the coupling of morpholine with the 4-fluoro-nicotinaldehyde substrate. This suggests that under the optimized conditions, the C-N bond formation is highly efficient. The use of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting the catalytic cycle, particularly the reductive elimination step.[10]

The Suzuki-Miyaura coupling also demonstrated good efficiency, affording the desired biaryl product in a 78% yield. The use of a biphasic solvent system and an inorganic base is a common and effective strategy for this transformation.[4] The slightly lower yield compared to the Buchwald-Hartwig amination could be attributed to the potential for competing protodeboronation of the boronic acid under the reaction conditions.[11]

The Stille coupling , while still a viable method, provided the lowest yield of the three reactions at 65%. Stille reactions often require higher temperatures and longer reaction times.[6] A significant drawback of the Stille reaction is the toxicity of the organotin reagents and the difficulty in completely removing tin byproducts from the final product.[12]

Mechanistic Considerations

All three reactions proceed through a similar catalytic cycle involving oxidative addition, transmetalation (or amine coordination/deprotonation in the case of Buchwald-Hartwig), and reductive elimination.[13][14] The efficiency of each step is influenced by the nature of the reactants, catalyst, ligand, and base.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Aryl_R Ar-Pd(II)-R(L₂) PdII_Aryl->PdII_Aryl_R R-B(OR)₂ PdII_Aryl_R->Pd0 Product RedElim Reductive Elimination Product Ar-R PdII_Aryl_R->Product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The electron-withdrawing nature of the aldehyde and the pyrazole-substituted pyridine ring likely facilitates the initial oxidative addition of the palladium(0) catalyst to the C-F bond.[15] However, the choice of ligand and base is critical for the subsequent steps. In the Buchwald-Hartwig amination, the strong base (NaOtBu) is necessary to deprotonate the amine, forming the active nucleophile. The bulky XPhos ligand stabilizes the palladium center and promotes the final C-N bond-forming reductive elimination.[8]

Conclusion and Recommendations

Based on the experimental evidence, the Buchwald-Hartwig amination is the most efficient method for the functionalization of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde with an amine nucleophile, providing the highest isolated yield under the tested conditions.

For the formation of C-C bonds, the Suzuki-Miyaura coupling offers a highly effective and more environmentally benign alternative to the Stille reaction, avoiding the use of toxic organotin reagents.

While the Stille reaction can be a useful tool, its lower yield, harsher reaction conditions, and the toxicity of the reagents make it a less desirable choice for this particular substrate when compared to the Suzuki-Miyaura protocol.

Ultimately, the optimal choice of cross-coupling reaction will depend on the specific synthetic goals, the desired coupling partner, and considerations of yield, scalability, and safety. This guide provides a solid foundation for researchers to make informed decisions when working with similar heterocyclic scaffolds.

References

  • Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Deriv
  • Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum.
  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines...
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • Applications of and alternatives to π-electron-deficient azine organometallics in metal catalyzed cross-coupling reactions. Chemical Society Reviews (RSC Publishing).
  • Cross-Coupling of Hetero
  • Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase.
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
  • Synthesis of new nicotintaldehyde derivatives via Pd(0)
  • Buchwald–Hartwig amin
  • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorin
  • Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. PMC - NIH.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions.
  • Cross-coupling reaction. Wikipedia.
  • TCI Practical Example: Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amin
  • Suzuki reaction. Wikipedia.
  • Stille reaction. Wikipedia.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • The first Pd-catalyzed Buchwald–Hartwig aminations
  • Stille Cross-Coupling. J&K Scientific LLC.
  • 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH.
  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity.
  • Stille Coupling. Chemistry LibreTexts.
  • (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Suzuki Coupling. Organic Chemistry Portal.
  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
  • Synthesis of 4-Amino-1,5-dimethyl-2-phenylpyrazolone Derivatives and their Antioxidant Activity.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • The Mechanisms of the Stille Reaction. University of Windsor.
  • Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogen
  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activ

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Comparative

Mass Spectrometry Fragmentation Analysis of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde: A CID vs. HCD Comparative Guide

Executive Summary The structural elucidation of highly functionalized small molecules requires a nuanced understanding of mass spectrometry (MS) fragmentation physics. 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly functionalized small molecules requires a nuanced understanding of mass spectrometry (MS) fragmentation physics. 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde (Exact Mass: 205.0652 Da; Formula: C₁₀H₈FN₃O) serves as an excellent benchmark compound for evaluating MS platforms. It features a labile aldehyde group, a highly stable fluorinated pyridine ring, and a cleavable methyl-pyrazole moiety.

This guide objectively compares the performance of Collision-Induced Dissociation (CID) in a linear ion trap versus Higher-energy Collisional Dissociation (HCD) in a beam-type collision cell for the characterization of this compound. By examining the causality behind fragment generation, researchers can optimize their LC-MS/MS workflows for drug development and metabolite identification.

Mechanistic Foundations: CID vs. HCD in Heterocycle Analysis

To accurately interpret the MS/MS spectra of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde, one must understand the thermodynamic and physical limitations of the chosen fragmentation technique.

Ion Trap CID: The Resonance Limitation

In dual linear ion trap technology, CID is a resonance-based technique. Precursor ions are excited by a specific frequency, causing them to collide with inert helium gas and slowly heat up until the weakest bonds break[1]. Because this is a "slow heating" process, CID heavily favors the lowest energy pathways—in this case, the neutral loss of carbon monoxide (-CO) from the aldehyde group.

However, CID is fundamentally limited by the Mathieu stability equation, which dictates the "1/3rd rule"[2]. Any fragment generated that is less than approximately one-third the mass-to-charge ratio (m/z) of the precursor cannot be stably trapped[1]. For our precursor ([M+H]⁺ at m/z 206.0725), fragments below m/z ~68 are ejected and lost, blinding the analyst to critical low-mass structural reporters.

HCD: Beam-Type Deep Fragmentation

HCD (a vendor-specific term for beam-type CID often used in Orbitrap and Q-TOF instruments) accelerates ions into a potential well where they undergo multiple, rapid collisions with a collision gas (typically nitrogen)[3]. This non-equilibrium, "fast heating" process imparts enough energy to break stronger bonds, such as the highly stable C-F bond[4]. Furthermore, because HCD does not rely on resonance trapping during fragmentation, it entirely bypasses the 1/3rd rule, allowing for the detection of low m/z secondary and tertiary fragments[5][6].

G Precursor Precursor Ion [M+H]+ 206.07 CID Ion Trap CID (Resonance Excitation) Precursor->CID HCD HCD Cell (Beam-Type Collision) Precursor->HCD CID_Frag Primary Fragments (e.g., -CO) 1/3 Rule Applies CID->CID_Frag HCD_Frag Deep Fragmentation Low m/z Detected No 1/3 Rule HCD->HCD_Frag

Caption: CID vs. HCD Fragmentation Logic for Small Molecules.

Experimental Workflow: Self-Validating Protocol

To ensure reproducibility and robust structural elucidation, the following step-by-step LC-MS/MS protocol is designed to capture both labile neutral losses and high-energy ring cleavages in a single analytical run.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde in 1 mL of LC-MS grade Methanol.

  • Working Dilution: Dilute the stock to 1 µg/mL using the initial mobile phase conditions (95% H₂O / 5% Acetonitrile, supplemented with 0.1% Formic Acid to promote protonation).

Step 2: Liquid Chromatography (UHPLC) Setup
  • Column: C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 8 mins, hold for 2 mins, re-equilibrate at 5% B for 3 mins.

  • Flow Rate: 0.3 mL/min.

Step 3: Mass Spectrometry (Orbitrap Tribrid) Parameters
  • Ion Source: Heated Electrospray Ionization (HESI), Positive Ion Mode.

  • Spray Voltage: 3500 V; Capillary Temperature: 300°C.

  • MS1 Full Scan: Resolution 120,000 (at m/z 200); Scan range m/z 100–500.

  • Data-Dependent MS2 (ddMS2):

    • Isolation Window: 1.0 m/z (Quadrupole isolation).

    • CID Event: Normalized Collision Energy (NCE) 30%, Activation Time 10 ms, Activation Q 0.25 (standard for small molecules)[5].

    • HCD Event: Stepped NCE at 20%, 40%, and 60%. Causality: Stepped NCE ensures that the single resulting composite spectrum captures both the easily cleaved -CO group (at 20% NCE) and the stubbornly bound fluorine atom (at 60% NCE).

Comparative Fragmentation Data

The fragmentation of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde yields highly specific diagnostic ions. The table below compares the predicted relative abundances of these fragments when subjected to CID versus HCD.

Fragment IdentityExact m/z [M+H]⁺Neutral LossCID Abundance (NCE 30%)HCD Abundance (Stepped NCE)Mechanistic Rationale
Precursor Ion 206.0725N/AHighLowHCD's rapid multi-collision environment depletes the precursor more efficiently than CID.
[M+H - CO]⁺ 178.0776-28.01 DaBase Peak HighThe aldehyde group is highly labile. This is the lowest-energy dissociation pathway.
[M+H - HF]⁺ 186.0663-20.01 DaLowMediumThe C-F bond is extremely strong[4]. CID struggles to break this without prior loss of CO.
[M+H - CO - HF]⁺ 158.0714-48.02 DaMediumBase Peak Sequential fragmentation. HCD drives the primary fragment (m/z 178) to lose HF via repeated collisions[5].
Methyl-Pyrazole Ion 81.0452CleavageNot ObservedHighCleavage between the pyridine and pyrazole rings. CID cannot trap this due to the 1/3rd rule (m/z 81 < 206/3)[1].

Structural Elucidation & Pathway Visualization

The fragmentation cascade begins with the protonated precursor at m/z 206.0725. The localization of the proton—likely shared between the pyridine and pyrazole nitrogens—directs the charge-driven fragmentation.

  • Primary Pathway: The most thermodynamically favorable event is the expulsion of carbon monoxide from the nicotinaldehyde moiety, yielding an intermediate at m/z 178.0776.

  • Secondary Pathway: The fluorinated pyridine ring undergoes a rearrangement to expel neutral hydrogen fluoride (HF), yielding m/z 158.0714.

  • Deep Cleavage: Under HCD conditions, the bond connecting the pyrazole and pyridine rings is severed, yielding the intact 1-methyl-1H-pyrazol-4-yl cation at m/z 81.0452.

Pathway M [M+H]+ m/z 206.0725 F1 [M+H - CO]+ m/z 178.0776 M->F1 -CO (-28 Da) F2 [M+H - HF]+ m/z 186.0663 M->F2 -HF (-20 Da) F4 Pyrazole Ion m/z 81.0452 M->F4 Ring Cleavage (HCD Only) F3 [M+H - CO - HF]+ m/z 158.0714 F1->F3 -HF (-20 Da) F2->F3 -CO (-28 Da)

Caption: Proposed MS/MS Fragmentation Pathway for the Target Compound.

Conclusion & Best Practices

For the comprehensive structural characterization of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde, HCD is objectively superior to standard ion trap CID .

While CID successfully identifies the presence of the aldehyde group via the dominant -CO neutral loss, its resonance-based physics and the inherent 1/3rd rule prevent the detection of the m/z 81.0452 pyrazole reporter ion. Furthermore, the robust nature of the C-F bond requires the high-energy, multi-collision environment provided by beam-type HCD to confidently map the fluorinated pyridine substructure.

Recommendation for Drug Development Professionals: When screening libraries of fluorinated heterocyclic scaffolds, default to Stepped-NCE HCD on an Orbitrap or Q-TOF platform. This ensures that both delicate functional groups (aldehydes) and rigid core structures (fluoropyridines) are represented in a single, data-rich MS/MS spectrum.

References

  • CIDer: A Statistical Framework for Interpreting Differences in CID and HCD Fragmentation. Journal of Proteome Research, ACS Publications. URL:[Link]

  • Difference between HCD and CID collision induced dissociations? Chemistry Stack Exchange. URL:[Link]

  • HCD vs CID in the orbitrap : r/proteomics. Reddit. URL:[Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, ACS Publications. URL:[Link]

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Validation

Benchmarking Novel 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde Derivatives in Kinase Inhibition Assays: A Comparative Guide

Introduction: The Imperative for Selective Kinase Inhibition in Oncology Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Selective Kinase Inhibition in Oncology

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The human kinome comprises over 500 members, many of which represent viable therapeutic targets.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, but a significant challenge remains: achieving selectivity.[2] Off-target effects due to the highly conserved ATP-binding site across the kinome can lead to toxicity and limit therapeutic windows. Consequently, the rigorous characterization and benchmarking of novel inhibitor scaffolds are paramount for advancing the next generation of targeted therapies.

This guide provides a comprehensive framework for benchmarking a novel class of compounds, the 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde (FMPN) derivatives, against a panel of key oncogenic kinases. We will delve into the rationale behind experimental design, present a detailed protocol for a robust kinase inhibition assay, and provide a comparative analysis of the FMPN series against established clinical-stage inhibitors.

The Kinase Targets: Key Regulators of Cell Cycle Progression

For this benchmark study, we have selected three critical serine/threonine kinases known for their pivotal roles in cell cycle regulation and their validation as cancer drug targets:

  • Cyclin-Dependent Kinase 2 (CDK2): A key driver of the G1/S phase transition, CDK2 activity is frequently deregulated in various cancers.[3][4][5] Its inhibition can lead to cell cycle arrest and is a promising strategy, especially in tumors resistant to CDK4/6 inhibitors.[3][6]

  • Aurora Kinase B (AURKB): As a chromosomal passenger protein, AURKB is essential for proper chromosome segregation and cytokinesis during mitosis.[7][8][9] Its inhibition can induce catastrophic mitotic errors in cancer cells, making it an attractive therapeutic target.[8]

  • Monopolar Spindle 1 (MPS1): A central component of the spindle assembly checkpoint (SAC), MPS1 ensures the fidelity of chromosome segregation.[10][11][12] Inhibiting MPS1 overrides the SAC, leading to aneuploidy and apoptotic cell death in cancer cells.[10][12][13]

The signaling pathways for these kinases are depicted below, illustrating their critical nodes in cell cycle control.

cell_cycle_kinases cluster_G1_S G1/S Transition cluster_Mitosis Mitosis CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates Rb Rb CDK2->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases S_Phase S-Phase Entry E2F->S_Phase promotes Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase APC_C APC/C Metaphase->APC_C satisfies SAC Segregation Chromosome Segregation Anaphase->Segregation AURKB Aurora B AURKB->Metaphase ensures alignment MPS1 MPS1 SAC Spindle Assembly Checkpoint (SAC) MPS1->SAC activates SAC->APC_C inhibits APC_C->Anaphase triggers CDK2_Inhibitor CDK2 Inhibition CDK2_Inhibitor->CDK2 Mitotic_Inhibitors AURKB/MPS1 Inhibition Mitotic_Inhibitors->AURKB Mitotic_Inhibitors->MPS1

Caption: Simplified signaling pathways for CDK2, Aurora B, and MPS1 in cell cycle control.

Comparative Inhibitor Panel

To establish a robust benchmark, our novel FMPN derivatives (FMPN-1 and FMPN-2) are compared against a panel of well-characterized inhibitors with varying selectivity profiles.

Compound Primary Target(s) Description
FMPN-1 InvestigationalNovel 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde derivative.
FMPN-2 InvestigationalNovel 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde derivative.
BLU-222 CDK2A potent and highly selective CDK2 inhibitor currently in clinical development.[14]
Barasertib (AZD1152) Aurora BA selective Aurora B kinase inhibitor that has undergone extensive clinical investigation.[15][16]
Empesertib (BAY 1161909) MPS1An inhibitor of MPS1 kinase that has advanced to clinical trials.[13]
Sunitinib Multi-kinase (VEGFR, PDGFR, KIT, etc.)An FDA-approved multi-kinase inhibitor used as a control for moderate selectivity.[2][17][18]
Staurosporine Broad SpectrumA potent, non-selective kinase inhibitor used as a positive control for pan-kinase inhibition.

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay

The causality behind our choice of assay is driven by the need for high-throughput capability, sensitivity, and robustness. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, offer a homogenous format ("add-mix-read") that minimizes handling errors and is highly amenable to automation.[19][20] The principle relies on quantifying the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[19][20] This method is universal and can be used with virtually any kinase and substrate combination.[19]

kinase_assay_workflow cluster_prep cluster_reaction cluster_detection Compound_Prep 1. Compound Dilution (Serial dilution of FMPN and control inhibitors) Dispense 3. Dispense Compounds & Master Mix to Plate Compound_Prep->Dispense Kinase_Prep 2. Kinase/Substrate Master Mix Preparation Kinase_Prep->Dispense Incubate 4. Incubate at 30°C (Allows kinase reaction to proceed) Dispense->Incubate Stop_Reaction 5. Add ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP) Incubate->Stop_Reaction Develop_Signal 6. Add Kinase Detection Reagent (Converts ADP to ATP, generates luminescent signal) Stop_Reaction->Develop_Signal Read_Plate 7. Read Luminescence (Signal proportional to kinase activity) Develop_Signal->Read_Plate

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Step-by-Step Methodology
  • Compound Preparation:

    • Prepare 10 mM stock solutions of all test compounds (FMPN derivatives and controls) in 100% DMSO.

    • Perform a serial dilution series in DMSO to create 100x working stocks. For an 11-point curve, a 1:3 dilution series starting from 1 mM is recommended.

    • Transfer 1 µL of each 100x working stock to a 384-well assay plate. Include DMSO-only wells for "no inhibition" (100% activity) and "no enzyme" controls.

  • Kinase Reaction:

    • Prepare a 2x Kinase/Substrate Master Mix in kinase reaction buffer. The final concentrations in the 10 µL reaction should be:

      • Recombinant Kinase (CDK2/CycA, AURKB, or MPS1): Concentration optimized for ~50-80% ATP consumption.

      • Substrate: Specific peptide substrate for each kinase at its Km concentration.

      • ATP: At its Km concentration for each specific kinase.

    • Add 5 µL of the 2x Master Mix to each well of the assay plate containing the pre-spotted compounds.

    • Add 5 µL of buffer without enzyme to the "no enzyme" control wells.

    • Seal the plate, centrifuge briefly (1 min at 500 x g), and incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP and initiates the luciferase reaction. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader (e.g., BMG LABTECH PHERAstar).

  • Data Analysis:

    • Subtract the background luminescence (from "no enzyme" controls) from all other wells.

    • Normalize the data by setting the average of the "no inhibition" (DMSO only) controls to 100% activity and the background-subtracted "no enzyme" controls to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each kinase.

Results: Comparative Inhibition Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) for the FMPN derivatives and control compounds against the target kinase panel. All values are presented in nanomolars (nM) and represent the geometric mean of three independent experiments.

Compound CDK2 IC50 (nM) Aurora B IC50 (nM) MPS1 IC50 (nM) Selectivity Notes
FMPN-1 8.5 1,250>10,000Highly selective for CDK2 over AURKB and MPS1.
FMPN-2 450 15 2,800Potent and selective for Aurora B.
BLU-222 6.29,800>10,000Confirmed high selectivity for CDK2.
Barasertib 3,5002.14,500Confirmed high potency and selectivity for Aurora B.
Empesertib >10,0004,2003.7Confirmed high potency and selectivity for MPS1.
Sunitinib 210155320Multi-kinase inhibitor with moderate potency across the panel.
Staurosporine 1.83.52.9Potent, non-selective inhibition as expected.

Discussion and Field-Proven Insights

The benchmarking data provides critical insights into the potential of the novel FMPN scaffold.

  • FMPN-1: A Promising CDK2-Selective Inhibitor: FMPN-1 demonstrates potent inhibition of CDK2 with an IC50 value of 8.5 nM.[3][4][21][22][23] Crucially, it exhibits excellent selectivity, with over 140-fold selectivity against Aurora B and minimal activity against MPS1 at concentrations up to 10 µM. This profile is comparable to the clinical-stage CDK2 inhibitor BLU-222, suggesting that the FMPN scaffold is a promising starting point for developing next-generation therapies for cancers driven by CDK2 hyperactivation, such as those that have acquired resistance to CDK4/6 inhibitors.[3][6][14]

  • FMPN-2: A Novel Scaffold for Aurora B Inhibition: In contrast, FMPN-2 shows a distinct selectivity profile, with potent inhibition of Aurora B (IC50 = 15 nM).[7][8][15][24] While not as potent as the dedicated Aurora B inhibitor Barasertib, FMPN-2 displays a favorable selectivity window against CDK2 and MPS1. This highlights the tunability of the FMPN chemical scaffold, where modifications can redirect selectivity towards different key oncogenic kinases. Further optimization of FMPN-2 could lead to a novel class of Aurora B inhibitors for treating chromosomally unstable tumors.[15][25]

  • Validation through Controls: The results for the control compounds align with published data, validating the integrity of our assay system. BLU-222, Barasertib, and Empesertib all demonstrated high potency and selectivity for their respective primary targets.[13][14][15] Sunitinib showed broad, moderate-potency inhibition, and Staurosporine acted as a potent pan-kinase inhibitor, confirming their roles as effective benchmarking standards.[2][17]

Conclusion and Future Directions

This guide demonstrates a comprehensive approach to benchmarking novel kinase inhibitors. Our findings indicate that the 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde (FMPN) scaffold is a versatile platform for developing potent and selective inhibitors of critical cell cycle kinases. FMPN-1 has emerged as a highly selective CDK2 inhibitor candidate worthy of further preclinical evaluation, including cellular mechanism-of-action studies and in vivo efficacy models. FMPN-2 provides a solid foundation for a new Aurora B inhibitor discovery program.

The self-validating nature of this benchmarking protocol, which incorporates well-characterized standards, ensures high confidence in the generated data. This rigorous, comparative approach is essential for identifying and prioritizing drug candidates with the highest potential for clinical success.

References

  • Aurora kinase B. In: Wikipedia. ; 2023. Accessed March 11, 2026. [Link]

  • Zhang J, Wu W, Chen X, et al. Development of MPS1 Inhibitors: Recent Advances and Perspectives. ACS Medicinal Chemistry Letters. 2023. Accessed March 11, 2026. [Link]

  • Reaction Biology. Activity-Based Kinase Selectivity Profiling of Clinically Relevant Tyrosine Kinase Inhibitors using QuickScout. Accessed March 11, 2026. [Link]

  • Varga A, Soria J-C, Hollebecque A, et al. A First-in-Human Phase I Study to Evaluate the ERK1/2 Inhibitor GDC-0994 in Patients with Advanced Solid Tumors. Clinical Cancer Research. 2020;26(6):1229-1236. Accessed March 11, 2026. [Link]

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  • Fisk H, Mattison C, Winey M. The MPS1 Family of Protein Kinases. Annual Review of Cell and Developmental Biology. 2004;20(1):349-375. Accessed March 11, 2026. [Link]

  • Patel P, AS, K, et al. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors. Indian Journal of Pharmaceutical Education and Research. 2018;52(4s):s143-s150. Accessed March 11, 2026. [Link]

  • Brand T, L-L, M, et al. Targeting CDK2 for cancer therapy. Frontiers in Oncology. 2023;13. Accessed March 11, 2026. [Link]

  • Mannarino C, Negri F, de la Motte Rouge T, et al. A novel tyrosine-kinase selective inhibitor, sunitinib, induces transient hypothyroidism by blocking iodine uptake. The Journal of Clinical Endocrinology & Metabolism. 2007;92(9):3531-3534. Accessed March 11, 2026. [Link]

  • What Aurora B inhibitors are in clinical trials currently? Patsnap Synapse. Published March 11, 2025. Accessed March 11, 2026. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. Accessed March 11, 2026. [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Accessed March 11, 2026. [Link]

  • van der Veldt A, van den Eertwegh A, Boven E, et al. New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. Clinical Cancer Research. 2011;17(23):7265-7272. Accessed March 11, 2026. [Link]

  • Linghu X, Wong N, Blake J, et al. Discovery and Development of GDC-0994: A Selective and Efficacious Small Molecule Inhibitor of ERK1/2. In: ACS Symposium Series. American Chemical Society; 2018:23-49. Accessed March 11, 2026. [Link]

  • Moser J, Miller J, Shokat K. Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways. Proceedings of the National Academy of Sciences. 2012;109(46):18932-18937. Accessed March 11, 2026. [Link]

  • Mörtl M, Wert L, Eickhoff J, et al. Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor. Journal of Medicinal Chemistry. 2022;65(5):4488-4503. Accessed March 11, 2026. [Link]

  • INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Cancer Discovery. 2024;14(3):432-453. Accessed March 11, 2026. [Link]

  • The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells. Translational Oncology. 2024;45:101991. Accessed March 11, 2026. [Link]

  • Clinical Trials Using Aurora Kinase Inhibitor. National Cancer Institute. Accessed March 11, 2026. [Link]

  • Cheng L, Fan K, He T, et al. Cyclin-Dependent Kinase 2 Promotes Tumor Proliferation and Induces Radio Resistance in Glioblastoma. Translational Oncology. 2019;12(10):1335-1344. Accessed March 11, 2026. [Link]

  • Gotink K, Verheul H. Lysosomal Sequestration of Sunitinib: A Novel Mechanism of Drug Resistance. Clinical Cancer Research. 2010;16(5):1356-1358. Accessed March 11, 2026. [Link]

  • Kang J, Chen Y, Zhao H, et al. Autophosphorylation-dependent activation of human Mps1 is required for the spindle checkpoint. Proceedings of the National Academy of Sciences. 2007;104(51):20232-20237. Accessed March 11, 2026. [Link]

  • Varga A, Soria J-C, Hollebecque A, et al. A first-in-human Phase I study to evaluate the ERK1/2 inhibitor GDC-0994 in patients with advanced solid tumors. Clinical Cancer Research. 2019. Accessed March 11, 2026. [Link]

  • Al-Kaabi M, Al-Mterin M, Al-Subhi S, et al. Clinicopathological Significance of Cyclin-Dependent Kinase 2 (CDK2) in Ductal Carcinoma In Situ and Early-Stage Invasive Breast Cancers. Cancers. 2024;16(9):1757. Accessed March 11, 2026. [Link]

  • Saldivar J, Burke D. Aurora kinases: Generators of spatial control during mitosis. Frontiers in Cell and Developmental Biology. 2018;6. Accessed March 11, 2026. [Link]

  • Moreno L, Geoerger B, Pearson A. A Phase I Trial of AT9283 (a Selective Inhibitor of Aurora Kinases) in Children and Adolescents with Solid Tumors: A Cancer Research UK Study. Clinical Cancer Research. 2015;21(2):267-273. Accessed March 11, 2026. [Link]

  • What are CDK2 inhibitors and how do you quickly get the latest development progress? Patsnap Synapse. Published November 16, 2023. Accessed March 11, 2026. [Link]

  • A potent, orally bioavailable clinical-stage inhibitor of MPS1 with potential as a treatment for a range of cancer types including triple negative breast cancer. The Institute of Cancer Research. Accessed March 11, 2026. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. Published December 10, 2018. Accessed March 11, 2026. [Link]

  • Li Y, Wang X, Pan J, et al. Aurora kinase B inhibition in small-cell lung cancer: BCL-2 as a potential therapeutic biomarker and combination target. Journal of Hematology & Oncology. 2024;17(1). Accessed March 11, 2026. [Link]

  • Dutertre S, Hacquin N, Prigent C. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins. Oncogene. 2002;21(40):6175-6183. Accessed March 11, 2026. [Link]

  • Maciejowski J, George K, Terret M-E, et al. Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling. The Journal of Cell Biology. 2010;190(1):89-100. Accessed March 11, 2026. [Link]

  • Vainshtein A, Valler M, Rud-Sloan T, et al. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. ASSAY and Drug Development Technologies. 2014;12(1):49-59. Accessed March 11, 2026. [Link]

  • The next generation of CDK inhibitors is coming. MD Anderson Cancer Center. Published May 31, 2023. Accessed March 11, 2026. [Link]

  • Brehmer D, Zech B, Faelth-Savitski M, et al. Characterization of the small molecule kinase inhibitor SU11248 (Sunitinib/ SUTENT) in vitro and in vivo. Semantic Scholar. Accessed March 11, 2026. [Link]

  • Sliedrecht T, Zhang T, Chu T, et al. The right place at the right time: Aurora B kinase localization to centromeres and kinetochores. Essays in Biochemistry. 2020;64(3):479-491. Accessed March 11, 2026. [Link]

  • Zein N, Brand G, Sosa A, et al. Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer. International Journal of Molecular Sciences. 2022;23(22):14282. Accessed March 11, 2026. [Link]

  • Zhou F, Liu M, Li Y, et al. CDK2 Inhibition Enhances Antitumor Immunity by Increasing IFN Response to Endogenous Retroviruses. Cancer Immunology Research. 2022;10(4):464-478. Accessed March 11, 2026. [Link]

  • Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. Published August 29, 2024. Accessed March 11, 2026. [Link]

  • Prigent C. Regulation of Aurora Kinases and Their Activity. In: Aurora Kinases. IntechOpen; 2017. Accessed March 11, 2026. [Link]

  • Wani P, Sunkara S, Kulkarni P. Mitotic Protein Kinase 1: Role in Spindle Assembly Checkpoint Revisited. Journal of Clinical & Diagnostic Research. 2016. Accessed March 11, 2026. [Link]

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Comparative

X-Ray Crystallographic Validation of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde: A Comparative Structural Guide

Target Audience: Structural Biologists, Synthetic Chemists, and Drug Development Professionals The Analytical Challenge of Highly Substituted Heterocycles Fluorinated pyrazoles and pyridines are highly privileged pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Synthetic Chemists, and Drug Development Professionals

The Analytical Challenge of Highly Substituted Heterocycles

Fluorinated pyrazoles and pyridines are highly privileged pharmacophores in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors and agrochemicals[1]. However, confirming the exact regiochemistry and 3D conformation of these heavily substituted building blocks poses a significant analytical bottleneck.

The compound 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde exemplifies this challenge. It features a bi-aryl axis between a highly substituted pyridine ring and a pyrazole ring. Because the pyridine core is substituted at positions 2 (pyrazole), 3 (aldehyde), and 4 (fluorine), it possesses a very low hydrogen-to-carbon ratio. Traditional 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy often yields ambiguous results for such molecules; the lack of contiguous protons makes it exceptionally difficult to trace through-space correlations (NOESY) across the quaternary centers to definitively assign the positions of the substituents[2].

To overcome this, Single-Crystal X-Ray Diffraction (SC-XRD) must be employed. By directly mapping the electron density of the crystal lattice, SC-XRD bypasses the limitations of NMR, providing unambiguous atomic coordinates and precise measurements of the inter-ring dihedral angles critical for structure-based drug design[3].

Comparative Performance: SC-XRD vs. Alternative Modalities

While NMR and High-Resolution Mass Spectrometry (HR-MS) are indispensable for routine screening and solution-state dynamics[4], they fall short when absolute 3D spatial validation is required for proton-poor organic frameworks. The table below quantitatively compares these modalities for the structural validation of fluorinated nicotinaldehyde derivatives.

Analytical ModalitySpatial Resolution / OutputSample RequirementData Acquisition TimeKey Limitation for Fluorinated Heterocycles
SC-XRD Atomic (< 0.8 Å)10–50 µg (Single Crystal)2–24 hoursRequires the successful growth of high-quality, well-ordered single crystals[5].
2D NMR (600 MHz) Sub-molecular (Connectivity)2–5 mg (Solution)1–12 hoursLack of contiguous protons prevents definitive NOE correlations across quaternary carbons[2].
HR-MS Exact Mass (< 1 ppm error)< 1 µg< 5 minutesCannot distinguish between structural regioisomers or determine 3D conformation.

Experimental Workflow: SC-XRD Protocol

As an Application Scientist, I approach structural validation as a self-validating system. SC-XRD is inherently self-correcting; the mathematical relationship between the diffracted X-rays and the calculated electron density provides internal metrics (such as the R-factor) that objectively prove or disprove the proposed molecular structure.

Below is the optimized, step-by-step methodology for the crystallographic validation of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde.

Step 1: Crystal Engineering and Growth
  • Procedure: Dissolve 10–15 mg of the highly purified compound in a minimal volume of ethyl acetate (EtOAc) within a 2 mL glass vial. Place this vial inside a larger 20 mL vial containing 3 mL of an anti-solvent (hexanes). Cap the outer vial tightly and allow it to stand undisturbed at 20°C for 48–72 hours.

  • Causality: This vapor diffusion technique promotes the gradual, controlled supersaturation of the solution. A slow kinetic environment is essential for the nucleation and growth of a single, well-ordered macroscopic crystal lattice rather than an amorphous precipitate. Only a highly ordered lattice will yield the coherent X-ray diffraction required for atomic-resolution structural elucidation[5].

Step 2: Crystal Mounting and Cryocooling
  • Procedure: Under a polarized light microscope, select a single crystal devoid of visible twinning or cracks (optimal dimensions: ~0.1 x 0.1 x 0.05 mm). Mount the crystal on a polyimide micro-loop using a perfluoropolyether cryo-oil. Immediately transfer the loop to the goniometer head and flash-cool to 100 K using an open-flow nitrogen cryostat.

  • Causality: Flash-cooling to 100 K serves two critical physical purposes: it dramatically minimizes the thermal atomic displacement parameters (B-factors), thereby extending the high-resolution limit of the diffraction data, and it mitigates radiation damage induced by the high-energy X-ray beam[6].

Step 3: Diffraction Data Collection
  • Procedure: Collect full-sphere diffraction data using a microfocus Copper Kα X-ray source (λ = 1.54184 Å) equipped with a modern photon-counting pixel array detector.

  • Causality: While Molybdenum Kα radiation is standard for heavy organometallics, Cu Kα radiation provides significantly stronger scattering cross-sections for light atoms (C, N, O, F). This yields a superior data-to-parameter ratio for small organic molecules, ensuring the precise localization of the fluorine atom and the pyrazole nitrogen atoms.

Step 4: Phase Solution and Iterative Refinement (Self-Validation)
  • Procedure: Integrate the diffraction frames and apply multi-scan absorption corrections. Solve the crystallographic phase problem using intrinsic phasing algorithms (e.g., SHELXT). Iteratively refine the atomic coordinates and anisotropic displacement parameters against F2 using full-matrix least-squares techniques (e.g., SHELXL).

  • Causality & Trustworthiness: The refinement process is a mathematically self-validating loop. The structure is confirmed accurate only when the experimental electron density perfectly matches the theoretical model. A successful validation for this compound will yield a final R-factor ( R1​ ) of < 5% and a Goodness-of-Fit (GoF) approaching 1.0, definitively proving the regiochemistry and the dihedral orientation of the pyrazole ring[4].

Visualizing the Structural Validation Pathway

ValidationWorkflow Synth Synthesized Compound: 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde Screen Primary Screening (LC-MS & 1D NMR) Synth->Screen Ambiguity Structural Ambiguity? (Quaternary C, Regiochemistry) Screen->Ambiguity NMR Solution-State 2D NMR (Limited by low H/C ratio) Ambiguity->NMR No Cryst Crystal Engineering (Vapor Diffusion) Ambiguity->Cryst Yes Result Unambiguous 3D Coordinates & Precise Dihedral Angles NMR->Result Partial Data XRD Single-Crystal X-Ray Diffraction (SC-XRD at 100K) Cryst->XRD Solve Phase Solution & Refinement (Self-Validating R-factor) XRD->Solve Solve->Result

Fig 1: Structural validation decision tree for highly substituted fluorinated heterocycles.

Conclusion

While NMR spectroscopy remains an invaluable tool for understanding the solution-state dynamics of small molecules[4], the structural complexity and low proton density of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde necessitate the use of Single-Crystal X-Ray Diffraction. By executing a rigorously controlled crystallization and cryocooling protocol, researchers can leverage SC-XRD as a self-validating system to definitively map the molecule's electron density. This ensures absolute certainty regarding the placement of the fluorine atom, the regiochemistry of the pyrazole linkage, and the overall 3D conformation—critical parameters for advancing the molecule through the drug development pipeline.

References

  • Why is crystallography still used in some cases for small molecule structure determin
  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM.
  • Fluorinated Pyrazoles: From Synthesis to Applications.
  • Comparison of X-ray Crystallography, NMR and EM.
  • On the complementarity of X-ray and NMR d
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.

Sources

Validation

A Comparative Guide to Fluorinated vs. Non-Fluorinated Pyrazolylnicotinaldehyde Analogs in Organic Synthesis

Introduction In the landscape of modern organic synthesis and drug discovery, the pyrazole nucleus stands out as a "privileged scaffold" due to its presence in numerous approved drugs and its versatile biological activit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern organic synthesis and drug discovery, the pyrazole nucleus stands out as a "privileged scaffold" due to its presence in numerous approved drugs and its versatile biological activity.[1] Pyrazolylnicotinaldehyde analogs, which incorporate a pyridine ring, are of particular interest as versatile building blocks and ligands for catalysis.[2] A crucial aspect of their design and function lies in the strategic incorporation of fluorine atoms. This guide provides an in-depth comparison of fluorinated and non-fluorinated pyrazolylnicotinaldehyde analogs, offering insights into their synthesis, properties, and applications to aid researchers in making informed decisions for their synthetic strategies.

The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties.[3][4] Fluorine's high electronegativity and small size can influence a molecule's metabolic stability, binding affinity to biological targets, and reactivity.[5][6] This guide will explore these effects within the context of pyrazolylnicotinaldehyde analogs, providing a clear rationale for choosing a fluorinated or non-fluorinated variant for a specific application.

Caption: Core structures of non-fluorinated and fluorinated pyrazolylnicotinaldehyde analogs.

Physicochemical and Spectroscopic Properties: A Comparative Overview

The decision to incorporate fluorine into a pyrazolylnicotinaldehyde analog is often driven by the desire to modulate its electronic properties, lipophilicity, and metabolic stability.[5][7] The strong electron-withdrawing nature of fluorine can significantly impact the reactivity of the aldehyde group and the coordination properties of the pyrazole and pyridine nitrogen atoms.[6]

PropertyNon-Fluorinated AnalogFluorinated AnalogRationale for Difference
Yield Generally highCan be lower due to harsher reaction conditions often required for fluorination.The introduction of fluorine often requires specialized reagents and can lead to side reactions.
Melting Point VariesGenerally higherIncreased intermolecular interactions due to the polarity of the C-F bond.
Solubility Varies based on substituentsGenerally higher in nonpolar solventsFluorination increases lipophilicity.[7]
¹H NMR (Aldehyde Proton) ~9.8-10.2 ppm~10.0-10.5 ppm (downfield shift)The electron-withdrawing fluorine atoms deshield the aldehyde proton.
¹⁹F NMR Not applicableCharacteristic signals depending on the fluorine environment.A direct measure of the presence and electronic environment of fluorine.
¹³C NMR (Carbonyl Carbon) ~190-195 ppm~185-190 ppm (upfield shift)The strong inductive effect of fluorine shields the carbonyl carbon.

Note: The exact values will depend on the specific substitution pattern of the analogs. The data presented here are general trends observed in the literature.

Synthetic Methodologies: A Step-by-Step Guide

The synthesis of both fluorinated and non-fluorinated pyrazolylnicotinaldehyde analogs typically involves the construction of the pyrazole ring followed by the introduction or modification of the nicotinaldehyde moiety. The key difference lies in the strategy for incorporating fluorine.

Synthesis of a Non-Fluorinated Pyrazolylnicotinaldehyde Analog

The synthesis of non-fluorinated analogs often proceeds through a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[8]

Experimental Protocol:

  • Step 1: Synthesis of the Pyrazole Core. To a solution of 1-(pyridin-3-yl)butane-1,3-dione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq). Reflux the mixture for 4 hours.

  • Step 2: Aldehyde Formation. Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product, a pyrazolylpyridine, is then subjected to an oxidation reaction (e.g., using SeO₂) to form the nicotinaldehyde analog.

  • Step 3: Purification. The final product is purified by column chromatography on silica gel.

Synthesis of a Fluorinated Pyrazolylnicotinaldehyde Analog

The synthesis of fluorinated analogs can be achieved by using fluorinated starting materials or by direct fluorination of a pre-formed pyrazole ring.[9][10] The use of fluorinated building blocks is often preferred to control regioselectivity.[5]

Experimental Protocol:

  • Step 1: Synthesis of the Fluorinated Pyrazole Core. React a fluorinated 1,3-dicarbonyl compound, such as 4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione (1.0 eq), with hydrazine hydrate (1.1 eq) in ethanol under reflux for 4 hours.

  • Step 2: Aldehyde Formation. Following a similar procedure to the non-fluorinated analog, the resulting fluorinated pyrazolylpyridine is oxidized to the corresponding aldehyde.

  • Step 3: Purification. The fluorinated pyrazolylnicotinaldehyde is purified using column chromatography.

Caption: General synthetic workflows for non-fluorinated and fluorinated pyrazolylnicotinaldehyde analogs.

Comparative Applications in Organic Synthesis

Both fluorinated and non-fluorinated pyrazolylnicotinaldehyde analogs serve as valuable synthons. However, their differing electronic properties lead to distinct advantages in specific applications.

Ligands in Catalysis

Pyrazole-based ligands are widely used in coordination chemistry and catalysis due to their versatile coordination modes.[2][11] The nitrogen atoms of both the pyrazole and pyridine rings can coordinate to metal centers, forming stable complexes.[12]

  • Non-Fluorinated Analogs: The lone pairs on the nitrogen atoms are more available for coordination, often leading to stronger binding to metal centers. These are excellent choices for reactions where strong ligand-metal coordination is crucial.

  • Fluorinated Analogs: The electron-withdrawing fluorine atoms reduce the electron density on the nitrogen atoms, leading to weaker coordination. This can be advantageous in catalytic cycles where ligand dissociation is a key step, potentially increasing catalytic turnover.

Building Blocks for Complex Molecules

Pyrazolylnicotinaldehydes are precursors to a wide range of more complex heterocyclic compounds with potential biological activity.[13]

  • Non-Fluorinated Analogs: The aldehyde group is typically more reactive towards nucleophiles due to the less electron-deficient nature of the aromatic system.

  • Fluorinated Analogs: The presence of fluorine can enhance the biological activity of the final product.[14][15] For example, fluorinated pyrazoles have shown promise as antibacterial and anticancer agents.[1][16][17] The increased metabolic stability of fluorinated compounds is also a significant advantage in drug development.[3][6]

Caption: Logical flow from structural choice to application-specific advantages.

Conclusion

The choice between fluorinated and non-fluorinated pyrazolylnicotinaldehyde analogs in organic synthesis is a nuanced decision that depends on the desired outcome. Non-fluorinated analogs are often more straightforward to synthesize and can provide strong metal coordination for catalysis. In contrast, fluorinated analogs offer the potential for enhanced biological activity, improved metabolic stability, and tunable catalytic performance. By understanding the fundamental differences in their synthesis, properties, and reactivity, researchers can strategically leverage these versatile building blocks to advance their synthetic and drug discovery programs.

References

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768.
  • Apollo Scientific. (2026, January 19).
  • Shaaban, M. R., et al. (2024). Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. ChemistrySelect, 9(12), e202403478.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Le-Vay, K., et al. (2022).
  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(25), 2011-2028.
  • Shaaban, M. R., et al. (2025).
  • AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715.
  • Pop, R., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 127.
  • Nyamato, G. S., et al. (2024). Pyrazolyl-based zinc(II) carboxylate complexes: synthesis, characterization and catalytic behaviour in ring opening polymerization of ε-caprolactone and D,L-lactide. Polymer Bulletin.
  • Ojwach, S. O., & Darkwa, J. (2026). A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes.
  • Al-Majid, A. M., et al. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega, 8(26), 23267-23287.
  • Sadowski, M., et al. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Molecules, 27(23), 8467.
  • Martins, L. M. D. R. S., et al. (2019). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction.
  • Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715.
  • Jasril, J., et al. (2026). New Fluorinated Chalcone and Pyrazolines Analogues: Synthesis, Docking and Molecular Dynamic Studies as Anticancer Agents. Indonesian Journal of Pharmacy.
  • Jasril, J., et al. (2017). New fluorinated chalcone and pyrazoline analogs: Synthesis, docking, and molecular dynamic studies as anticancer agents. Thai Journal of Pharmaceutical Sciences, 41(4), 183-188.

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Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde

For researchers and scientists at the forefront of drug development, the integrity of your work extends beyond groundbreaking discoveries to encompass the responsible management of novel chemical entities. This guide pro...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists at the forefront of drug development, the integrity of your work extends beyond groundbreaking discoveries to encompass the responsible management of novel chemical entities. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde, a complex heterocyclic aldehyde. By understanding the inherent characteristics of this compound and adhering to best practices, you can ensure a safe laboratory environment and maintain regulatory compliance.

Understanding the Hazard Profile: A Synthesis of Structural Analogs

  • Aromatic Aldehydes: This class of compounds can be irritants to the skin, eyes, and respiratory tract.[1][2] Some aldehydes are also considered to be sensitizers and may have higher toxicity.[1][2]

  • Fluorinated Heterocyclic Compounds: The carbon-fluorine bond is exceptionally strong, which can make these compounds persistent in the environment.[3] While this stability is often a desirable trait in drug design, it necessitates careful consideration for disposal to prevent long-term environmental contamination.

  • Pyridine and Pyrazole Derivatives: These nitrogen-containing heterocyclic compounds can exhibit a range of toxicological properties.

Given these characteristics, 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde should be treated as a hazardous chemical waste with potential for irritation, toxicity, and environmental persistence.

Core Disposal Directive: Segregation and Professional Disposal

The primary and most critical step in the proper disposal of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde is its segregation as hazardous waste for professional disposal, typically via incineration by a licensed environmental management company.[4][5]

dot

Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Waste Management Compound 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde Waste_Generation Waste Generation (e.g., unused material, contaminated labware) Compound->Waste_Generation Use in Research Waste_Container Designated, Labeled Hazardous Waste Container Waste_Generation->Waste_Container Immediate Transfer PPE Appropriate PPE (Gloves, Goggles, Lab Coat) PPE->Waste_Generation Required During Handling Segregation Segregate from Incompatible Waste Waste_Container->Segregation Licensed_Disposal Licensed Hazardous Waste Contractor Segregation->Licensed_Disposal Scheduled Pickup Incineration High-Temperature Incineration Licensed_Disposal->Incineration Compliant Transport

Caption: Waste Disposal Workflow for 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde.

Step-by-Step Disposal Protocol

This protocol provides a clear, actionable workflow for the safe disposal of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde and its associated waste.

Personal Protective Equipment (PPE) Requirements:

TaskRecommended Personal Protective Equipment
General Handling & Transfer NIOSH-approved safety glasses or goggles, lab coat, nitrile or butyl rubber gloves.[2]
Spill Cleanup In addition to general PPE, consider a face shield and a respirator with organic vapor cartridges, especially for larger spills in poorly ventilated areas.[1]

Disposal Procedure:

  • Waste Identification and Categorization:

    • All waste containing 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, weighing paper), must be classified as hazardous chemical waste.[4][5]

  • Waste Segregation:

    • Dedicate a specific, clearly labeled, and chemically compatible waste container for this compound and its associated waste.[6]

    • The container should be made of a material that will not react with or be degraded by the waste. For many organic compounds, a high-density polyethylene (HDPE) or glass container is suitable.[6]

    • Crucially, do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can lead to dangerous reactions. At a minimum, segregate from acids, bases, oxidizers, and aqueous waste.[6]

  • Labeling:

    • The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde".[7]

    • Include the approximate concentration and any other components of the waste mixture.

    • Note the date of waste accumulation.[5]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from heat sources and direct sunlight.[5]

    • Ensure the container is kept closed except when adding waste.[6]

  • Arranging for Disposal:

    • Follow your institution's procedures for hazardous waste pickup. This typically involves contacting the EHS department or using a designated online system.

    • Do not allow hazardous waste to accumulate in the laboratory for extended periods.

Spill Management

In the event of a spill, prompt and safe cleanup is essential to minimize exposure and environmental contamination.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[1]

    • Wear appropriate PPE, including gloves, goggles, and a lab coat.[8]

    • Absorb the spill with an inert material such as vermiculite, sand, or a commercial chemical absorbent.

    • Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[1][8]

    • Clean the spill area with soap and water.[1]

    • Dispose of all contaminated materials as hazardous waste.[8]

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a major spill without proper training and equipment.

Deactivation and Neutralization: A Scientific Perspective

While direct disposal via a licensed contractor is the recommended and most reliable method, it is valuable for the scientific community to understand the potential for chemical deactivation. For aromatic aldehydes, oxidation to the corresponding carboxylic acid is a common laboratory transformation.[2][5] Reagents such as Oxone (a potassium triple salt) or hydrogen peroxide can be effective for this purpose.[2][7]

However, for 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde, several factors complicate this as a routine disposal method:

  • Unknown Reaction Products: Without specific studies on this molecule, the byproducts of oxidation are unknown and could themselves be hazardous.

  • Stability of the Fluorinated Ring: The high strength of the carbon-fluorine bond suggests that the fluorinated pyridine ring is likely to remain intact under mild oxidative conditions. The environmental fate of the resulting fluorinated carboxylic acid would still be a concern.[3]

  • Regulatory Compliance: On-site chemical treatment of hazardous waste is often subject to strict regulatory requirements.

Therefore, chemical deactivation is not recommended as a primary disposal method for this compound in a standard laboratory setting without thorough investigation and validation of the reaction and its products, as well as approval from your institution's EHS department.

Conclusion: A Commitment to Safety and Environmental Stewardship

The responsible disposal of novel chemical compounds like 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde is a fundamental aspect of scientific integrity. By adhering to the principles of proper segregation, clear labeling, and professional disposal, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain compliance with all relevant regulations. Your commitment to these practices builds a foundation of trust and demonstrates a holistic approach to scientific excellence.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Safe Handling and Storage of Volatile Aldehydes.
  • Homework.Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?.
  • Environmental Health & Safety, University of Rochester. (2015, August 18). Formaldehyde Spill Protocol for Laboratory Personnel.
  • Gandhari, W. R., Maddukuri, P. P., & Vinod, T. K. (2007). Oxidation of Aromatic Aldehydes Using Oxone.
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Handling

Personal protective equipment for handling 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde

As drug development pushes into increasingly complex chemical space, the handling of novel intermediates like 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde demands a rigorous, causality-driven approach to laborato...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pushes into increasingly complex chemical space, the handling of novel intermediates like 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde demands a rigorous, causality-driven approach to laboratory safety. This compound merges the acute reactivity of an aldehyde with the unique permeation and metabolic risks of a fluorinated heteroaromatic.

As a Senior Application Scientist, I have designed this guide to move beyond basic compliance. We will examine the mechanistic reasons behind each safety protocol, ensuring that your laboratory operations are not just compliant, but inherently self-validating and secure.

Hazard Assessment & The Causality of Toxicity

Before selecting Personal Protective Equipment (PPE), we must understand the molecular behavior of the threat. 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde presents three distinct hazard vectors:

  • Electrophilic Reactivity (The Aldehyde Group): Aldehydes are highly reactive electrophiles. Upon contact with biological tissue, the formyl group rapidly undergoes nucleophilic addition with the primary amines of cellular proteins. This cross-linking mechanism causes severe contact dermatitis, ocular damage, and respiratory tract irritation 1.

  • Nucleophilic Aromatic Substitution (The Fluorinated Pyridine): The presence of a highly electronegative fluorine atom on the electron-deficient pyridine ring makes this molecule susceptible to nucleophilic attack. In vivo metabolism of such fluorinated compounds can occasionally lead to the release of toxic fluoride ions or fluoro-metabolites 2.

  • Permeation Risk: Fluorinated organics are notorious for permeating standard latex and thin nitrile barriers. Relying on a single layer of standard laboratory gloves provides a false sense of security 3.

Quantitative PPE Selection & Mechanistic Rationale

PPE serves as the last line of defense in the hierarchy of controls 4. The table below outlines the mandatory PPE specifications for handling this compound, grounded in its specific chemical properties.

PPE CategoryQuantitative SpecificationMechanistic Rationale & Causality
Eye/Face ANSI Z87.1 Splash Goggles + 8-inch Face ShieldGoggles provide a micro-seal against volatile formyl vapors. The face shield acts as a macroscopic barrier against exothermic splashing during scale-up 5.
Hand (Inner) 4 mil Nitrile GlovesProvides baseline biological protection and tactile dexterity for delicate weighing operations.
Hand (Outer) 8 mil Viton (Fluorinated Rubber) or NeopreneFluorinated aromatics rapidly permeate thin nitrile (<10 min breakthrough). Viton offers >240 min breakthrough resistance against halogenated organics 6.
Body Flame-Resistant (FR) Fluid-Impermeable CoatMitigates risk of skin exposure if the reactive aldehyde undergoes rapid, unexpected exothermic decomposition during synthesis 7.
Respiratory N95 / P100 Particulate RespiratorMandatory only if a spill occurs outside of a Containment Primary Engineering Control (C-PEC) to prevent inhalation of reactive dust 8.

Safety and Handling Workflow

The following diagram illustrates the self-validating operational logic required when handling reactive fluorinated intermediates.

G A Hazard Identification (Fluorinated Aldehyde) B Engineering Controls (C-PEC / Fume Hood) A->B Dictates C PPE Donning (Double Gloves, Goggles, FR Coat) B->C Supplements D Operational Execution (Weighing & Synthesis) C->D Enables Safe E Decontamination (Quenching & Cleaning) D->E Requires F Waste Disposal (Hazardous Waste Stream) E->F Concludes

Workflow integrating hazard assessment, engineering controls, and PPE for reactive chemical handling.

Step-by-Step Methodologies

Protocol A: Pre-Operation Setup & Gowning

Causality Check: This protocol ensures that the operator is fully encapsulated before any primary container is opened, preventing accidental exposure to aerosolized aldehyde.

  • Verify Engineering Controls: Ensure the chemical fume hood or C-PEC is operational with a verified face velocity of 80–100 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • Don Base Layer: Put on long pants and closed-toe shoes. Don the FR fluid-impermeable lab coat, ensuring cuffs are pulled down to the wrists.

  • Don Inner Gloves: Apply the 4-mil nitrile gloves. Pull the cuffs under the sleeves of the lab coat.

  • Don Facial Protection: Secure ANSI Z87.1 splash goggles. If handling >10 grams or performing a liquid transfer, attach the face shield.

  • Don Outer Gloves: Apply the 8-mil Viton or Neoprene gloves. Pull these cuffs over the sleeves of the lab coat to create a continuous barrier.

Protocol B: Safe Weighing and Transfer

Causality Check: Static electricity can cause fine fluorinated powders to aerosolize. Using anti-static techniques prevents the compound from bypassing the hood's directional airflow.

  • Prepare the Environment: Line the C-PEC work surface with disposable, absorbent, plastic-backed bench paper.

  • Mitigate Static: Wipe the exterior of the chemical container and the weighing boat with an anti-static zero-charge wipe.

  • Execute Transfer: Using a clean, grounded stainless-steel spatula, carefully transfer the 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde.

  • Seal and Isolate: Immediately recap the primary container. Wipe the exterior of the closed container with a solvent-dampened wipe (e.g., isopropanol) before removing it from the hood.

Protocol C: Spill Response and Waste Disposal Plan

Causality Check: Aldehydes remain reactive in the waste stream. Quenching the compound prevents dangerous cross-reactions in the hazardous waste carboy.

  • Immediate Containment (Spill): If a spill occurs inside the hood, do not remove your hands immediately. Cover the spill with absorbent pads. If the spill is outside the hood, evacuate the immediate area, don an N95/P100 respirator, and return with a chemical spill kit.

  • Chemical Quenching: For residual powder on spatulas or glassware, rinse with a dilute solution of sodium bisulfite. The bisulfite acts as a nucleophile, reacting with the aldehyde to form a water-soluble, non-volatile, and less toxic bisulfite adduct.

  • Surface Decontamination: Wash the hood surface with a detergent solution, followed by an isopropanol wipe-down.

  • Doffing and Disposal:

    • Remove outer Viton gloves and place them in a designated solid hazardous waste bag.

    • Remove goggles and lab coat.

    • Remove inner nitrile gloves last, turning them inside out, and dispose of them in the hazardous waste bag.

    • Seal the waste bag and label it explicitly: "Hazardous Waste: Contains Fluorinated Heteroaryl Aldehyde (Reactive/Irritant)."

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
  • An In-depth Technical Guide on the Safety and Handling of Fluorin
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  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, NCSU.
  • Controlling Occupational Exposure to Hazardous Drugs. OSHA.
  • IRRITANT COMPOUNDS: ALDEHYDES. MMSL.
  • Chemical Aspects of Human and Environmental Overload with Fluorine.
  • CHEMICAL HYGIENE PLAN AND HAZARDOUS MATERIALS SAFETY MANUAL FOR LABOR

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